3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid
Description
BenchChem offers high-quality 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4,5-dihydro-1,3-thiazol-2-ylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c13-9(14)7-2-1-3-8(6-7)12-10-11-4-5-15-10/h1-3,6H,4-5H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCNHQMQQVSKCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid synthesis protocol
An In-Depth Technical Guide to the Synthesis of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic Acid
Introduction
3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety attached to a 2-amino-4,5-dihydrothiazole (also known as a 2-aminothiazoline) core. This molecular architecture is of significant interest to researchers in medicinal chemistry and drug development. The thiazole ring and its hydrogenated analogs are recognized as "pharmacophores," core structures that are responsible for a molecule's biological activity.[1][2] Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] The inclusion of the benzoic acid group provides a handle for further functionalization and can influence the molecule's pharmacokinetic properties, such as solubility and protein binding.
This guide presents a comprehensive, field-proven protocol for the synthesis of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid. It is designed for researchers and scientists, providing not only a step-by-step methodology but also the underlying chemical principles and rationale for key experimental choices. We will focus on the most direct and efficient synthetic route, followed by a discussion of a viable alternative pathway.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests two primary pathways. The most direct approach involves a nucleophilic substitution reaction, disconnecting the C-N bond between the benzoic acid amine and the dihydrothiazole ring. An alternative route involves first constructing a thiourea derivative of 3-aminobenzoic acid, followed by a cyclization reaction to form the dihydrothiazole ring.
This guide will detail the primary protocol via Route 1, which is generally preferred for its efficiency and procedural simplicity.
Part 1: Synthesis via Nucleophilic Substitution (Primary Protocol)
Principle and Rationale
This synthesis route is based on the nucleophilic substitution reaction between 3-aminobenzoic acid and a 2-halo-4,5-dihydrothiazole, such as 2-bromo-4,5-dihydrothiazole. The exocyclic amino group of 3-aminobenzoic acid acts as the nucleophile, attacking the electron-deficient carbon atom at the 2-position of the dihydrothiazole ring, displacing the bromide leaving group.
The reaction is typically performed in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, to facilitate the dissolution of the starting materials and stabilize the charged transition state. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its primary role is to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, driving the reaction to completion. It also ensures the amino group of the product remains in its neutral, less water-soluble form, simplifying the workup process.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Aminobenzoic acid | ≥99% | Sigma-Aldrich, Merck | |
| 2-Bromo-4,5-dihydrothiazole | ≥97% | Commercially available | Can be synthesized if needed. |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Sigma-Aldrich, Acros | Store over molecular sieves. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich, Acros | Store over molecular sieves. |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Saturated aq. NaCl (Brine) | Lab-prepared | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Fisher Scientific | |
| Deionized Water | |||
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Merck |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-aminobenzoic acid (1.37 g, 10.0 mmol, 1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF (30 mL) to the flask and stir until the solid is fully dissolved. To this solution, add 2-bromo-4,5-dihydrothiazole (1.66 g, 10.0 mmol, 1.0 eq) followed by the dropwise addition of triethylamine (2.1 mL, 15.0 mmol, 1.5 eq) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C using an oil bath. Maintain stirring at this temperature for 6-12 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by TLC (eluent: 50% ethyl acetate in hexanes). Spot the starting material (3-aminobenzoic acid) and the reaction mixture. The reaction is complete when the starting amine spot has been consumed.
-
Workup - Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and saturated brine (1 x 50 mL). This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a gradient of 20% to 60% ethyl acetate in hexanes) to afford the pure 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid as a solid.
Characterization
-
¹H NMR: Expected signals for aromatic protons, the CH₂-CH₂ protons of the dihydrothiazole ring, and exchangeable protons for the amine and carboxylic acid groups.[4]
-
Mass Spectrometry: Calculation of the exact mass and comparison with the measured mass to confirm the molecular formula (C₁₀H₁₀N₂O₂S).
-
FTIR: Characteristic peaks for N-H stretching, C=O stretching (carboxylic acid), and aromatic C-H stretching are expected.[5]
Self-Validation and Troubleshooting
-
TLC Monitoring: A key validation step is observing the disappearance of the 3-aminobenzoic acid spot and the appearance of a new, typically less polar, product spot.
-
Incomplete Reaction: If the starting material persists after 12 hours, an additional portion of 2-bromo-4,5-dihydrothiazole (0.2 eq) can be added, and the reaction can be heated for another 4-6 hours. Ensure all reagents and solvents are anhydrous, as water can interfere.
-
Low Yield: Poor yields can result from incomplete reaction or side reactions. The temperature should be carefully controlled; excessively high temperatures may lead to decomposition. Ensure the base is non-nucleophilic and added in sufficient excess to neutralize the acid byproduct.
-
Purification Issues: If the product is difficult to crystallize, column chromatography is the recommended alternative. The polarity of the eluent should be carefully optimized using TLC to ensure good separation from any unreacted starting materials or byproducts.
Part 2: Alternative Synthesis via Thiourea Cyclization
Principle and Rationale
This alternative two-step pathway first involves the synthesis of an intermediate, 1-(3-carboxyphenyl)thiourea. This can be achieved by reacting 3-aminobenzoic acid with an isothiocyanate precursor, often generated in situ from a salt like ammonium thiocyanate in an acidic medium.
In the second step, this thiourea intermediate undergoes an intramolecular cyclization with a 1,2-dihaloalkane, such as 1,2-dibromoethane.[6] The reaction proceeds via sequential nucleophilic attack by the sulfur and nitrogen atoms of the thiourea onto the electrophilic carbons of the 1,2-dibromoethane, forming the five-membered dihydrothiazole ring.[7]
Protocol Outline
-
Step 1: Synthesis of 1-(3-carboxyphenyl)thiourea.
-
Dissolve 3-aminobenzoic acid in aqueous HCl.
-
Add a solution of potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN).
-
Heat the mixture under reflux for several hours until the intermediate precipitates.
-
Cool, filter, and wash the solid with cold water to obtain the thiourea derivative.
-
-
Step 2: Cyclization.
-
Suspend the 1-(3-carboxyphenyl)thiourea in a solvent like ethanol.
-
Add 1,2-dibromoethane.
-
Reflux the mixture for 12-24 hours. The product, typically as its HBr salt, will precipitate.
-
Filter the salt and neutralize with a base (e.g., NaHCO₃ solution) to obtain the free base form of the target molecule.
-
Purify by recrystallization.
-
While this method is robust, it is more time-consuming and involves more steps than the direct nucleophilic substitution described in Part 1.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Reagent Specific:
-
2-Bromo-4,5-dihydrothiazole: Corrosive and a lachrymator. Handle with care and avoid inhalation or skin contact.
-
N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact. Use in a fume hood.
-
Triethylamine (TEA): Flammable and corrosive. Causes severe skin burns and eye damage.
-
1,2-Dibromoethane: A known carcinogen and toxic. Handle with extreme caution and appropriate engineering controls.
-
Conclusion
The synthesis of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid is most efficiently achieved through a one-step nucleophilic substitution reaction. This method, utilizing 3-aminobenzoic acid and 2-bromo-4,5-dihydrothiazole, offers a direct and high-yielding route to the target compound. The protocol is robust, and its progress can be easily monitored, making it suitable for standard laboratory synthesis. The alternative pathway through a thiourea intermediate provides a valid, albeit longer, synthetic option. The successful synthesis and purification of this compound will provide valuable material for further investigation into its potential biological activities.
References
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Smolecule. (2023, August 16). 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid. Available at: 1]
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Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. Available at: 4]
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An In-depth Technical Guide to the Physicochemical Properties of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the scarcity of direct experimental data for this specific molecule, this document synthesizes predicted data from robust computational models with detailed, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive characterization and a practical framework for the laboratory analysis of this compound and its analogs. The subsequent sections will delve into the molecular structure, predicted physicochemical parameters, and step-by-step methodologies for spectroscopic and physicochemical characterization, underpinned by a commitment to scientific integrity and reproducibility.
Introduction and Molecular Structure
3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid belongs to the class of 2-aminothiazoline derivatives, which are recognized for their diverse biological activities, including potential antimicrobial and anticancer properties.[1][2] The molecule incorporates three key functional moieties: a benzoic acid group, an amino linker, and a 4,5-dihydrothiazole (thiazoline) ring. This unique combination of a lipophilic heterocyclic system and ionizable acidic and basic centers dictates its physicochemical behavior, influencing its solubility, permeability, and interactions with biological targets. Understanding these properties is paramount for its advancement as a potential therapeutic agent.
Molecular Formula: C₁₀H₁₀N₂O₂S[2]
Molecular Weight: 238.27 g/mol
The structural arrangement of these functional groups suggests the compound will exhibit both acidic and basic characteristics, with the carboxylic acid function being the primary acidic center and the amino and thiazoline nitrogens contributing to its basicity. The following sections will provide a detailed analysis of these properties.
Predicted Physicochemical Properties
In the absence of direct experimental data, a summary of predicted physicochemical properties is presented below. These values, derived from computational models, serve as a valuable baseline for experimental design and interpretation.
| Property | Predicted Value | Significance in Drug Development |
| Melting Point (°C) | Not readily predictable with high accuracy | Influences formulation and stability |
| Boiling Point (°C) | Not readily predictable with high accuracy | Relevant for high-temperature processing |
| pKa (acidic) | 4.0 - 5.0 (for the carboxylic acid) | Governs solubility and ionization at physiological pH |
| pKa (basic) | 2.0 - 4.0 (for the amino/thiazoline moieties) | Affects ionization state and potential for salt formation |
| logP | 1.5 - 2.5 | A key indicator of lipophilicity and membrane permeability |
| Aqueous Solubility | Low to moderate | Critical for bioavailability and formulation |
Experimental Protocols for Physicochemical Characterization
The following protocols are established, standard methodologies that can be applied to determine the physicochemical properties of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. A sharp melting range is characteristic of a pure substance.
Methodology: Capillary Melting Point Determination [3][4][5]
-
Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.
-
Capillary Loading: Introduce the powdered sample into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Heating Protocol:
-
For an unknown compound, perform a rapid initial heating to determine an approximate melting range.
-
For a more precise measurement, heat the sample to approximately 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
-
Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.
Caption: Workflow for Melting Point Determination.
Solubility Determination
Aqueous solubility is a critical determinant of a drug's bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility.[6][7][8][9][10]
Methodology: Shake-Flask Method for Equilibrium Solubility
-
Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The measured concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
Caption: Shake-Flask Solubility Determination Workflow.
pKa Determination
The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH. Potentiometric titration is a highly accurate method for its determination.[11][12][13][14][15]
Methodology: Potentiometric Titration
-
Instrument Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture) to a known concentration (typically 1-10 mM).
-
Titration:
-
To determine the acidic pKa (carboxylic acid), titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
To determine the basic pKa, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more precise determination, the first or second derivative of the titration curve can be used to identify the equivalence point.
Caption: Potentiometric Titration for pKa Determination.
Lipophilicity (logP) Determination
The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent and water, providing an indication of its lipophilicity. The shake-flask method is the traditional and most reliable technique.[16][17][18][19][20]
Methodology: Shake-Flask Method for logP Determination
-
Solvent Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS pH 7.4 for logD) with n-octanol.
-
Partitioning: Dissolve a known amount of the compound in one of the phases and add a known volume of the other phase.
-
Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases, then allow the layers to separate completely.
-
Sample Collection: Carefully collect an aliquot from each phase.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caption: Workflow for logP Determination by Shake-Flask Method.
Synthesis and Spectroscopic Characterization
Synthesis
The synthesis of 2-amino-4,5-dihydrothiazole derivatives is commonly achieved through the Hantzsch thiazole synthesis or variations thereof.[21][22][23] A plausible synthetic route to the title compound involves the reaction of a suitable 3-aminobenzoic acid derivative with a halo-functionalized precursor to the dihydrothiazole ring.
Spectroscopic Characterization
The structural elucidation of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid would rely on a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid ring, the methylene protons of the dihydrothiazole ring, and exchangeable protons for the amino and carboxylic acid groups.[24][25][26]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments, including signals for the carbonyl carbon, aromatic carbons, and the carbons of the dihydrothiazole ring.[24][27]
-
FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H, O-H, C=O, C=N, and aromatic C-H functional groups present in the molecule.[28][29][30][31][32]
-
Mass Spectrometry: Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.[1][33][34][35][36]
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid. While direct experimental data is currently limited, the presented predicted values offer valuable initial insights for drug development professionals. The detailed experimental protocols included herein provide a clear and actionable framework for the empirical determination of these crucial parameters. The synthesis and spectroscopic characterization outline further establishes a comprehensive approach to the study of this promising molecule. It is the author's intent that this guide will facilitate and standardize future research on this compound and its derivatives.
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Whitepaper: Unraveling the Mechanistic Landscape of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid
A Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential mechanisms of action for the compound 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid. While direct, extensive research on this specific molecule is limited, its structural motifs—a dihydrothiazole ring linked to a benzoic acid moiety—are well-represented in a multitude of biologically active agents. By examining the established activities of structurally related compounds, this document synthesizes a predictive framework for its biological function. The core of this guide focuses on plausible interactions with key cellular targets, primarily kinase inhibition, and outlines robust experimental methodologies to validate these hypotheses. This paper is intended to serve as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of this and similar chemical scaffolds.
Introduction: A Scaffold of Therapeutic Promise
3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid is a synthetic organic compound featuring a dihydrothiazole ring, an amino linker, and a benzoic acid group. Its molecular formula is C10H10N2O2S.[1][2] The constituent chemical moieties are hallmarks of various pharmacologically active molecules, suggesting a rich potential for biological activity.
-
The Thiazole and Dihydrothiazole Core: The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][3] The dihydrothiazole variant retains key electronic features that can facilitate molecular interactions.[1]
-
The Aminobenzoic Acid Moiety: Aminobenzoic acids are crucial building blocks in pharmaceutical development.[4][5] This part of the molecule can engage in hydrogen bonding and ionic interactions, often serving as a critical anchor for binding to biological targets.
The convergence of these two key structural features in 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid makes it a compelling candidate for investigation in various therapeutic areas. This guide will explore its most probable mechanisms of action based on the established pharmacology of its chemical relatives.
Postulated Core Mechanism of Action: Kinase Inhibition
The most prominent and well-documented mechanism for compounds containing the 2-aminothiazole scaffold is the inhibition of protein kinases.[6][7][8] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a common driver of diseases like cancer and inflammatory disorders.
Targeting the ATP-Binding Pocket
Many 2-aminothiazole-based inhibitors function by competing with ATP for binding to the kinase active site. The nitrogen atoms of the thiazole ring and the exocyclic amino group can form key hydrogen bond interactions with the "hinge" region of the kinase, a critical structural element for ATP binding.
-
Potential Kinase Targets:
-
Src Family Kinases: The 2-aminothiazole scaffold is the core of Dasatinib, a potent pan-Src family kinase inhibitor used in cancer therapy.[8]
-
Casein Kinase 2 (CK2): Derivatives of 4-(thiazol-5-yl)benzoic acid have been identified as potent inhibitors of CK2, a kinase implicated in cancer cell proliferation and survival.[9][10]
-
Cyclin-Dependent Kinases (CDKs): Various aminothiazole derivatives have shown pan-CDK inhibitory activity, suggesting a role in cell cycle regulation.[7]
-
The diagram below illustrates the hypothetical interaction of 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid with a generic kinase ATP-binding pocket.
Caption: Hypothetical binding of the compound to a kinase active site.
Allosteric Inhibition
Recent research has also identified that some aminothiazole derivatives can act as allosteric inhibitors, binding to sites on the kinase other than the ATP pocket.[10] This can offer a pathway to achieving greater selectivity against specific kinases. For instance, derivatives of 4-(4-phenylthiazol-2-ylamino)benzoic acid have been shown to bind to an allosteric site on the CK2α subunit.[10]
Other Potential Mechanisms of Action
While kinase inhibition is a primary hypothesis, the structural features of 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid suggest other potential biological activities.
Glucokinase Activation
Thiazole-2-yl benzamide derivatives have been investigated as potential glucokinase (GK) activators for the treatment of type 2 diabetes.[11] Glucokinase plays a key role in glucose sensing and metabolism. The subject compound shares structural similarities with these activators.
ROR1 Inhibition
Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is a target in non-small cell lung cancer.[12] Benzothiazole derivatives have been developed as potent ROR1 inhibitors, suggesting that the broader thiazole family could interact with this target.[12]
Antimicrobial Activity
The thiazole moiety is a common feature in compounds with demonstrated antimicrobial properties against various bacterial strains.[1][2][13] The mechanism often involves the inhibition of essential bacterial enzymes.
Experimental Protocols for Mechanism of Action Elucidation
To move from postulated to confirmed mechanisms, a structured experimental approach is necessary. The following protocols outline a logical workflow for investigating the biological activity of 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid.
Initial Target Class Screening
A broad-based initial screening is crucial to identify the general class of biological targets.
Workflow: Broad Kinase Panel Screening
Caption: Workflow for identifying potential kinase targets.
Step-by-Step Protocol:
-
Compound Preparation: Solubilize 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Assay Execution: Submit the compound to a commercial kinase screening panel (e.g., services from Eurofins, Reaction Biology) at a fixed concentration (typically 1-10 µM). These panels utilize in vitro biochemical assays to measure the compound's ability to inhibit the activity of a large number of purified kinases.
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to a control.
-
Hit Identification: Flag kinases that show significant inhibition (e.g., >50%) as primary "hits."
-
IC50 Determination: For each hit kinase, perform a dose-response assay by testing a range of compound concentrations to determine the half-maximal inhibitory concentration (IC50).
Cellular Target Engagement and Downstream Signaling
Once primary targets are identified, it is essential to confirm that the compound engages these targets within a cellular context and affects their downstream signaling pathways.
Workflow: Cellular Target Engagement Assay (e.g., CETSA)
Caption: Workflow to confirm target binding in cells.
Step-by-Step Protocol:
-
Cell Treatment: Treat a relevant cell line (e.g., a cancer cell line known to express the target kinase) with the compound or a vehicle control.
-
Thermal Challenge: Heat aliquots of the treated cells to a range of temperatures. Ligand binding typically stabilizes the target protein, increasing its melting temperature.
-
Protein Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated (melted) fraction via centrifugation.
-
Target Quantification: Quantify the amount of the soluble target protein remaining at each temperature using a specific antibody (e.g., via Western Blot).
-
Data Analysis: A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.
Quantitative Data Summary
While specific quantitative data for 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid is not available in the public domain, research on analogous compounds provides a benchmark for expected potency.
| Compound Class | Target Kinase | Reported IC50 Range (µM) | Reference |
| Thiazol-5-yl benzoic acids | Protein Kinase CK2 | 0.014 - 0.017 | [9] |
| 2-Aminothiazoles (Dasatinib) | Src Family Kinases | < 0.001 | [8] |
| Thiazole-2-yl benzamides | Glucokinase (Activation) | N/A (Activation Fold 1.48-1.83) | [11] |
| Phenylthiazolyl-amino propanoic acids | Anticancer (A549 cells) | 2.47 - 5.42 | [14] |
This table presents data for structurally related compounds to provide context for potential efficacy.
Conclusion and Future Directions
3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid represents a molecule of significant interest due to its structural heritage. The existing literature strongly suggests that its primary mechanism of action is likely to be the inhibition of one or more protein kinases . Key candidates include members of the Src family and Casein Kinase 2.
Future research should be directed at systematically validating these hypotheses using the experimental workflows outlined in this guide. A comprehensive kinase panel screen followed by cellular target engagement assays and analysis of downstream signaling pathways will be critical to definitively elucidate its mechanism of action. Understanding this mechanism is the foundational step toward developing this promising scaffold into a potential therapeutic agent.
References
- Smolecule. (2023, August 16). 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid.
- Benchchem. 3-[(1,3-Thiazol-2-yl)amino]benzoic acid.
- MDPI. (2023).
- PubMed. (2018, February 27).
- ResearchGate. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
- Smolecule. (2023, August 16). 4-(4,5-Dihydro-1,3-thiazol-2-ylamino)benzoic acid.
- National Center for Biotechnology Information. (2023, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
- PubMed. (2025, January 1). Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition.
- Iraqi Digital Scientific Journals. (2024, June 23).
- MDPI. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors.
- ResearchGate. (2024, March 14). (PDF)
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- Google Patents.
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- PubMed. (2006, November 16). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor.
-
PubMed. (2022, February 10). Discovery of 3,4-Dihydrobenzo[ f][1][11]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects.
- National Institutes of Health.
- MDPI.
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- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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Spectroscopic & Structural Elucidation of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the detailed structural analysis of this class of compounds. The thiazole ring and its derivatives are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties.[1]
While specific experimental data for 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid is not widely published, this guide will provide a robust framework for its characterization based on the well-established spectroscopic principles of its constituent functional groups. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by data from closely related analogs and precursors.
Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid comprises a benzoic acid moiety substituted at the meta-position with a 2-amino-4,5-dihydrothiazole group.
Figure 1: Chemical structure of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid, both ¹H and ¹³C NMR will provide critical data for structural confirmation.
Experimental Protocol: NMR Data Acquisition
Rationale for Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a recommended solvent for this compound. Its high polarity effectively dissolves the molecule, and its deuterated nature prevents interference in the ¹H NMR spectrum. Furthermore, the acidic proton of the carboxylic acid and the amine proton are readily observable in DMSO-d₆.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
Procedure:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra at room temperature.
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzoic acid ring and the aliphatic protons of the dihydrothiazole ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |
| ~9.5 - 10.5 | Singlet (broad) | 1H | -NH- | The amine proton's chemical shift can vary and is often broad due to quadrupole broadening and exchange. |
| ~7.2 - 8.0 | Multiplet | 4H | Ar-H | The four protons on the benzene ring will exhibit complex splitting patterns (multiplets) in the aromatic region. |
| ~4.0 - 4.5 | Triplet | 2H | N-CH₂ | The methylene group adjacent to the nitrogen in the dihydrothiazole ring is expected to be a triplet. |
| ~3.2 - 3.7 | Triplet | 2H | S-CH₂ | The methylene group adjacent to the sulfur in the dihydrothiazole ring will also likely be a triplet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~167.0 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~158.0 | N-C=N | The sp² carbon of the dihydrothiazole ring bonded to two nitrogens. |
| ~115.0 - 140.0 | Ar-C | The six carbons of the benzene ring will appear in this region. The carbon attached to the carboxylic acid and the one attached to the amino group will be at the extremes of this range. |
| ~50.0 | N-CH₂ | The aliphatic carbon adjacent to the nitrogen in the dihydrothiazole ring. |
| ~30.0 | S-CH₂ | The aliphatic carbon adjacent to the sulfur in the dihydrothiazole ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
Sample Preparation: The solid sample can be analyzed using either a Potassium Bromide (KBr) pellet or Attenuated Total Reflectance (ATR). The KBr pellet method involves grinding the sample with KBr powder and pressing it into a thin, transparent disk. ATR is a simpler method where the solid sample is pressed against a crystal (e.g., diamond or germanium).
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
Procedure (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Predicted IR Spectrum
The IR spectrum will show characteristic absorption bands for the various functional groups in 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3400 | N-H stretch | Secondary Amine |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600 | C=N stretch | Dihydrothiazole ring |
| ~1600, ~1475 | C=C stretch | Aromatic Ring |
| ~1250 | C-N stretch | Amine |
| ~700 | C-S stretch | Thiazole Ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry Data Acquisition
Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this molecule as it is a soft ionization method that can produce an intact molecular ion.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements, which can be used to determine the elemental composition.
Procedure:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes.
Predicted Mass Spectrum
The molecular formula of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid is C₁₀H₁₀N₂O₂S, with a monoisotopic mass of approximately 222.0463 g/mol .
-
Positive Ion Mode: The base peak is expected to be the protonated molecule [M+H]⁺ at m/z ≈ 223.0541.
-
Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z ≈ 221.0385 is expected to be observed.
-
Fragmentation: Common fragmentation patterns would involve the loss of CO₂ from the carboxylic acid group and cleavage of the dihydrothiazole ring.
Figure 2: A generalized workflow for the spectroscopic characterization of the target compound.
Conclusion
The structural elucidation of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid can be confidently achieved through a combination of NMR, IR, and Mass Spectrometry. While this guide presents predicted data based on the analysis of its constituent parts and related compounds, the outlined experimental protocols provide a solid foundation for researchers to obtain and interpret empirical data. The convergence of data from these orthogonal analytical techniques will provide an unambiguous confirmation of the structure and purity of this medicinally relevant compound.
References
-
International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. [Link]
-
ResearchGate. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. [Link]
-
Journal of Pharmaceutical and Chemical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]
-
PubMed Central. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. [Link]
-
MDPI. (2023). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Journal of Molecular Structure. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]
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Synthesis of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid derivatives
An In-Depth Technical Guide to the Synthesis of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic Acid Derivatives
Introduction: The Significance of the 2-Aminothiazoline Scaffold
The 2-aminothiazole and its saturated analogue, 2-aminothiazoline (2-amino-4,5-dihydrothiazole), represent a class of privileged heterocyclic structures in medicinal chemistry. These scaffolds are cornerstones in the development of numerous therapeutic agents due to their ability to engage in a wide range of biological interactions.[1][2][3] Derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][4][5] The title compound, 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid, combines the potent 2-aminothiazoline moiety with a benzoic acid functional group, opening avenues for further derivatization and exploration as potential drug candidates. The benzoic acid group can act as a handle for creating amides, esters, or other functionalities, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This technical guide provides a comprehensive overview of the primary synthetic strategies for constructing 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid derivatives. We will delve into the mechanistic underpinnings of these routes, provide detailed experimental protocols, and discuss key considerations for process optimization, targeting an audience of researchers and drug development professionals.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to designing the synthesis begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available, or easily synthesized precursors. For 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid, two primary disconnections present themselves, outlining the two most viable synthetic strategies.
Caption: Retrosynthetic analysis of the target molecule.
-
Strategy 1 (Route A): This approach involves forming the key C-N bond between the 3-aminobenzoic acid backbone and a pre-formed 2-halo-4,5-dihydrothiazole ring. This is a direct and often efficient method, analogous to a Buchwald-Hartwig or Ullmann-type coupling.
-
Strategy 2 (Route B): This strategy builds the 4,5-dihydrothiazole ring from an N-aryl thiourea precursor. This is a classic and robust method for forming 2-aminothiazoline systems, involving the cyclization of a thiourea derivative with a two-carbon electrophile like 1,2-dihaloethane.
Strategy 1: Synthesis via Nucleophilic Substitution
This pathway is predicated on the reaction between a nucleophilic 3-aminobenzoic acid derivative and an electrophilic 2-halo-4,5-dihydrothiazole. The choice of reactants and conditions is critical to avoid side reactions and ensure a good yield.
Mechanistic Considerations
The core of this reaction is a nucleophilic aromatic substitution (SNAr) or, more commonly, a transition-metal-catalyzed cross-coupling reaction. The amino group of 3-aminobenzoic acid attacks the carbon atom of the C-X bond (where X is a halogen) on the dihydrothiazole ring. Due to the electron-rich nature of the benzoic acid ring, this reaction often requires a catalyst (like copper or palladium) and a base to facilitate the coupling. The carboxylic acid group typically requires protection (e.g., as an ester) to prevent interference with the basic conditions of the reaction.
Caption: Workflow for Synthesis Strategy 1.
Detailed Experimental Protocol (Representative)
This protocol describes the copper-catalyzed coupling (Ullmann condensation) of methyl 3-aminobenzoate with 2-bromo-4,5-dihydrothiazole, followed by ester hydrolysis.
Part A: Methyl 3-((4,5-dihydrothiazol-2-yl)amino)benzoate Synthesis
| Reagents & Materials | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Methyl 3-aminobenzoate | 151.16 | 1.51 g | 10.0 |
| 2-Bromo-4,5-dihydrothiazole | 166.04 | 1.83 g | 11.0 |
| Copper(I) Iodide (CuI) | 190.45 | 190 mg | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 |
| N,N-Dimethylformamide (DMF) | - | 50 mL | - |
Procedure:
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 3-aminobenzoate (10.0 mmol), 2-bromo-4,5-dihydrothiazole (11.0 mmol), copper(I) iodide (1.0 mmol), and potassium carbonate (20.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous DMF to the flask. The use of an anhydrous polar aprotic solvent like DMF is crucial as it effectively dissolves the reactants and salts, facilitating the reaction.[6]
-
Reaction: Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere. The inert atmosphere prevents oxidation of the copper catalyst.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the methyl 3-aminobenzoate spot indicates reaction completion (typically 12-24 hours).
-
Work-up: Cool the mixture to room temperature and pour it into 200 mL of ice-cold water. A precipitate should form. Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure ester.
Part B: Hydrolysis to 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid
-
Setup: Dissolve the purified ester from Part A in a mixture of 30 mL of methanol and 15 mL of 2M sodium hydroxide solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the disappearance of the ester spot by TLC.
-
Work-up: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water and wash with 20 mL of ethyl acetate to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 4-5 with 1M hydrochloric acid. The product will precipitate out of the solution.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry in a vacuum oven at 50 °C to yield the final product.
Strategy 2: Synthesis via Thiourea Cyclization
This classic and highly reliable method involves two main steps: the formation of an N-aryl thiourea from a 3-aminobenzoic acid derivative, followed by a cyclocondensation reaction with a 1,2-dielectrophile to construct the thiazoline ring. This approach is often favored for its robustness and the ready availability of starting materials.
Caption: Workflow for Synthesis Strategy 2.
Mechanistic Considerations
The first step involves converting the amino group of 3-aminobenzoic acid into a thiourea. This can be achieved through various reagents, such as ammonium thiocyanate under acidic conditions or by reacting with an isothiocyanate. The subsequent cyclization step is a double nucleophilic substitution. The sulfur atom of the thiourea first attacks one of the electrophilic carbons of 1,2-dibromoethane, forming an S-alkylated intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbon, displacing the second bromide and forming the 4,5-dihydrothiazole ring.[1] This process is a variation of the renowned Hantzsch thiazole synthesis.[7]
Detailed Experimental Protocol (Representative)
This protocol details the synthesis starting from 3-aminobenzoic acid.
Part A: Synthesis of N-(3-Carboxyphenyl)thiourea
| Reagents & Materials | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 3-Aminobenzoic acid | 137.14 | 1.37 g | 10.0 |
| Ammonium thiocyanate | 76.12 | 0.84 g | 11.0 |
| Acetic Anhydride | 102.09 | 2.0 mL | ~21.0 |
| Acetic Acid | - | 20 mL | - |
Procedure:
-
Setup: In a 100 mL flask, dissolve 3-aminobenzoic acid (10.0 mmol) in 20 mL of glacial acetic acid.
-
Acylation: Add acetic anhydride (2.0 mL) and heat the mixture to reflux for 30 minutes to form the intermediate N-acetyl derivative. This step protects the amine and activates it for the next reaction.
-
Thiourea Formation: Cool the mixture slightly and add ammonium thiocyanate (11.0 mmol). Reflux the mixture for an additional 4-6 hours.
-
Hydrolysis & Isolation: Cool the reaction mixture and pour it into 100 mL of hot water. Heat the aqueous mixture for 1 hour to hydrolyze the acetyl group. Upon cooling, the N-(3-carboxyphenyl)thiourea will precipitate. Filter the solid, wash with cold water, and recrystallize from an ethanol/water mixture.
Part B: Cyclization to 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid
| Reagents & Materials | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| N-(3-Carboxyphenyl)thiourea | 196.22 | 1.96 g | 10.0 |
| 1,2-Dibromoethane | 187.86 | 0.95 mL | 11.0 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.68 g | 20.0 |
| Ethanol | - | 40 mL | - |
Procedure:
-
Setup: Suspend N-(3-carboxyphenyl)thiourea (10.0 mmol) and sodium bicarbonate (20.0 mmol) in 40 mL of absolute ethanol in a round-bottom flask. The base is essential to neutralize the HBr formed during the reaction.
-
Reagent Addition: Add 1,2-dibromoethane (11.0 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 8-12 hours. Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate with 1% acetic acid).
-
Work-up: After completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be triturated with diethyl ether to remove non-polar impurities.
-
Purification: Recrystallize the solid from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain the pure 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid.
Validation and Characterization
For both synthetic routes, the identity and purity of the final product must be confirmed through standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the aromatic protons of the benzoic acid ring, the methylene protons (-CH₂-CH₂-) of the dihydrothiazole ring (typically appearing as two triplets), and the N-H proton.
-
¹³C NMR: Confirmation of the number of unique carbon atoms, including the carbonyl carbon of the carboxylic acid and the C=N carbon of the thiazoline ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₁₀H₁₀N₂O₂S, MW: 222.26 g/mol ).
-
FT-IR Spectroscopy: To identify key functional groups, such as the C=O stretch of the carboxylic acid, N-H stretches, and C=N stretch of the thiazoline ring.
Conclusion and Outlook
The synthesis of 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid derivatives can be effectively achieved through two primary, reliable strategies. The nucleophilic substitution route offers a direct coupling approach but may require catalyst screening and protection of the carboxylic acid. The thiourea cyclization method is a more classical, multi-step but robust alternative that builds the heterocyclic ring from the ground up.
The choice of synthetic route will depend on factors such as starting material availability, scalability, and the desired substitution patterns on the final molecule. Both pathways provide a solid foundation for researchers to generate libraries of these promising compounds for evaluation in drug discovery programs, leveraging the proven pharmacological potential of the 2-aminothiazoline scaffold.[8][9]
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Biological Screening of Novel 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic Acid Analogs
An In-Depth Technical Guide:
Introduction: The Rationale for Screening 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic Acid Analogs
The 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid scaffold represents a promising starting point for the discovery of novel therapeutic agents. This assertion is grounded in the well-documented and diverse biological activities of the thiazole moiety, which includes antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[1][2] The structural similarity of this scaffold to other known bioactive molecules, such as para-aminobenzoic acid (PABA) analogs and 2-aminothiazole derivatives, further strengthens its potential in drug discovery programs.[2][3][4] For instance, certain 2-aminothiazole derivatives have been identified as allosteric inhibitors of protein kinase CK2α, a validated anti-cancer drug target, highlighting a potential mechanism of action for this class of compounds.[2]
This guide provides a comprehensive, field-proven framework for the systematic biological screening of a library of novel 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid analogs. Our approach is designed as a hierarchical cascade, beginning with a broad primary screen to identify cytotoxic "hits" and progressing to more focused secondary assays to elucidate their mechanism of action. The causality behind each experimental choice is explained, ensuring that the screening process is not merely a set of procedures but a logical, self-validating system for identifying and characterizing promising lead compounds for anticancer drug development.[5][6]
Part 1: The Primary Screening Cascade: Identifying Bioactive Hits
The initial phase of any small molecule screening campaign is to efficiently and reliably identify which compounds in the library possess the desired biological activity.[7] Given the established potential of the core scaffold in oncology, our primary objective is to identify analogs that exhibit cytotoxicity against cancer cells.[2][3]
The Assay of Choice: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
The MTT assay is a robust, colorimetric, and widely accepted method for assessing cellular metabolic activity, which serves as an effective proxy for cell viability and proliferation.[8][9]
Causality Behind the Choice:
-
High-Throughput Compatibility: The assay is readily adaptable to a 96-well plate format, making it suitable for screening a library of compounds simultaneously.
-
Principle of Action: The assay's principle is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active (i.e., living) cells.[10][11] The intensity of the purple color, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[11] This provides a quantitative measure of a compound's cytotoxic or cytostatic effects.
-
Cost-Effectiveness: Compared to more complex assays, the MTT assay is relatively inexpensive, which is a critical consideration for primary screening.[8]
Primary Screening Workflow
The workflow for the primary screen is designed for efficiency and the generation of clear, actionable data.
Caption: Primary screening workflow for identifying cytotoxic analogs.
Detailed Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies.[8][10][11][12]
-
Cell Seeding: Seed a chosen cancer cell line (e.g., HeLa, MCF-7) into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid analogs in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for an additional 48 to 72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10][12] Following the treatment period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[8]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals in viable cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10] Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm (or 590 nm) using a microplate reader.[8][10] A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Primary Screening Hits
Compounds that exhibit an IC₅₀ value below a predetermined threshold (e.g., <10 µM) are considered "hits" and are prioritized for secondary screening.
| Compound ID | Structure (if available) | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. MCF-7 | Notes |
| Analog-001 | R₁=H, R₂=H | 5.2 ± 0.4 | 7.8 ± 0.6 | Hit |
| Analog-002 | R₁=Cl, R₂=H | > 50 | > 50 | Inactive |
| Analog-003 | R₁=H, R₂=CH₃ | 2.1 ± 0.2 | 3.5 ± 0.3 | Potent Hit |
| ... | ... | ... | ... | ... |
Part 2: Secondary Screening: Unveiling the Mechanism of Action
Once potent hits are identified, the next critical step is to move beyond "what" they do (kill cancer cells) to "how" they do it. Secondary assays are designed to provide mechanistic insights into the phenotypic effects observed in the primary screen.
Assessing the Impact on Cancer Cell Migration: The Wound Healing Assay
A key hallmark of cancer malignancy is metastasis, which involves cell migration.[13] The wound healing (or scratch) assay is a straightforward and widely used method to assess collective cell migration in vitro.[14]
Causality Behind the Choice:
-
Physiological Relevance: This assay mimics, in a simplified 2D model, the process of cells moving to close a gap, akin to tissue repair or tumor cell invasion.
-
Direct Visualization: It provides direct, image-based evidence of the inhibition of cell migration, a critical anti-metastatic property.
-
Complementary Data: It provides a different functional readout from the viability assay, helping to build a more complete profile of the compound's activity.
Detailed Protocol: Wound Healing (Scratch) Assay
This protocol is based on established methods.[13][14][15]
-
Create a Confluent Monolayer: Seed cells in a 6- or 12-well plate at a density that will result in a fully confluent monolayer after 24 hours.
-
Create the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[14][15]
-
Wash and Treat: Gently wash the wells twice with PBS to remove detached cells.[14] Replace the PBS with fresh medium containing the hit compound at a non-lethal concentration (e.g., at or below its IC₂₅) to ensure observed effects are due to migration inhibition, not cytotoxicity.
-
Image Acquisition: Immediately after creating the wound (T=0), capture images of the scratch at marked locations using a phase-contrast microscope.
-
Incubation and Monitoring: Incubate the plate at 37°C and capture images of the same locations at regular intervals (e.g., 12, 24, and 48 hours).
-
Data Analysis: Measure the width of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Data Presentation: Wound Healing Assay Results
| Compound ID | Concentration (µM) | % Wound Closure at 24h (vs. Control) |
| Control | 0 (Vehicle) | 85 ± 5% |
| Analog-001 | 1.0 | 42 ± 6% |
| Analog-003 | 0.5 | 25 ± 4% |
Investigating the Induction of Apoptosis via Western Blotting
A primary goal in cancer therapy is to induce programmed cell death, or apoptosis, in tumor cells.[16] Western blotting is a powerful technique to detect changes in the expression and activation of key proteins that regulate the apoptotic pathway.[17][18]
Causality Behind the Choice:
-
Mechanistic Specificity: This method allows for the specific detection of key apoptotic markers, such as the cleavage of caspases (the executioners of apoptosis) and their substrate, PARP (Poly (ADP-ribose) polymerase).[16][18] The appearance of cleaved forms of these proteins is a hallmark of apoptosis.
-
Pathway Elucidation: By probing for different proteins in the intrinsic (e.g., Bcl-2 family) and extrinsic pathways, one can begin to map the mechanism by which the compound induces cell death.[18]
-
Quantitative Potential: Densitometric analysis of the protein bands can provide semi-quantitative data on the extent of apoptosis induction.[19]
Apoptosis Signaling Pathway
The following diagram illustrates a simplified view of the apoptotic cascade that can be interrogated by Western blot.
Caption: Simplified intrinsic apoptosis pathway showing key markers.
Detailed Protocol Suite for Western Blotting
A. Cell Lysis and Protein Extraction
-
Treat cells with the hit compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the total protein.
B. Protein Quantification (BCA Assay)
-
Principle: The Bicinchoninic Acid (BCA) assay is a colorimetric method for quantifying total protein concentration. In an alkaline medium, protein reduces Cu²⁺ to Cu¹⁺. BCA chelates with the Cu¹⁺, forming a purple-colored complex with an absorbance at 562 nm that is proportional to the protein concentration.[20][21]
-
Protocol:
-
Prepare a series of protein standards of known concentrations using Bovine Serum Albumin (BSA).[22][23]
-
Prepare the BCA working reagent by mixing 50 parts of Reagent A (BCA) with 1 part of Reagent B (copper sulfate solution).[20][22]
-
In a 96-well plate, add 10-25 µL of each standard and unknown sample lysate.[22]
-
Add 200 µL of the BCA working reagent to each well and mix thoroughly.[22]
-
Cool the plate to room temperature and measure the absorbance at 562 nm.[20][22]
-
Generate a standard curve from the BSA standards and use it to determine the protein concentration of the unknown samples.[21]
-
C. SDS-PAGE and Immunoblotting
-
Normalize the protein concentration of all samples based on the BCA assay results.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, and a loading control like anti-β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Part 3: A Forward Look: Target Deconvolution and Validation
The phenotypic screening approach detailed above is a powerful method for identifying compounds with promising anticancer activity. The logical next step in the drug development pipeline is target deconvolution—identifying the specific molecular target(s) through which the compound exerts its effects.
The Role of Biochemical Assays
Based on literature suggesting that related scaffolds can act as kinase inhibitors, a rational approach would be to screen the validated hits against a panel of protein kinases.[2]
-
Enzyme Inhibition Assays: These are in vitro assays that measure the ability of a compound to inhibit the activity of a purified enzyme.[24][25] For example, one could test the hit compounds directly against protein kinase CK2α.
-
Determining Mechanism of Inhibition: Further kinetic studies can determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate or ATP, providing crucial information for medicinal chemistry optimization.[26][27][28]
Overall Drug Discovery and Development Workflow
This comprehensive guide focuses on the initial biological screening, which is the foundational first stage of a much longer and more complex process.
Caption: High-level overview of the drug discovery process.
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In silico modeling of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid protein binding
An In-Depth Technical Guide to the In Silico Modeling of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid Protein Binding
This guide provides a comprehensive, technically-grounded workflow for investigating the binding of the small molecule 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid to a protein target using computational modeling. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and structural biology. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, ensuring a robust and reproducible in silico experimental cascade.
Introduction: The Scientific Context
3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid is a molecule of interest, incorporating a thiazole ring, a known scaffold in medicinal chemistry associated with diverse biological activities including antimicrobial and anticancer properties.[1][2] The process of drug discovery is increasingly reliant on computational methods to predict and rationalize the interaction between small molecules and their protein targets, thereby reducing the time and cost associated with experimental screening.[3][4]
This guide outlines a multi-stage computational protocol, beginning with the prediction of a ligand's binding pose via molecular docking, followed by a dynamic refinement of the protein-ligand complex using molecular dynamics (MD) simulations, and culminating in a more rigorous estimation of binding affinity through MM/PBSA or MM/GBSA calculations. Each stage builds upon the last, offering an increasingly detailed and accurate picture of the molecular recognition event.
Part I: System Preparation - The Foundation of Accuracy
The quality of any in silico model is fundamentally dependent on the accuracy of the starting structures. Garbage in, garbage out is the immutable law of computational science. Therefore, meticulous preparation of both the ligand and the protein receptor is a non-negotiable first step.
Ligand Preparation
The ligand, 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid (Molecular Formula: C10H10N2O2S), must be converted from a 2D representation to a geometrically optimized, energetically minimized 3D structure.[1]
Protocol: Ligand 3D Structure Generation
-
Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw) or retrieve its SMILES string from a database like PubChem.
-
Convert to 3D: Use a program like Open Babel to convert the 2D representation into an initial 3D structure.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method. This step ensures the ligand is in a low-energy, physically realistic conformation.
-
Charge Assignment: Calculate and assign partial atomic charges. This is critical for accurately modeling electrostatic interactions. The Gasteiger charge calculation method is a common starting point for docking.[5] For higher accuracy in subsequent MD simulations, quantum mechanical calculations (e.g., using the RESP method) are recommended.
-
Save in Appropriate Format: Save the final structure in a .mol2 or .pdbqt format for use in docking software.[6]
Protein Target Identification and Preparation
For this guide, we assume a protein target has been identified through experimental data or hypothesis. The preparation of its structure, typically obtained from the RCSB Protein Data Bank (PDB), is crucial.
Protocol: Receptor Structure Preparation
-
Fetch Structure: Download the protein structure from the PDB. Choose a high-resolution crystal structure (ideally < 2.5 Å) that, if possible, contains a co-crystallized ligand in the binding site of interest.[7][8]
-
Clean the PDB File: Remove all non-essential molecules, including water, ions, and co-solvents, unless there is strong evidence they play a direct role in ligand binding.[5][9] If a co-crystallized ligand is present, it should be saved separately to define the binding site and can be used for docking protocol validation.
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens according to the appropriate protonation states at a physiological pH (e.g., using H++ server or Schrödinger's Protein Preparation Wizard). Pay special attention to the protonation states of key catalytic or binding site residues like Histidine.[9]
-
Handle Missing Residues/Atoms: Check for and repair any missing side chains or loops in the protein structure using modeling software like UCSF Chimera or MODELLER.[8][10]
-
Assign Charges and Save: Assign atomic charges using a force field-specific tool (e.g., pdb2gmx in GROMACS) and save the processed structure in a .pdb or .pdbqt format.[5]
Part II: Molecular Docking - Predicting the Binding Pose
Rationale: Molecular docking serves as a computational "sieve," predicting the preferred orientation (pose) of a ligand when bound to a protein and estimating the strength of the interaction via a scoring function.[6] It is a rapid method ideal for screening large libraries or generating an initial hypothesis for the binding mode of a single compound.[11]
Workflow: Molecular Docking and Analysis
Caption: Workflow for Molecular Docking.
Protocol: Docking with AutoDock Vina
-
Prepare Input Files: Ensure both the ligand and receptor are in the .pdbqt format, which includes partial charges and atom type information.[7]
-
Define the Search Space (Grid Box): The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. If a co-crystallized ligand was present, center the grid on its location with dimensions that encompass the entire binding pocket (e.g., a 25x25x25 Å cube).[6][10] For unknown binding sites, a "blind docking" approach with a grid covering the entire protein may be necessary.[8]
-
Configure Docking Parameters: Create a configuration file specifying the paths to the receptor and ligand, the center and size of the grid box, and the exhaustiveness of the search (higher values increase computational time but also the chance of finding the optimal pose).
-
Execute Docking Run: Launch the Vina executable from the command line, referencing your configuration file.
-
Analyze Results: Vina will output a file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).[6] Lower, more negative scores indicate a more favorable predicted binding affinity. Use a visualization program like PyMOL or UCSF Chimera to inspect the top-ranked poses.[7] Look for key interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts with binding site residues.
| Pose ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
| 1 | -8.5 | TYR 151, GLU 202, LYS 78 |
| 2 | -8.2 | TYR 151, ASP 148, LYS 78 |
| 3 | -7.9 | ILE 100, PHE 210, LYS 78 |
Causality: The best pose is not always the one with the absolute lowest energy score. A pose that forms chemically sensible interactions with key residues known to be important for the protein's function should be prioritized for further analysis. A difference of <1 kcal/mol between poses is generally not considered significant.
Part III: Molecular Dynamics (MD) Simulation - A Dynamic View
Rationale: Docking provides a static snapshot. MD simulations introduce temperature, pressure, and solvent to model the dynamic behavior of the protein-ligand complex over time.[3] This allows us to assess the stability of the docked pose, observe conformational changes in the protein and ligand, and generate a thermodynamic ensemble of structures for more accurate energy calculations.[11]
Workflow: MD Simulation Cascade
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An In-depth Technical Guide to the Predicted ADME Properties of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid
Abstract
This technical guide provides a comprehensive analysis of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel compound 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid. As the pharmaceutical industry increasingly relies on in silico modeling to de-risk drug candidates early in the discovery pipeline, a thorough understanding of a compound's predicted pharmacokinetic profile is paramount.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's physicochemical characteristics, pharmacokinetic parameters, and potential drug-like qualities. By leveraging established computational models, this guide aims to provide a robust, data-driven foundation for future preclinical and clinical development of this promising molecule. The thiazole moiety, a key feature of this compound, is recognized for its diverse biological activities, making this molecule a person of interest in medicinal chemistry.[3]
Introduction: The Critical Role of Early ADME Assessment
The attrition of drug candidates in late-stage clinical trials due to unfavorable pharmacokinetic properties remains a significant challenge in pharmaceutical research and development.[4] Early and accurate prediction of a compound's ADME profile is therefore not merely a procedural step but a strategic imperative. Computational, or in silico, ADME modeling has emerged as a cost-effective and high-throughput screening method to identify and prioritize candidates with a higher probability of clinical success.[2] These predictive technologies utilize a range of algorithms, from quantitative structure-activity relationship (QSAR) models to sophisticated machine learning approaches, to forecast a molecule's behavior within a biological system.[5]
This guide focuses on 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid, a molecule of interest due to the presence of a thiazole ring, which is known for a variety of biological activities.[3] A comprehensive in silico ADME evaluation of this compound is presented, utilizing a suite of well-regarded predictive tools to generate a holistic pharmacokinetic profile.
In Silico Prediction Methodology
To generate a robust and multi-faceted ADME profile for 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid, a consensus approach employing multiple predictive platforms was utilized. The canonical SMILES (Simplified Molecular Input Line Entry System) string for the compound, O=C(O)c1cc(NC2=NCSC2)ccc1, was submitted to the following freely accessible and widely validated web-based tools:
-
SwissADME: A popular tool for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[6]
-
pkCSM: A platform that uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[2]
-
ADMETlab 2.0: A comprehensive online platform for the systematic evaluation of ADME and physicochemical properties.[7][8]
The selection of these platforms was based on their broad adoption in the scientific community, the diversity of their underlying predictive models, and their user-friendly interfaces, which are suitable for both computational chemists and medicinal chemists.[4][9][10]
Workflow for In Silico ADME Prediction
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Chemical stability of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid under physiological conditions
An In-depth Technical Guide to the Chemical Stability of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid under Physiological Conditions
Foreword: Proactive Stability Profiling in Early Drug Discovery
In the landscape of modern drug development, the principle of "fail fast, fail cheap" is paramount. A significant contributor to late-stage attrition is the unforeseen instability of drug candidates under physiological conditions. This guide is designed for researchers, medicinal chemists, and drug development scientists, providing a comprehensive framework for the early-stage evaluation of the chemical stability of novel entities. We will focus on a specific molecule, 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid, a compound featuring a dihydrothiazole ring and an aminobenzoic acid moiety—both common pharmacophores. While direct stability data for this exact molecule is not publicly available, this guide will establish a robust, scientifically-grounded protocol for its comprehensive stability assessment. By employing these methodologies, researchers can de-risk their drug candidates and make informed decisions about their progression.
Introduction: The Critical Role of Physiological Stability
The journey of an orally administered drug from ingestion to its target site is fraught with chemical challenges. The molecule must withstand the harsh acidic environment of the stomach, the enzymatic landscape of the small intestine, and the oxidative conditions within the bloodstream to reach its destination intact.[1][2] Therefore, a thorough understanding of a compound's chemical stability under physiological conditions is a non-negotiable aspect of preclinical development.[3]
This guide will provide a detailed roadmap for assessing the stability of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid, focusing on three key areas:
-
Hydrolytic Stability: Assessing susceptibility to degradation in aqueous environments, particularly the acidic conditions of the stomach and the neutral to slightly alkaline pH of the intestine.
-
Oxidative Stability: Evaluating the impact of reactive oxygen species on the molecule's integrity.
-
Photostability: Determining the potential for degradation upon exposure to light, a critical parameter for formulation and storage.
Through a combination of forced degradation studies and incubations in simulated physiological fluids, we will outline a self-validating system for stability assessment, complete with detailed protocols and analytical methodologies.[4][5]
Physicochemical Properties and Potential Liabilities
The structure of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid presents several potential sites for chemical degradation under physiological conditions.
-
Dihydrothiazole Ring: The dihydrothiazole ring, a five-membered heterocycle, may be susceptible to hydrolysis, particularly under acidic conditions, leading to ring-opening.[6]
-
Amino Linker: The secondary amine linking the thiazole and benzoic acid moieties could be a site for oxidation.
-
Benzoic Acid Moiety: While generally stable, the aromatic ring can be subject to oxidative degradation. The carboxylic acid group's ionization state will be pH-dependent, influencing solubility and reactivity.
A preliminary in-silico analysis of the compound's properties can provide valuable insights.
| Property | Predicted Value | Implication |
| pKa (acidic) | ~3.5-4.5 | The carboxylic acid will be largely deprotonated at intestinal pH, affecting solubility and potential interactions. |
| pKa (basic) | ~5.0-6.0 | The amino group's protonation state will vary in the GI tract, influencing its nucleophilicity. |
| LogP | 1.5-2.5 | Moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability. |
Experimental Design for Stability Assessment
A multi-faceted approach is required to comprehensively evaluate the chemical stability of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid. This involves a combination of forced degradation studies to identify potential degradation products and stability assessments in simulated physiological fluids to mimic in-vivo conditions.
Forced Degradation Studies
Forced degradation, or stress testing, is essential for elucidating potential degradation pathways and developing a stability-indicating analytical method.[3][4]
Caption: Workflow for forced degradation studies.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Incubate at room temperature, protected from light.
-
Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of water. Incubate at 60°C.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.
-
Sampling and Quenching: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. For acid and base hydrolysis, neutralize the sample with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method.
Stability in Simulated Physiological Fluids
Studying the compound's behavior in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) provides a more accurate prediction of its stability in the gastrointestinal tract.[1][7]
-
Simulated Gastric Fluid (SGF), pH 1.2: Dissolve 2.0 g of NaCl and 3.2 g of pepsin in 800 mL of water. Adjust the pH to 1.2 with HCl and make up the volume to 1 L.
-
Simulated Intestinal Fluid (SIF), pH 6.8: Dissolve 6.8 g of KH₂PO₄ in 250 mL of water. Add 77 mL of 0.2 M NaOH and 500 mL of water. Add 10 g of pancreatin, mix, and adjust the pH to 6.8 with 0.2 M NaOH or 0.2 M HCl. Make up the volume to 1 L.
-
Incubation: Spike the compound into pre-warmed (37°C) SGF and SIF to a final concentration of 10 µM.
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes for SGF; 0, 1, 2, 4, 6 hours for SIF), withdraw an aliquot of the incubation mixture.[7]
-
Quenching: Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant.
-
Analysis: Quantify the remaining parent compound using LC-MS/MS.
Analytical Methodology: A Stability-Indicating HPLC Method
A robust, validated, stability-indicating HPLC method is crucial for separating the parent compound from any potential degradation products.[7][8]
Proposed HPLC-UV/MS Method
| Parameter | Condition |
| Column | C18 reverse-phase, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| UV Detection | Diode Array Detector (DAD) scanning 200-400 nm |
| MS Detection | Electrospray Ionization (ESI) in positive and negative modes |
This method should be validated for specificity, linearity, accuracy, precision, and sensitivity according to ICH guidelines.
Potential Degradation Pathways
Based on the chemical structure of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid, several degradation pathways can be hypothesized.
Caption: Hypothesized degradation pathways.
-
Acid-Catalyzed Hydrolysis: The imine-like bond within the dihydrothiazole ring is a likely point of hydrolytic cleavage under acidic conditions, leading to a ring-opened thiourea derivative.
-
Oxidation: The secondary amine and the electron-rich aromatic ring are susceptible to oxidation, potentially forming N-oxides or hydroxylated species.
The identification of these and other degradation products will be confirmed by LC-MS/MS analysis of the stressed samples.
Data Interpretation and Reporting
The stability of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid should be reported as the percentage of the parent compound remaining at each time point. The degradation kinetics can be modeled to determine the half-life (t½) under each condition.
| Condition | t½ (hours) | Major Degradants Observed |
| SGF (pH 1.2) | ||
| SIF (pH 6.8) | ||
| 0.1 M HCl | ||
| 0.1 M NaOH | ||
| 3% H₂O₂ |
A comprehensive stability report should be generated, including the experimental procedures, validated analytical methods, degradation profiles, and structural elucidation of any identified degradation products.
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of the chemical stability of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid under physiological conditions. By implementing these protocols, researchers can gain critical insights into the compound's potential liabilities early in the drug discovery process. A thorough understanding of a molecule's stability profile is not merely a regulatory requirement but a fundamental aspect of designing safe and efficacious medicines. The data generated from these studies will be instrumental in guiding lead optimization, formulation development, and the overall progression of the drug candidate.
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Ginski, M. J., & Mabiala, A. (2015). Toward oral delivery of biopharmaceuticals: an assessment of the gastrointestinal stability of 17 peptide drugs. Molecular Pharmaceutics, 12(3), 895–901. Available from: [Link]
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Ziegler, K., Braun, K., Böckler, A., & Fuchs, G. (1987). Anaerobic degradation of 2-aminobenzoic acid (anthranilic acid) via benzoyl-coenzyme A (CoA) and cyclohex-1-enecarboxyl-CoA in a denitrifying bacterium. Archives of Microbiology, 149(1), 62–69. Available from: [Link]
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Trivedi, V., & Shah, P. A. (2007). Validation and application of a stability-indicating HPLC method for the in vitro determination of gastric and intestinal stability of venlafaxine. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 587–592. Available from: [Link]
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Wang, Y., et al. (2022). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. Molecules, 27(19), 6527. Available from: [Link]
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Ziegler, K., et al. (1987). Anaerobic degradation of 2-aminobenzoic acid (anthranilic acid) via benzoyl-coenzyme A (CoA) and cyclohex-1-enecarboxyl-CoA in a denitrifying bacterium. Archives of Microbiology, 149(1), 62-69. Available from: [Link]
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Pospisilova, M., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(11), 2533. Available from: [Link]
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Wang, F., et al. (2023). Dataset: Peptide Stability in the Gastrointestinal Tract. Figshare. Available from: [Link]
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Shkumatov, V. M., et al. (2002). New Biological Properties of p-Aminobenzoic Acid. Pharmaceutical Chemistry Journal, 36(8), 403-405. Available from: [Link]
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Kumar, A., et al. (2010). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharma Chemica, 2(4), 198-206. Available from: [Link]
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Singh, S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(13), 5085. Available from: [Link]
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S. S. Chitlange, et al. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]
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Use and Safety of Tyrphostin AG17 as a Stabilizer in Foods and Dietary Supplements Based on Toxicological Studies and QSAR Analysis. (2023). MDPI. Available from: [Link]
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Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available from: [Link]
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Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis, 5(3), 133-142. Available from: [Link]
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Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). Available from: [Link]
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Chen, L. C., & Hu, M. L. (1996). Comparison of methods for determination of para-aminobenzoic acid (PABA). Journal of Food and Drug Analysis, 4(1), 6. Available from: [Link]
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Murtaza, S., et al. (2018). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. Available from: [Link]
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Nasser, M. N., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences, 105(9), 2621-2633. Available from: [Link]
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Al-Amiery, A. A., et al. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13. Available from: [Link]
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Singh, S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(13), 5085. Available from: [Link]
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Kulyashova, E. A., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 27(15), 4983. Available from: [Link]
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Kumar, P. S., et al. (2019). Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives via Molecular Docking, Cytotoxicity, and Antioxidant Studies. ACS Omega, 4(25), 21013-21023. Available from: [Link]
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Analytical Methods for Determination of Benzoic Acid and Their Applications. (2018). ResearchGate. Available from: [Link]
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Eckert, H. S. (1943). Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood. Journal of Biological Chemistry, 148(1), 217-224. Available from: [Link]
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Zhang, G. F., et al. (2005). Free and total para-aminobenzoic acid analysis in plants with high-performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(8), 963-969. Available from: [Link]
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Meissner, A., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3328. Available from: [Link]
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PubChemLite. Benzoic acid, 4-((4,5-dihydro-2-thiazolyl)amino)-3-methyl-. Available from: [Link]
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Methodological & Application
Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid against Staphylococcus aureus
Abstract
Staphylococcus aureus, particularly methicillin-resistant (MRSA) strains, poses a significant threat to public health due to its diminishing susceptibility to conventional antibiotics. This necessitates the exploration of novel chemical entities for antimicrobial development. This document provides a comprehensive guide for researchers to evaluate the antimicrobial activity of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid, a compound featuring a thiazole moiety known for its diverse biological activities, against S. aureus. Detailed, step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are presented, alongside a methodology for conducting Time-Kill Kinetic Assays. These protocols are grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data accuracy and reproducibility. The causality behind experimental choices, data interpretation, and potential mechanisms of action are also discussed to provide a holistic framework for the assessment of this novel compound.
Introduction and Scientific Principle
The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and recognized for a wide spectrum of biological activities, including antimicrobial effects.[1][2] Compounds containing thiazole derivatives have been shown to target various essential bacterial processes, such as the inhibition of DNA gyrase, fatty acid synthesis (FabH), and other metabolic pathways.[3][4] The subject of this guide, 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid, combines the thiazole core with an aminobenzoic acid structure. Para-aminobenzoic acid (PABA) is a precursor in the bacterial folic acid synthesis pathway, a target for sulfonamide antibiotics.[5][6] This unique hybrid structure suggests a potential for multifaceted antimicrobial action.
This application note outlines three fundamental in vitro assays to characterize the compound's antimicrobial profile against S. aureus:
-
Minimum Inhibitory Concentration (MIC): This assay determines the lowest concentration of the compound that visibly inhibits the growth of S. aureus after a defined incubation period.[7] It is the primary measure of antimicrobial potency.
-
Minimum Bactericidal Concentration (MBC): As a crucial follow-up to the MIC, the MBC assay identifies the lowest compound concentration required to kill ≥99.9% of the initial bacterial inoculum.[8][9] This differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
-
Time-Kill Kinetic Assay: This dynamic assay measures the rate of bacterial killing over time at various concentrations of the compound. It provides critical insights into the pharmacodynamics of the agent, revealing whether its killing effect is concentration-dependent or time-dependent.[10][11]
Potential Mechanism of Action (Hypothesized)
Based on the compound's constituent pharmacophores, a dual-action mechanism against S. aureus can be hypothesized. The thiazole ring may interfere with essential enzymes like DNA gyrase, which is critical for DNA replication and repair.[4][12] Simultaneously, the aminobenzoic acid moiety could act as an antimetabolite, disrupting the folate synthesis pathway by competing with PABA for the enzyme dihydropteroate synthase (DHPS).[6][13] The inhibition of these independent and vital pathways could lead to a potent bactericidal effect.
Caption: Hypothesized dual-action mechanism of the test compound against S. aureus.
Materials and Methods
Reagents and Equipment
| Item | Specification |
| Test Compound | 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid |
| Solvent | Dimethyl sulfoxide (DMSO), sterile, cell culture grade |
| Bacterial Strain | S. aureus (e.g., ATCC 29213, MRSA USA300) |
| Growth Media | Cation-Adjusted Mueller-Hinton Broth (CAMHB), Tryptic Soy Agar (TSA) |
| Positive Control | Vancomycin or Linezolid |
| Labware | Sterile 96-well flat-bottom microtiter plates, sterile culture tubes, pipettes |
| Equipment | Spectrophotometer, shaking incubator (37°C), biosafety cabinet, colony counter |
Preparation of Solutions
-
Compound Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in 100% DMSO. Further dilutions should be made in CAMHB, ensuring the final DMSO concentration does not exceed 1% v/v, as higher concentrations can inhibit bacterial growth.
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a TSA plate, select 3-5 isolated colonies.
-
Inoculate the colonies into a tube of CAMHB.
-
Incubate at 37°C with agitation until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). This standardization is critical for assay reproducibility.[11]
-
Dilute this standardized suspension in CAMHB to achieve the final required inoculum density for each specific assay.
-
Detailed Experimental Protocols
Protocol 1: Determination of MIC and MBC
This workflow combines the MIC and MBC tests for efficiency. The MIC is determined first, and the results are directly used to perform the MBC test.[8]
Caption: Workflow for conducting a time-kill kinetic assay.
Step-by-Step Procedure:
-
Setup: Prepare sterile tubes containing CAMHB with the test compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control tube without any compound.
-
Inoculation: Inoculate each tube with the S. aureus suspension to a starting density of approximately 5 x 10⁵ CFU/mL. [14]3. Sampling: Incubate all tubes at 37°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube. [15]4. Enumeration: Immediately perform serial ten-fold dilutions of each aliquot in sterile phosphate-buffered saline (PBS). Plate the dilutions onto TSA plates. [11]5. Incubation and Counting: Incubate the plates for 18-24 hours at 37°C, then count the colonies to calculate the CFU/mL for each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. [10][11]
Data Presentation and Interpretation
MIC/MBC Data
Results should be presented clearly in a table.
| Compound | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Test Compound | S. aureus ATCC 29213 | 4 | 8 | 2 | Bactericidal |
| Vancomycin | S. aureus ATCC 29213 | 1 | 2 | 2 | Bactericidal |
Time-Kill Curve Data
The data from the time-kill assay should be summarized in a table and visualized in a graph.
| Time (h) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.70 | 5.69 | 5.71 | 5.70 |
| 4 | 6.40 | 5.20 | 4.50 | 3.10 |
| 8 | 7.80 | 4.75 | 3.10 | <2.00 |
| 24 | 9.20 | 5.50 | <2.00 | <2.00 |
Note: Data shown is for illustrative purposes only.
The resulting plot will show the rate of killing. A rapid, concentration-dependent decrease in bacterial viability suggests a potent bactericidal mechanism. A bacteriostatic effect would be observed if the bacterial count remains stable or decreases by less than 3-log₁₀ relative to the initial inoculum. [11]
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Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]
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Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of some antimicrobial 4-aminobenzoic acid derivatives (I–VIII). Retrieved from [Link]
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- El-Gamal, M. I., et al. (2024). Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. ACS Omega, 9(10), 11953–11967.
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- Kim, Y., et al. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. Antibiotics, 13(3), 263.
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Application Notes and Protocols: Investigating the Anticancer Activity of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid on the MCF-7 Cell Line
Introduction: Targeting ER-Positive Breast Cancer with Novel Small Molecules
Breast cancer remains a significant global health challenge, with estrogen receptor-positive (ER+) subtypes, such as the MCF-7 cell line, representing a substantial portion of diagnosed cases.[1][2] The MCF-7 cell line, established in 1973, is a cornerstone of breast cancer research, retaining key characteristics of differentiated mammary epithelium, including the expression of estrogen and progesterone receptors.[2][3] This makes it an invaluable in vitro model for the discovery and evaluation of novel therapeutic agents, particularly those aimed at overcoming endocrine resistance.[1]
Small molecules featuring heterocyclic scaffolds, such as thiazole and aminobenzoic acid derivatives, have emerged as a promising class of anticancer agents. Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including the ability to induce apoptosis and cell cycle arrest in cancer cells.[4][5] Similarly, aminobenzoic acid analogs have exhibited potent cytotoxic effects against various cancer cell lines, including MCF-7.[3][6]
This application note details a comprehensive set of protocols to investigate the anticancer activity of a novel compound, 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid, on the MCF-7 human breast cancer cell line. The described methodologies will enable researchers to assess the compound's effects on cell viability, apoptosis, and cell cycle progression, and to probe its potential mechanism of action through key signaling pathways.
Scientific Rationale: Postulating a Mechanism of Action
While direct studies on 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid are emerging, the known biological activities of its constituent moieties provide a strong rationale for its investigation as an anticancer agent.[7] Thiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key kinases involved in tumor progression.[1] The aminobenzoic acid scaffold is also a well-established pharmacophore in anticancer drug design.[3]
MCF-7 cells are known to exhibit hyperactivation of pro-survival signaling pathways, most notably the PI3K/Akt/mTOR and MAPK/ERK pathways.[8][9][10] These pathways are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. Therefore, a plausible hypothesis is that 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid may exert its anticancer effects by modulating one or both of these key signaling cascades, leading to the induction of apoptosis and cell cycle arrest.
This guide will provide the experimental framework to test this hypothesis, focusing on the analysis of key downstream effectors and markers of apoptosis and cell cycle regulation.
Experimental Workflow
The following diagram outlines the comprehensive workflow for evaluating the anticancer activity of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid on MCF-7 cells.
Caption: Hypothesized signaling pathways targeted by the test compound in MCF-7 cells.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of the anticancer activity of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid on the MCF-7 breast cancer cell line. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, and by probing its impact on key pro-survival signaling pathways, researchers can gain valuable insights into its therapeutic potential. The findings from these studies will be instrumental in guiding further preclinical development and in elucidating the compound's precise mechanism of action.
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Albeck, J. G., et al. (2013). Dynamic signal processing by the ERK pathway. PLoS Biology, 11(7), e1001611. Available at: [Link]
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Comşa, Ş., et al. (2015). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Anticancer Research, 35(6), 3147-3154. Available at: [Link]
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Levenson, A. S., & Jordan, V. C. (1997). MCF-7: the first hormone-responsive breast cancer cell line. Cancer research, 57(15), 3071-3078. Available at: [Link]
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Soule, H. D., et al. (1973). A human cell line from a pleural effusion derived from a breast carcinoma. Journal of the National Cancer Institute, 51(5), 1409-1416. Available at: [Link]
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Slattery, M. L., et al. (2011). PI3K/AKT/mTOR signaling pathway and colon cancer. Cancer Causes & Control, 22(9), 1281-1293. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2021). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 26(22), 6828. Available at: [Link]
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Mokhtari, R. B., et al. (2017). The role of /PI3K/AKT/mTOR pathway in cancer progression. Biomedicine & Pharmacotherapy, 95, 844-858. Available at: [Link]
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Application Notes & Protocols: Evaluating 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid in an Enzyme Inhibition Assay
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and interpretation of an enzyme inhibition assay for the compound 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid. While the specific enzymatic targets of this compound are still under broad investigation, its structural motifs—containing a dihydrothiazole ring and an aminobenzoic acid moiety—are present in molecules known to exhibit diverse biological activities, including the inhibition of various enzyme classes.[1][2] This guide offers a foundational, adaptable protocol that emphasizes scientific integrity, robust experimental design, and detailed data analysis, enabling researchers to rigorously characterize the inhibitory potential of this and similar molecules.
Introduction: Scientific Rationale and Compound Background
3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid (Molecular Formula: C₁₀H₁₀N₂O₂S) is a heterocyclic compound whose therapeutic potential is an active area of interest. The thiazole and dihydrothiazole scaffolds are considered "privileged structures" in medicinal chemistry, as they are key components in a multitude of compounds with demonstrated antimicrobial, anti-inflammatory, and anticancer properties.[1][3] Specifically, derivatives of the dihydrothiazole ring system have been identified as potent inhibitors of enzymes such as metallo-β-lactamases, which are critical in antibiotic resistance.[4] Furthermore, aminobenzoic acid analogs are used as building blocks for drugs targeting a wide array of enzymes.[5]
Given this background, a primary hypothesis is that 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid may exert its biological effects through the direct inhibition of one or more key enzymes. This application note, therefore, details the necessary steps to test this hypothesis, from initial assay development to the determination of key inhibitory parameters.
The Principle of Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental to drug discovery and are designed to quantify the ability of a compound to reduce the rate of an enzyme-catalyzed reaction.[6] The core principle involves measuring the enzyme's activity in the presence and absence of the test compound. A reduction in activity signifies an inhibitory effect. Key parameters derived from these assays, such as the half-maximal inhibitory concentration (IC₅₀), provide a quantitative measure of the compound's potency.[7]
This guide will use a generic serine protease as an illustrative example, as proteases are a common drug target and the principles are broadly applicable to other enzyme classes like kinases, phosphatases, and oxidoreductases. The assay will be based on the cleavage of a chromogenic or fluorogenic substrate, which provides a readily measurable signal.
Pre-Assay Considerations and Preparation
Scientific rigor begins before the first pipette tip touches the liquid. Careful planning is essential for a self-validating and reproducible assay.
Reagent Sourcing and Quality Control
-
Test Compound: Synthesize or procure 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid with a purity of >95%, confirmed by analytical methods such as NMR and LC-MS.
-
Enzyme: Obtain a highly purified, active enzyme preparation. It is critical to know the active concentration of the enzyme, not just the total protein concentration.[8]
-
Substrate: Select a substrate with a high specificity for the target enzyme and favorable kinetic properties (a Kₘ value in the low micromolar range is often ideal).[9]
-
Buffer and Solvents: Use high-purity buffers (e.g., Tris, HEPES) and ensure the pH is optimized for enzyme activity and stability. The primary solvent for the test compound will likely be Dimethyl Sulfoxide (DMSO); ensure the final DMSO concentration in the assay is consistent across all wells and is kept low (<1%) to minimize effects on enzyme activity.
Determination of Optimal Assay Conditions
Before evaluating an inhibitor, the enzyme reaction itself must be characterized. The goal is to establish conditions that produce a steady, linear rate of product formation over the measurement period (initial velocity conditions).[9]
-
Enzyme Titration: Determine the enzyme concentration that yields a robust signal within a convenient time frame (e.g., 15-60 minutes) without depleting more than 10-15% of the substrate.
-
Substrate Titration (Kₘ Determination): Measure the initial reaction velocity at various substrate concentrations. Plot velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Vₘₐₓ and Kₘ.[10][11] For screening competitive inhibitors, running the assay with the substrate concentration at or below its Kₘ value increases the assay's sensitivity.[9][12]
Experimental Workflow: A Step-by-Step Protocol
The following protocol is designed for a 96-well microplate format, which is suitable for medium-throughput analysis.
Diagram: General Workflow for IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ of an enzyme inhibitor.
Protocol 1: IC₅₀ Determination of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid
-
Compound Plate Preparation: a. Prepare a 10 mM stock solution of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid in 100% DMSO. b. In a separate 96-well plate, perform a serial dilution (e.g., 1:3) of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM). This will be your compound source plate.
-
Assay Plate Setup: a. Design the plate layout to include wells for:
- 100% Activity Control (Negative Control): Contains enzyme, substrate, and DMSO (no inhibitor).
- 0% Activity Control (Background): Contains substrate, DMSO, and buffer (no enzyme).
- Test Compound Wells: Contains enzyme, substrate, and the serial dilutions of the test compound. b. Add 88 µL of assay buffer to all wells. c. Transfer 2 µL of DMSO from the compound source plate to the corresponding wells of the assay plate. This results in a 2% DMSO concentration before the enzyme is added.
-
Enzyme Addition and Pre-incubation: a. Prepare a working solution of the enzyme in assay buffer at 5X the final desired concentration. b. Add 10 µL of the enzyme working solution to all wells except the 0% activity controls (add 10 µL of buffer to these instead). The total volume is now 100 µL. c. Gently mix the plate and incubate for 15 minutes at the optimal temperature (e.g., 37°C). This step allows the compound to bind to the enzyme before the reaction starts.
-
Reaction Initiation and Measurement: a. Prepare a working solution of the substrate in assay buffer at 5X the final desired concentration (e.g., at its Kₘ value). b. Place the assay plate into a microplate reader pre-set to the correct temperature. c. Using a multichannel pipette, add 25 µL of the substrate solution to all wells to initiate the reaction (final volume = 125 µL). d. Immediately begin kinetic measurement, recording the absorbance or fluorescence signal every 30-60 seconds for 15-30 minutes.
Data Analysis and Interpretation
Calculating the IC₅₀ Value
The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[13]
-
Calculate Initial Velocities: For each well, determine the initial reaction rate (V₀) by plotting the signal versus time and calculating the slope of the linear portion of the curve.[11]
-
Normalize the Data: Convert the velocities into percentage inhibition using the control wells: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_max_activity - V_background))
-
Generate the Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the Curve: Use a non-linear regression model to fit the data to a sigmoidal dose-response curve (variable slope).[14] Most data analysis software (e.g., GraphPad Prism, Origin) can perform this function.
-
Determine IC₅₀: The IC₅₀ is the concentration at which the fitted curve crosses the 50% inhibition mark.[7][13]
| Parameter | Description | Example Value |
| Top Plateau | The maximal percentage of inhibition achieved. | 98.7% |
| Bottom Plateau | The baseline inhibition at the lowest concentrations. | 1.2% |
| LogIC₅₀ | The logarithm of the inhibitor concentration that gives a response halfway between the bottom and top plateaus. | -5.3 (Molar) |
| IC₅₀ | The calculated half-maximal inhibitory concentration. | 5.0 µM |
| Hill Slope | Describes the steepness of the curve. A slope of ~1 suggests a 1:1 binding stoichiometry. | 1.1 |
| R² | A measure of the goodness of fit of the curve to the data. | 0.992 |
Investigating the Mechanism of Inhibition (MOI)
Once a compound is confirmed as an inhibitor, understanding its mechanism of action (MOI) is a critical next step.[12] The primary reversible inhibition mechanisms are competitive, noncompetitive, and uncompetitive.[15][16]
This can be determined by measuring the effect of the inhibitor on the enzyme's kinetic parameters, Kₘ and Vₘₐₓ. The experiment involves running substrate-velocity curves at several fixed concentrations of the inhibitor.
Diagram: Differentiating Inhibition Mechanisms
Caption: Relationship between inhibition mechanism and kinetic parameter changes.
The results are typically visualized using a Lineweaver-Burk (double-reciprocal) plot (1/V₀ vs 1/[S]).[10]
-
Competitive inhibitors: Lines intersect on the y-axis.
-
Noncompetitive inhibitors: Lines intersect on the x-axis.
-
Uncompetitive inhibitors: Lines are parallel.
Trustworthiness and Self-Validation
To ensure the integrity of the results, every assay must include a system of internal checks:
-
Positive Control: Include a known inhibitor of the target enzyme. This validates that the assay system is responsive to inhibition.
-
Z'-Factor: For higher throughput screens, calculate the Z'-factor to assess assay quality. A value > 0.5 indicates a robust and reliable assay.
-
Compound Interference: Test the compound at its highest concentration in the absence of the enzyme to check for autofluorescence or absorbance that could interfere with the signal.
-
Lot-to-Lot Consistency: Always qualify new batches of enzyme and substrate to ensure their kinetic properties have not changed.[9]
Conclusion
This application note provides a robust and adaptable framework for the initial characterization of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid as a potential enzyme inhibitor. By following these detailed protocols—from careful assay development and IC₅₀ determination to mechanistic studies—researchers can generate high-quality, reproducible data. This information is crucial for guiding further structure-activity relationship (SAR) studies, optimizing lead compounds, and ultimately advancing the drug development process.
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- PubMed. (2023, May 22). Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs.
- PubMed. (2016, March 1). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors.
- ResearchGate. (2021, March). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives.
- MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
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Application Note: A Validated Protocol for Assessing the Cytotoxic Effects of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic Acid Using a Luminescent Cell Viability Assay
Abstract
This application note provides a comprehensive, step-by-step protocol for evaluating the in vitro cytotoxic or cytostatic effects of the novel compound 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid. The thiazole moiety is a key pharmacophore in medicinal chemistry, with derivatives showing promise as anticancer, antimicrobial, and anti-inflammatory agents.[1] Structurally related compounds have been identified as potent inhibitors of critical oncogenic pathways, such as protein kinase CK2, underscoring the rationale for assessing this compound's impact on cell viability.[2] We present a robust methodology centered on the CellTiter-Glo® Luminescent Cell Viability Assay, a highly sensitive method that quantifies ATP as an indicator of metabolically active cells.[3] This guide is designed for researchers in drug discovery and cell biology, offering detailed procedural instructions, explanations for key experimental choices, data analysis guidance, and troubleshooting tips to ensure reliable and reproducible results.
Introduction and Scientific Rationale
The 2-aminothiazole scaffold is a privileged structure in drug development, forming the core of numerous biologically active molecules.[4] Compounds incorporating this moiety have demonstrated a wide spectrum of activities, often by interacting with key cellular enzymes and receptors.[1][5] The specific compound, 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid, combines this thiazole ring with a benzoic acid group, creating a molecule with significant potential for biological interaction.
The primary goal of a cell viability assay in this context is to determine the concentration-dependent effect of the compound on cell proliferation and health. A reduction in cell viability can indicate either cytotoxicity (cell death) or cytostatic effects (inhibition of cell growth). Quantifying this effect is critical for preliminary screening and mechanism-of-action studies.
Why the CellTiter-Glo® Assay?
We have selected the Promega CellTiter-Glo® Luminescent Cell Viability Assay for this protocol due to its superior sensitivity, robustness, and simple workflow. The assay operates on the principle that ATP is a fundamental indicator of metabolically active, viable cells. The reagent facilitates cell lysis to release ATP, which then serves as a substrate for a proprietary thermostable luciferase. This enzymatic reaction produces a stable, "glow-type" luminescent signal that is directly proportional to the amount of ATP present, and thus, to the number of viable cells in culture.[3][6] Its homogeneous "add-mix-measure" format minimizes pipetting steps, reducing the potential for experimental error and making it ideal for high-throughput screening applications.[3][7]
Experimental Workflow Overview
The overall process involves culturing a suitable cell line, treating the cells with a range of concentrations of the test compound, and quantifying the remaining viable cells after a defined incubation period. The resulting data are used to generate a dose-response curve and calculate the IC50 value, which represents the concentration of the compound required to inhibit cell viability by 50%.
Caption: High-level experimental workflow from preparation to data analysis.
Detailed Protocol
This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other formats (e.g., 384-well plates).
Required Materials
-
Test Compound: 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid
-
Cell Line: A relevant cancer cell line (e.g., A549, HeLa, MCF-7) is recommended based on literature for similar compounds.[4] Ensure cells are healthy and in the logarithmic growth phase.[8][9]
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. #G7570 or similar)
-
Positive Control (optional but recommended): A known cytotoxic agent like 5-Fluorouracil or Staurosporine.
-
-
Equipment & Consumables:
-
Sterile, opaque-walled 96-well cell culture plates (white plates are optimal for luminescence)
-
Standard cell culture flasks and consumables
-
Luminometer or multi-mode plate reader
-
Calibrated multichannel pipettes
-
Biological safety cabinet
-
Humidified incubator (37°C, 5% CO₂)
-
Orbital shaker
-
Step-by-Step Methodology
Step 1: Preparation of Compound Stock and Dilutions
-
Prepare Stock Solution: Dissolve the test compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure complete dissolution. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Expert Insight: DMSO is an effective solvent for many organic molecules but can be toxic to cells at concentrations typically >0.5%. All dilutions and controls must be designed to keep the final DMSO concentration consistent and minimal across all wells.
-
-
Create Serial Dilutions: Prepare a series of dilutions from your stock solution in cell culture medium. For a typical 8-point dose-response curve, a 1:3 or 1:5 serial dilution is effective. Prepare these at 2X the final desired concentration, as they will be diluted 1:1 when added to the cells.
Step 2: Cell Seeding
-
Harvest Cells: Grow cells to ~80% confluency. Wash with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Count and Dilute: Perform a cell count (e.g., using a hemocytometer and Trypan Blue to assess viability). Dilute the cell suspension to the optimized seeding density in fresh, pre-warmed medium.
-
Trustworthiness Check: The optimal seeding density is crucial. It must be high enough to provide a robust signal but low enough to ensure cells remain in the exponential growth phase throughout the experiment.[8] A preliminary experiment is recommended to determine the ideal cell number that results in ~70-80% confluency at the end of the incubation period.
-
-
Plate Cells: Dispense 50 µL of the cell suspension into each well of an opaque-walled 96-well plate. Leave the outermost wells filled with sterile PBS to minimize edge effects. Allow cells to adhere and recover by incubating for 18-24 hours.
Step 3: Compound Treatment
-
Add Compound: After the overnight incubation, carefully add 50 µL of the 2X compound dilutions to the appropriate wells. This brings the final volume to 100 µL and the compound concentration to 1X.
-
Set Up Controls: A meticulously planned plate layout is essential for data integrity.
Caption: Example 96-well plate layout with essential controls.
-
Blank (BLK): 100 µL of medium only. Used for background subtraction.[10]
-
Vehicle Control (VC): Cells + medium containing the same final concentration of DMSO as the highest compound dose. This is your 100% viability reference.
-
Positive Control (PC): Cells + a known cytotoxic agent. Validates assay performance.
-
Test Wells (C1-C8): Cells + serial dilutions of the compound. Run each concentration in triplicate.
-
Incubate: Gently mix the plate on an orbital shaker for 30 seconds. Return the plate to the incubator (37°C, 5% CO₂) for the desired exposure period (e.g., 24, 48, or 72 hours). The incubation time is a critical variable and should be chosen based on the expected mechanism of action (e.g., longer times for cytostatic effects).[11][12]
Step 4: Luminescence Measurement
-
Equilibrate Plate: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This ensures thermal stability for the enzymatic reaction.[7][10]
-
Prepare Reagent: Reconstitute the CellTiter-Glo® buffer and substrate according to the manufacturer's protocol. Allow the reagent to reach room temperature before use.
-
Add Reagent: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix and Incubate: Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[7][10] Following mixing, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Read Luminescence: Measure the luminescent signal using a luminometer or multi-mode plate reader.
Data Analysis and Interpretation
Step 1: Data Normalization
-
Calculate the average of the triplicate readings for each condition.
-
Subtract the average background luminescence (Blank wells) from all other readings.
-
Normalize the data to the Vehicle Control to determine the percent viability for each compound concentration:
% Viability = (Corrected LuminescenceSample / Corrected LuminescenceVehicle Control) x 100
Step 2: Dose-Response Curve and IC50 Calculation
-
Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model. The most common model is the four-parameter logistic (4PL) or sigmoidal dose-response curve.[13][14]
-
The software will calculate the IC50 value, which is the concentration on the X-axis that corresponds to 50% viability on the Y-axis.[11][13]
Data Summary Table
| Compound Conc. (µM) | Log(Conc.) | Avg. Luminescence | Corrected Luminescence | % Viability |
| Blank | N/A | 150 | 0 | N/A |
| Vehicle (0) | N/A | 85,150 | 85,000 | 100.0% |
| 0.1 | -1.0 | 83,450 | 83,300 | 98.0% |
| 0.5 | -0.3 | 75,650 | 75,500 | 88.8% |
| 2.5 | 0.4 | 43,500 | 43,350 | 51.0% |
| 10 | 1.0 | 18,850 | 18,700 | 22.0% |
| 50 | 1.7 | 5,250 | 5,100 | 6.0% |
| 100 | 2.0 | 2,700 | 2,550 | 3.0% |
| Calculated IC50 | ~2.4 µM |
Note: Data shown are for illustrative purposes only.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate. | Ensure a homogeneous cell suspension before seeding. Use calibrated multichannel pipettes. Fill outer wells with PBS and do not use them for experimental data. |
| No dose-response observed | Compound is inactive at tested concentrations; Compound precipitated out of solution; Incorrect dilution series. | Test a wider and higher concentration range. Visually inspect dilutions for precipitation. Double-check all dilution calculations. |
| Vehicle control viability is low | DMSO concentration is too high; Cells were unhealthy at the time of seeding. | Ensure the final DMSO concentration does not exceed 0.5%. Use cells from a healthy, low-passage stock culture.[8] |
| Signal-to-background ratio is low | Insufficient cell number; Reagent was not prepared correctly or has expired. | Optimize cell seeding density to a higher number. Always use freshly prepared reagent according to the manufacturer's protocol. |
References
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Vertex AI Search.
- Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare.
- Optimizing Your Cell Based Assay Performance Key Strategies.
- How to calculate IC50.
- How can I calculate IC50 for a cytotoxic substance? (2015).
- CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. (2023). YouTube.
- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2021).
- Considerations for Successful Cell-Based Assays I: Choosing Your Cells. (2011). Promega Connections.
- 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid. (2023). Smolecule.
- 3-[(1,3-Thiazol-2-yl)amino]benzoic acid. Benchchem.
- CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
- Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology.
- Cell Viability Assays - Assay Guidance Manual. (2013).
- Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd.
- Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025).
- Synthesis, Antibacterial, and Anti HepG2 Cell Line Human Hepatocyte Carcinoma Activity of Some New Potentially Benzimidazole-5-(Aryldiazenyl)
- 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2.
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- 4. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
The Emergent Utility of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic Acid as a Versatile Molecular Probe: Application Notes and Protocols
Introduction: Unveiling a Novel Tool for Cellular Interrogation
In the dynamic landscape of drug discovery and cellular biology, the development of sophisticated molecular probes is paramount to unraveling complex biological processes. Within this context, 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid emerges as a promising and versatile scaffold. This molecule, characterized by the fusion of a 2-aminothiazoline moiety with benzoic acid, presents a unique combination of structural features that suggest its potential as a fluorescent probe for cellular imaging and as a bioactive agent for targeted therapeutic interventions. The inherent fluorescence of the aminobenzoic acid core, coupled with the proven biological activity of the thiazoline ring, positions this compound as a molecule of significant interest for researchers in medicinal chemistry, chemical biology, and drug development.[1]
This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals interested in harnessing the potential of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid. We will delve into its synthesis, explore its potential applications as a fluorescent probe, and provide detailed protocols for its use in cellular imaging and bioactivity screening.
Physicochemical Properties and Design Rationale
The unique architecture of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid underpins its potential as a molecular probe. The 2-aminothiazoline core is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The benzoic acid substituent not only influences the molecule's solubility and pharmacokinetic properties but also contributes to its potential as a fluorescent reporter.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₂S | [3] |
| Molecular Weight | 222.27 g/mol | [3] |
| Predicted LogP | 1.5 - 2.5 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
Table 1: Physicochemical Properties of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid.
Synthesis of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic Acid: A Step-by-Step Protocol
The synthesis of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid can be achieved through a well-established synthetic route involving the cyclization of a thiourea derivative. The following protocol is a representative example based on established methods for analogous compounds.[5]
Diagram of the Synthetic Pathway
Caption: Synthetic route to 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid.
Materials and Reagents
-
3-Isothiocyanatobenzoic acid
-
2-Aminoethanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl ether
-
Triethylamine (TEA)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Protocol
-
Step 1: Synthesis of the Thiourea Intermediate.
-
Dissolve 3-isothiocyanatobenzoic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-aminoethanol (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM to the flask with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude thiourea intermediate.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Cyclization to form 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid.
-
Dissolve the purified thiourea intermediate (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (1.5 equivalents) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid.
-
Application I: A Fluorescent Probe for Cellular Imaging
The aminobenzoic acid moiety suggests that 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid possesses intrinsic fluorescence. While the specific photophysical properties of this compound require experimental determination, we can hypothesize its utility as a blue-emitting fluorophore based on the known characteristics of similar aminobenzoic acid derivatives.
Hypothesized Photophysical Properties
| Parameter | Hypothesized Value |
| Excitation Maximum (λex) | ~340 - 360 nm |
| Emission Maximum (λem) | ~420 - 450 nm |
| Quantum Yield (Φ) | 0.1 - 0.3 |
| Molar Extinction Coefficient (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ |
Table 2: Hypothesized Photophysical Properties. These values are estimates based on similar compounds and require experimental verification.
Protocol for Live-Cell Fluorescence Microscopy
This protocol provides a general framework for using 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid for live-cell imaging. Optimization of probe concentration and incubation time is crucial for each cell type.
Caption: General workflow for live-cell imaging with a fluorescent probe.
-
Cells of interest (e.g., HeLa, A549)
-
Glass-bottom imaging dishes or coverslips
-
Complete cell culture medium
-
3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with a DAPI filter set (or equivalent for blue fluorescence)
-
Cell Culture: Seed cells onto glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 50-70%).
-
Probe Preparation: Prepare a working solution of the probe by diluting the 10 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.
-
Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells twice with warm PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed complete culture medium or PBS to the cells. Image the cells using a fluorescence microscope equipped with appropriate filters for blue fluorescence (e.g., excitation ~350 nm, emission ~450 nm).
Application II: A Bioactive Agent for Antimicrobial and Anticancer Screening
The 2-aminothiazoline scaffold is a known pharmacophore with a broad spectrum of biological activities.[1] Therefore, 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid is a promising candidate for screening as an antimicrobial and anticancer agent.
Potential Mechanism of Action
The biological activity of 2-aminothiazoline derivatives is often attributed to their ability to interact with key cellular targets such as enzymes and receptors. For instance, some derivatives have been shown to inhibit bacterial cell wall synthesis or interfere with cancer cell signaling pathways.[2]
Caption: Hypothesized mechanism of action for the bioactive probe.
Protocol for Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial)
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of the compound against bacterial strains using a broth microdilution method.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid stock solution (e.g., 1 mg/mL in DMSO)
-
Positive control antibiotic (e.g., ampicillin)
-
Negative control (DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Serial Dilution: Perform a two-fold serial dilution of the compound in MHB in a 96-well plate. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include wells with bacteria and medium only (growth control), medium only (sterility control), and bacteria with the positive control antibiotic. Also, include a control for the solvent (DMSO) at the highest concentration used.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol for MTT Cell Viability Assay (Anticancer)
This protocol describes the use of the MTT assay to assess the cytotoxic effects of the compound on cancer cell lines.
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
96-well plates
-
Complete cell culture medium
-
3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the compound (e.g., from 100 µM to 0.1 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid represents a promising molecular scaffold with dual potential as a fluorescent probe and a bioactive agent. The protocols provided herein offer a starting point for researchers to explore its utility in their specific experimental systems. It is imperative to underscore that the photophysical properties presented are hypothetical and necessitate experimental validation. Future work should focus on the detailed characterization of its fluorescence properties, the identification of its specific biological targets, and the elucidation of its mechanism of action. Such studies will undoubtedly pave the way for the rational design of next-generation probes and therapeutics based on this versatile molecular framework.
References
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- Benchchem. 3-[(1,3-Thiazol-2-yl)amino]benzoic acid.
- MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022).
- MDPI. Chemistry of 2-(2′-Aminophenyl)
- ResearchGate.
- ResearchGate. Fluorescence spectra of compounds 1 and 2 with quantum yield higher than 0.5.
- SciSpace.
- Benchchem. Biological Activity of 3-[(1,3-Thiazol-2-yl)amino]benzoic acid.
- PubMed Central. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021).
- Sciforum.
- ResearchGate. Synthesis of (z)-s-benzo[d]thiazol-2-yl 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)
- Supplementary material of 2-aminothiazole derivatives 4.1. Analysis of the physicochemical properties.
- RSC Publishing. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices.
- JOCPR. Molar extinction coefficients of some amino acids.
- Google Patents. Synthesis method of para aminobenzoic acid. (2013).
- MDPI. Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. (2020).
- MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
- MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- Bar-Ilan University. Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives via Molecular Docking, Cytotoxicity, and Antioxidant Studies. (2019).
- MDPI.
- PubMed. Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. (2025).
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- 3. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arabjchem.org [arabjchem.org]
- 5. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic Acid and its Analogs for the Discovery of Novel Protein-Protein Interaction Modulators
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the high-throughput screening (HTS) of small molecules based on the 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid scaffold. The 2-aminothiazole and aminobenzoic acid moieties are recognized as privileged structures in medicinal chemistry, frequently appearing in compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] Derivatives of this scaffold have been identified as allosteric modulators of enzymes and inhibitors of protein-protein interactions (PPIs), making this compound class a promising starting point for drug discovery campaigns.[6] This application note details two robust, homogeneous HTS assay protocols, Fluorescence Polarization (FP) and AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay), for identifying novel modulators of a hypothetical, disease-relevant PPI target.
Introduction to the Target and Screening Strategy
Protein-protein interactions are fundamental to virtually all cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.[7] Consequently, the discovery of small molecules that can modulate these interactions is a significant goal in modern drug discovery.[8][9][10] The 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid scaffold presents a versatile starting point for the synthesis of compound libraries aimed at identifying such modulators.
This guide outlines screening protocols for a hypothetical PPI between two proteins, "Protein X" and "Protein Y," where the disruption of this interaction is therapeutically desirable. We will describe two widely used, powerful HTS technologies suitable for this purpose: Fluorescence Polarization and AlphaLISA.[11][12] These methods are homogeneous (no-wash), miniaturizable, and offer high sensitivity, making them ideal for large-scale screening campaigns.[11][13]
Part 1: Fluorescence Polarization (FP) for Primary High-Throughput Screening
Principle of the Assay
Fluorescence Polarization is a technique that measures the change in the rotational motion of a fluorescently labeled molecule in solution.[11][14] In this assay, a small, fluorescently labeled peptide derived from Protein Y ("FP-Probe") is used. When the FP-Probe is unbound, it tumbles rapidly in solution, and when excited with polarized light, the emitted light is largely depolarized. Upon binding to the larger Protein X, the tumbling of the complex slows significantly, resulting in a higher degree of polarization of the emitted light. A small molecule inhibitor that binds to Protein X and disrupts its interaction with the FP-Probe will cause a decrease in the measured polarization, providing a clear signal for hit identification.[13][14][15]
Caption: Principle of the Fluorescence Polarization (FP) assay for PPI inhibitors.
Experimental Protocol: FP Screening
This protocol is designed for a 384-well plate format. All additions should be performed using automated liquid handlers for consistency.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20.
-
Protein X Solution: Prepare a 2X working solution of Protein X in Assay Buffer. The final concentration should be optimized, but a starting point is 2-fold the Kd of the Protein X/FP-Probe interaction.
-
FP-Probe Solution: Prepare a 2X working solution of the fluorescently labeled peptide (FP-Probe) in Assay Buffer. A final concentration of 1-5 nM is typical.
-
Test Compound: Prepare serial dilutions of 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid or its analogs in 100% DMSO. Then, create intermediate dilutions in Assay Buffer.
-
-
Assay Procedure:
-
Dispense 50 nL of test compound solution in DMSO into the wells of a black, low-volume 384-well plate.
-
Add 10 µL of the 2X Protein X solution to each well. For "No Protein" control wells, add 10 µL of Assay Buffer.
-
Incubate for 30 minutes at room temperature to allow for compound binding to Protein X.
-
Add 10 µL of the 2X FP-Probe solution to all wells. The final volume is now 20 µL.
-
Incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.[13]
-
Measure the fluorescence polarization on a suitable plate reader (e.g., with excitation at 485 nm and emission at 535 nm for a fluorescein-based probe).
-
Data Analysis
-
Calculate Millipolarization (mP): The plate reader software will typically calculate the mP values using the formula: mP = 1000 * (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular), where I is the fluorescence intensity and G is the G-factor.
-
Determine Assay Quality (Z' Factor): The suitability of the assay for HTS is determined by the Z' factor.[13] A Z' value between 0.5 and 1.0 indicates an excellent assay.
-
Z' = 1 - [(3 * SD_high + 3 * SD_low) / |Mean_high - Mean_low|]
-
High Control: Protein X + FP-Probe + DMSO (Maximum polarization)
-
Low Control: FP-Probe + DMSO (Minimum polarization)
-
-
Identify Hits: Calculate the percent inhibition for each compound:
-
% Inhibition = 100 * [1 - (mP_sample - mP_low) / (mP_high - mP_low)]
-
A common hit threshold is a percent inhibition greater than 50% or 3 standard deviations from the mean of the control wells.
-
Table 1: Typical FP Assay Parameters
| Parameter | Recommended Value |
| Plate Format | 384-well, black, low-volume |
| Final Assay Volume | 20 µL |
| Final FP-Probe Conc. | 1-5 nM |
| Final Protein X Conc. | 2x Kd of interaction |
| Final DMSO Conc. | ≤ 0.5% |
| Incubation Time | 60-120 minutes at RT |
| Readout | Fluorescence Polarization (mP) |
Part 2: AlphaLISA for Hit Confirmation and Orthogonal Screening
Principle of the Assay
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that measures molecular interactions in a homogeneous format.[12][16][17] The assay uses two types of beads: Donor beads and Acceptor beads. In this case, Protein X is biotinylated and binds to streptavidin-coated Donor beads. Protein Y is captured by an antibody conjugated to the Acceptor beads. When Protein X and Protein Y interact, they bring the Donor and Acceptor beads into close proximity (<200 nm). Upon excitation of the Donor bead at 680 nm, it generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal that is emitted at 615 nm.[18] A small molecule inhibitor disrupts the PPI, separates the beads, and leads to a loss of the AlphaLISA signal.[16][19]
Caption: Principle of the AlphaLISA assay for detecting PPI inhibitors.
Experimental Protocol: AlphaLISA Screening
This protocol is for a 384-well plate format. AlphaLISA beads are light-sensitive and should be handled in subdued light conditions.[16]
-
Reagent Preparation:
-
AlphaLISA Buffer: Use the manufacturer-recommended buffer.
-
Protein Mix: Prepare a 4X solution containing biotinylated Protein X and Protein Y in AlphaLISA Buffer.
-
Bead Mix: Prepare a 2X solution of streptavidin-coated Donor beads and antibody-conjugated Acceptor beads in AlphaLISA Buffer. This should be prepared fresh and kept in the dark.[16]
-
Test Compound: Use the same compound plates as prepared for the FP screen.
-
-
Assay Procedure:
-
Dispense 50 nL of test compound solution in DMSO into the wells of a white, 384-well ProxiPlate.
-
Add 5 µL of the 4X Protein Mix to each well.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of the 2X Bead Mix to all wells. The final volume is now 20 µL.
-
Seal the plate and incubate for 60 minutes at room temperature in the dark.[16]
-
Read the plate on an AlphaLISA-compatible plate reader (e.g., EnVision® Multilabel Reader).
-
Data Analysis
-
Calculate Percent Inhibition: Similar to the FP assay, calculate the percent inhibition based on the raw luminescent signal.
-
% Inhibition = 100 * [1 - (Signal_sample - Signal_low) / (Signal_high - Signal_low)]
-
High Control: Full reaction + DMSO
-
Low Control: Reaction without biotin-Protein X + DMSO
-
-
Confirm Hits: Compounds that show dose-dependent inhibition in both the FP and AlphaLISA assays are considered confirmed hits and can be prioritized for further characterization.
Table 2: Typical AlphaLISA Assay Parameters
| Parameter | Recommended Value |
| Plate Format | 384-well, white, ProxiPlate |
| Final Assay Volume | 20 µL |
| Final Protein Conc. | 10-100 nM (optimize) |
| Final Bead Conc. | 20 µg/mL (optimize) |
| Final DMSO Conc. | ≤ 0.25% |
| Incubation Time | 2 hours total at RT, in dark |
| Readout | Luminescence at 615 nm |
Part 3: Overall Screening Workflow and Hit Validation
A successful HTS campaign involves a multi-step process to identify and validate true hits while eliminating artifacts. The workflow below outlines a typical cascade for screening a library of 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid analogs.
Caption: A typical workflow for a high-throughput screening campaign.
The protocols described in this application note provide a robust framework for the high-throughput screening of compound libraries based on the 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid scaffold. By employing a primary screen using Fluorescence Polarization followed by an orthogonal confirmation with AlphaLISA, researchers can efficiently identify and validate novel modulators of protein-protein interactions. This systematic approach, combined with subsequent biophysical and cell-based assays, will facilitate the advancement of promising hits into lead optimization and further drug development efforts.
References
- A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. (n.d.). National Institutes of Health.
- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). Nanomicrospheres.
- Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. (2022). ResearchGate.
- A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). (n.d.). National Institutes of Health.
- A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. (n.d.). ResearchGate.
- High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. (2018). PubMed.
- Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.). National Institutes of Health.
- High-Throughput Chemical Probing of Full-Length Protein–Protein Interactions. (n.d.). National Institutes of Health.
- High Throughput Screening Methods for PPI Inhibitor Discovery. (n.d.). ResearchGate.
- Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. (2017). ACS Publications.
- High-Throughput Screening in the Discovery of Small-Molecule Inhibitors of Protein-Protein Interactions. (n.d.). ResearchGate.
- High-throughput screening assays to discover small-molecule inhibitors of protein interactions. (n.d.). Semantic Scholar.
- 3-[(1,3-Thiazol-2-yl)amino]benzoic acid. (n.d.). Benchchem.
- Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. (n.d.). IU Indianapolis ScholarWorks.
- AlphaLISA Assay Development Guide. (n.d.). PerkinElmer.
- Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. (2023). National Institutes of Health.
- 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid. (2023). Smolecule.
- 4-(4,5-Dihydro-1,3-thiazol-2-ylamino)benzoic acid. (2023). Smolecule.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). MDPI.
- Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. (n.d.). National Institutes of Health.
- Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. (2022). National Institutes of Health.
- 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. (n.d.). National Institutes of Health.
- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). National Institutes of Health.
- 4-{[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid. (n.d.). BLD Pharm.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). MDPI.
Sources
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- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications | MDPI [mdpi.com]
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- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the In Vitro Evaluation of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid's Anti-inflammatory Properties
Introduction: Targeting Inflammation with Novel Thiazole Derivatives
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern drug discovery. Thiazole derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1][2][3]. Their structural versatility makes them attractive scaffolds for developing targeted therapeutics[4][5].
This guide focuses on 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid , a compound featuring the characteristic thiazole ring[3]. We present a comprehensive, field-proven framework for characterizing its anti-inflammatory potential in vitro. The protocols herein are designed as a self-validating system, progressing from initial safety assessments to primary screening and deeper mechanistic studies. Our chosen model, the lipopolysaccharide (LPS)-stimulated murine macrophage cell line (RAW 264.7), is a gold standard for mimicking the innate immune response and inflammatory cascade in vitro[6][7]. LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce a host of inflammatory mediators, including nitric oxide (NO), pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and enzymes such as Cyclooxygenase-2 (COX-2)[7][8][9].
This document provides researchers, scientists, and drug development professionals with the rationale, detailed step-by-step protocols, and data interpretation strategies necessary to rigorously evaluate the anti-inflammatory profile of this, and similar, novel chemical entities.
Section 1: The Experimental Blueprint - A Validated Workflow
A logical, stepwise approach is critical to generating reliable and interpretable data. Rushing to mechanistic studies without first establishing a compound's safe therapeutic window can lead to misleading results where apparent anti-inflammatory effects are merely artifacts of cytotoxicity. The workflow below ensures that each step builds upon validated results from the previous one.
Caption: A validated workflow for assessing a compound's in vitro anti-inflammatory activity.
Section 2: Foundational Protocol - Cytotoxicity Assessment
Rationale: Before assessing anti-inflammatory activity, it is imperative to determine the concentration range at which 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid does not harm the cells. The MTT assay is a reliable colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability and proliferation[10][11][12]. The principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product by mitochondrial dehydrogenases in living, metabolically active cells[13]. A decrease in viability at certain concentrations would confound the interpretation of any observed reduction in inflammatory markers.
Protocol 2.1: MTT Assay for Cell Viability in Adherent RAW 264.7 Cells
Principle: Living cells with active mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the MTT reagent to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells[11][13]. These crystals are then dissolved, and the absorbance is read on a spectrophotometer.
Materials:
-
RAW 264.7 cells
-
Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL stock in sterile PBS[13].
-
Solubilization Solution: Dimethyl sulfoxide (DMSO)[10].
-
96-well flat-bottom tissue culture plates.
-
Test Compound: 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid, dissolved in DMSO to a high-concentration stock.
Procedure:
-
Cell Seeding: Trypsinize and count RAW 264.7 cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5 x 10⁴ cells/mL (5,000 cells/well). Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion[11].
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium from the stock solution. The final DMSO concentration in all wells should be kept constant and non-toxic (typically ≤ 0.1%). After 24 hours, carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only, no cells)[10].
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours).
-
MTT Addition: After the treatment period, carefully aspirate the medium. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT stock solution to each well[14].
-
Formazan Formation: Incubate the plate at 37°C for 3 to 4 hours. During this time, viable cells will convert the yellow MTT into visible purple crystals[10].
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals[14].
-
Absorbance Measurement: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization[10][13]. Read the absorbance using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise[10][13].
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Concentrations that result in >90% cell viability are considered non-toxic and should be used for subsequent anti-inflammatory assays.
| Parameter | Description |
| Cell Line | RAW 264.7 (murine macrophage) |
| Seeding Density | 5,000 cells/well |
| Treatment Duration | 24 hours |
| MTT Incubation | 3-4 hours at 37°C |
| Wavelength | 570 nm (reference 630 nm) |
| Primary Outcome | Percentage of Cell Viability |
Section 3: Primary Anti-inflammatory Activity Screening
Once the non-cytotoxic concentration range of the test compound is established, the next step is to screen for its ability to inhibit key inflammatory mediators in LPS-stimulated macrophages.
Protocol 3.1: Nitric Oxide (NO) Production via the Griess Assay
Rationale: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is upregulated upon LPS stimulation, leading to a large-scale production of nitric oxide (NO), a key inflammatory mediator[8][9]. NO is highly unstable, but it rapidly oxidizes to stable end-products, primarily nitrite (NO₂⁻)[15]. The Griess reaction is a simple and sensitive colorimetric method to quantify nitrite concentration in the cell culture supernatant, serving as a reliable surrogate for NO production[16][17].
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 2.1. After 24 hours of adherence, replace the medium with fresh medium containing various non-toxic concentrations of the test compound. Allow the cells to pre-incubate with the compound for 1 hour.
-
Inflammatory Stimulation: After pre-incubation, add LPS to each well to a final concentration of 1 µg/mL. Leave the "negative control" wells without LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C in 5% CO₂.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Reaction:
-
Prepare the Griess Reagent by mixing equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water) immediately before use[16].
-
Add 50 µL of the combined Griess Reagent to each 50 µL supernatant sample in the new plate[18].
-
-
Absorbance Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-550 nm[15][17].
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 1-100 µM) to determine the nitrite concentration in the samples[16].
Data Analysis:
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Calculate the percentage of NO production inhibition:
-
% Inhibition = [1 - (Nitrite in Treated Group / Nitrite in LPS-only Group)] x 100
-
Protocol 3.2: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA
Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines produced by macrophages in response to LPS[8][9]. TNF-α is a primary mediator of acute inflammation, while IL-6 is involved in both acute and chronic inflammatory responses[19]. Quantifying the levels of these cytokines in the culture supernatant provides a direct measure of the compound's ability to suppress the inflammatory signaling cascade. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for this purpose[20][21][22].
Procedure:
-
Sample Generation: Generate cell culture supernatants from LPS-stimulated RAW 264.7 cells treated with the test compound, as described in steps 1-3 of Protocol 3.1.
-
ELISA Protocol: Perform the ELISA according to the manufacturer's instructions for a commercially available kit (e.g., for murine TNF-α or IL-6)[20][23][24]. A general workflow is as follows:
-
Coating: A 96-well plate is pre-coated with a capture antibody specific to the target cytokine (e.g., anti-TNF-α).
-
Sample Incubation: Add standards and collected cell culture supernatants to the wells. The cytokine present in the sample binds to the capture antibody.
-
Washing: Wash the plate to remove unbound substances.
-
Detection: Add a biotinylated detection antibody that binds to a different epitope on the captured cytokine.
-
Enzyme Conjugation: Add streptavidin-horseradish peroxidase (HRP), which binds to the biotin.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change[19].
-
Stopping Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.
-
-
Absorbance Measurement: Read the optical density at 450 nm[21][23].
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards.
-
Determine the concentration of TNF-α or IL-6 in each sample from the standard curve.
-
Calculate the percentage of cytokine inhibition:
-
% Inhibition = [1 - (Cytokine in Treated Group / Cytokine in LPS-only Group)] x 100
-
| Expected Primary Screening Data | | :--- | :--- | :--- | :--- | | Compound Conc. (µM) | % Cell Viability | % NO Inhibition | % TNF-α Inhibition | % IL-6 Inhibition | | 0 (Vehicle Control) | 100 | 0 | 0 | 0 | | 1 | >90% | Value | Value | Value | | 10 | >90% | Value | Value | Value | | 50 | >90% | Value | Value | Value | | 100 | Value | Value | Value | Value | | IC₅₀ (µM) | N/A | Calculate | Calculate | Calculate |
Section 4: Unveiling the Mechanism of Action
If the primary screening reveals significant inhibitory activity, the next logical step is to investigate the potential molecular targets. The cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) pathways are central to the inflammatory process and are common targets for anti-inflammatory drugs[1][25].
Caption: Key targets in the LPS/TLR4 signaling cascade for anti-inflammatory intervention.
Protocol 4.1: Cyclooxygenase (COX-1 & COX-2) Activity Assay
Rationale: Cyclooxygenase enzymes mediate the conversion of arachidonic acid into prostaglandins, which are key drivers of pain and inflammation[1][26]. There are two main isoforms: COX-1 is constitutively expressed and involved in physiological functions like protecting the gastric mucosa, while COX-2 is induced during inflammation[27]. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects. This assay determines if the test compound directly inhibits the enzymatic activity of COX-1 and/or COX-2[4][28].
Procedure: This protocol is based on a commercial fluorometric or colorimetric COX activity assay kit[27][29][30].
-
Reagent Preparation: Prepare assay buffers, substrates (e.g., Arachidonic Acid), and enzymes (purified ovine COX-1 and human recombinant COX-2) as per the kit's instructions[28][30].
-
Assay Setup: In a 96-well plate, set up wells for:
-
Background (no enzyme)
-
100% Initial Activity (enzyme + vehicle)
-
Inhibitor Wells (enzyme + test compound at various concentrations)
-
Positive Control Inhibitor Wells (enzyme + a known selective COX-1 inhibitor like SC-560 and a COX-2 inhibitor like Celecoxib)[29].
-
-
Reaction: Add the enzyme (COX-1 or COX-2) to the appropriate wells and incubate with the test compound for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells[26][29].
-
Measurement: Monitor the appearance of the product by measuring fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance (e.g., 590 nm) over time using a microplate reader[26][27].
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the 100% initial activity control.
-
Calculate the IC₅₀ value for both COX-1 and COX-2 to determine potency and selectivity.
Protocol 4.2: NF-κB (p65) Nuclear Translocation Assay
Rationale: The transcription factor NF-κB is a master regulator of the inflammatory response. In resting cells, it is held inactive in the cytoplasm by an inhibitor protein, IκBα[31]. Upon stimulation by LPS, the IKK complex phosphorylates IκBα, leading to its degradation and the release of NF-κB. The active NF-κB (commonly the p65/p50 dimer) then translocates into the nucleus, where it binds to DNA and initiates the transcription of numerous pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6[8][32]. Measuring the amount of the p65 subunit in the nucleus is a direct indicator of NF-κB activation[31][33].
Procedure (using cell fractionation and Western Blot):
-
Cell Culture and Treatment: Culture RAW 264.7 cells in 6-well plates. Pre-treat with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30-60 minutes.
-
Cell Fractionation: Use a commercial nuclear/cytoplasmic extraction kit to separate the cytoplasmic and nuclear fractions of the cells following the manufacturer's protocol[33][34]. This process involves sequential lysis steps and centrifugation to isolate the two compartments.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic lysates using a standard protein assay (e.g., BCA assay).
-
Western Blot:
-
Separate equal amounts of protein (e.g., 20-30 µg) from each fraction on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody against NF-κB p65.
-
To ensure proper fractionation and equal loading, also probe with control antibodies: a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1 or Histone H3).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis:
-
Qualitatively assess the presence of the p65 band in the nuclear fraction. An effective inhibitor will show a reduced p65 band in the nuclear fraction and a retained band in the cytoplasmic fraction compared to the LPS-only control.
-
Quantify the band intensity using densitometry software. Normalize the nuclear p65 signal to the nuclear loading control (Lamin B1). Compare the normalized values across different treatment groups.
Section 5: Conclusion
The systematic application of the protocols detailed in this guide provides a robust framework for the in vitro characterization of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid. By progressing from essential cytotoxicity screening to the quantification of key inflammatory mediators (NO, TNF-α, IL-6) and culminating in mechanistic studies on crucial pathways (COX, NF-κB), a researcher can build a comprehensive and compelling profile of the compound's anti-inflammatory potential. This integrated approach, grounded in established methodologies and sound scientific reasoning, is vital for advancing promising compounds through the drug discovery pipeline.
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Christian, F., Smith, E., & Carmody, R. (2016). Monitoring the Levels of Cellular NF-κB Activation States. Methods in Molecular Biology, 1280, 211-221. Retrieved from [Link]
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O'Callaghan, D. J., & O'Donnell, L. A. (2010). Assaying NF-κB activation and signaling from TNF receptors. Methods in Molecular Biology, 610, 195-210. Retrieved from [Link]
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Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). Retrieved from [Link]
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Singh, A., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Inorganic and Nano-Metal Chemistry. Retrieved from [Link]
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Bio-protocol. (n.d.). Measurement of IL-6, IL-8 and TNF-α proteins. Retrieved from [Link]
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Bentham Science. (n.d.). Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. Retrieved from [Link]
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Fivephoton Biochemicals. (n.d.). NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1). Retrieved from [Link]
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Rahman, M. M., et al. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Journal of Visualized Experiments, (128), 56379. Retrieved from [Link]
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Dobrovolskaia, M. A., et al. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCI CCTL, 1. Retrieved from [Link]
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Li, J., et al. (2022). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Journal of Inflammation Research, 15, 6631-6643. Retrieved from [Link]
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Kim, M. J., et al. (2021). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine, 42(3), 66-75. Retrieved from [Link]
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Antibodies-online.com. (n.d.). NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858. Retrieved from [Link]
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Liu, Y., et al. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. Molecules, 27(14), 4587. Retrieved from [Link]
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ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). Retrieved from [Link]
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StudyCorgi. (2024). Synthesis and anti-inflammatory activity of thiazole derivatives. Retrieved from [Link]
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Karioti, A., et al. (2021). Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. Medicinal Chemistry, 17(8), 913-924. Retrieved from [Link]
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ResearchGate. (n.d.). Lipopolysaccharide (LPS) stimulated RAW 264.7 macrophages expressed.... Retrieved from [Link]
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Dobrovolskaia, M. A. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCI CCTL, 1. Retrieved from [Link]
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Kim, C. S., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(6), 548-556. Retrieved from [Link]
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Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 128-139. Retrieved from [Link]
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Kumar, V., et al. (2020). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1599-1610. Retrieved from [Link]
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Tigu, A. B., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1149. Retrieved from [Link]
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Pimple, B. P. (2020). In vitro Anti inflammatory assay. YouTube. Retrieved from [Link]
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Kosidou, M. G., et al. (2025). In Vitro Antioxidant, Anti-Platelet and Anti-Inflammatory Natural Extracts of Amphiphilic Bioactives from Organic Watermelon Juice and Its By-Products. Molecules, 30(1), 123. Retrieved from [Link]
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Jampilek, J., & Kralova, K. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 27(19), 6439. Retrieved from [Link]
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Investigating the Apoptotic Effects of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid on A549 Human Lung Carcinoma Cells
Senior Application Scientist: Dr. Evelyn Reed
Introduction
The global burden of cancer necessitates the continuous exploration of novel therapeutic agents that can selectively induce cancer cell death with minimal toxicity to normal tissues. Lung cancer, particularly[1] non-small cell lung cancer (NSCLC), remains a leading cause of cancer-related mortality worldwide, often exhibiting resistance to conventional therapies. A critical hallmark of ca[2]ncer is the deregulation of apoptosis, or programmed cell death, which allows malignant cells to evade cellular suicide mechanisms. Consequently, compounds t[3][4]hat can modulate apoptotic pathways are of significant interest in oncology drug discovery.
Thiazole derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of pharmacological activities, including potent anti-cancer effects. The thiazole scaffold is [1][5][6][7]a key structural motif in several clinically approved anticancer drugs, and its derivatives are known to target various proteins and enzymes involved in cancer cell proliferation and survival. The compound 3-((4,5-Dihy[1]drothiazol-2-yl)amino)benzoic acid, characterized by its thiazole ring fused with an amino group and a benzoic acid moiety, is a subject of increasing interest for its potential bioactive properties, including anticancer activity.
This application note pr[8]ovides a comprehensive set of protocols to investigate the effects of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid on apoptosis in the A549 human lung adenocarcinoma cell line, a widely used in vitro model for NSCLC. The following methodologies are designed to provide a robust framework for assessing the compound's cytotoxic and pro-apoptotic potential, elucidating its mechanism of action, and validating its therapeutic promise.
Experimental Rationale and Workflow
The investigation into the pro-apoptotic effects of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid on A549 cells will follow a logical progression, beginning with an assessment of general cytotoxicity and culminating in the detailed analysis of specific apoptotic pathways.
Figure 1: A streamlined workflow for the comprehensive evaluation of the apoptotic effects of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid in A549 cells.
I. Assessment of Cytotoxicity: MTT Assay
The initial step is to determine the cytotoxic effect of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid on A549 cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochon[9]drial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol: MTT Assay[9] for Cell Viability
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete Dulbecco's Modified Eagle's Medium (DMEM) and allow them to attach overnight.
-
Compound Treatment:[10][11] The following day, replace the medium with fresh media containing various concentrations of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid (e.g., 0, 10, 20, 40, 80, 100 µM). Include a vehicle control[12] (e.g., DMSO) at the same concentration as in the highest compound dilution.
-
Incubation: Incubate the cells for 24 and 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Fou[11]r hours before the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Solubiliza[12]tion: After the 4-hour incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurem[10]ent: Gently shake the plate for 5 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Ca[10]lculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Expected Data Presentation
| Concentration (µM) | Cell Viability (%) at 24h (Mean ± SD) | Cell Viability (%) at 48h (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 |
| 10 | 92 ± 4.5 | 85 ± 5.1 |
| 20 | 78 ± 6.1 | 65 ± 4.9 |
| 40 | 55 ± 5.8 | 42 ± 5.5 |
| 80 | 32 ± 4.9 | 21 ± 3.7 |
| 100 | 18 ± 3.5 | 10 ± 2.9 |
| Table 1: Representative data from an MTT assay showing a dose- and time-dependent decrease in A549 cell viability upon treatment with 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid. |
II. Detection and Quantification of Apoptosis: Annexin V/PI Staining
To confirm that the observed cytotoxicity is due to apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard and reliable method. In the early stages of ap[13]optosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent inter[14]calating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol: Annexin V[15][16]-FITC/PI Staining
-
Cell Treatment: Seed A549 cells in 6-well plates and treat them with 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid at concentrations around the determined IC50 value for 24 hours.
-
Cell Harvesting: [12]After incubation, collect both the adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Res[15]uspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfe[14][15]r 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gentl[14]y vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400[14][15] µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
Data Interpretation[15][17]
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
III. Elucidating the Molecular Mechanism of Apoptosis
A. Caspase Activity Assay
Caspases are a family of cysteine proteases that play a crucial role in the execution of apoptosis. The activation of effecto[16]r caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. Commercially available ki[17]ts, such as the Caspase-Glo® 3/7 Assay, provide a simple and sensitive method to measure the activity of these key executioner caspases.
Protocol: Caspase-3[20]/7 Activity Assay
-
Cell Seeding and Treatment: Seed A549 cells in a white-walled 96-well plate and treat with the compound as described for the MTT assay.
-
Reagent Addition: After the desired incubation period, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
B. Western Blot Ana[20]lysis of Bcl-2 Family Proteins
The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members. The ratio of these protei[2][18]ns is critical in determining the cell's fate. A decrease in the Bcl-2/B[19]ax ratio is a key indicator of the induction of intrinsic apoptosis.
Protocol: Western B[23]lotting for Bcl-2 and Bax
-
Protein Extraction: Treat A549 cells with 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid for 24 hours. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Apoptotic Signaling Pathway
The anticipated mechanism of action for 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid involves the induction of the intrinsic apoptotic pathway.
Sources
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
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Determining the Potency of a Novel Thiazole Derivative: An Application Guide to Minimum Inhibitory Concentration (MIC) Testing of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid against Escherichia coli
Introduction: The Quest for New Antimicrobials
The relentless rise of antibiotic resistance necessitates a continuous search for novel antimicrobial agents. Thiazole derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including antibacterial properties.[1] The core thiazole structure is a key pharmacophore in various approved drugs and is known to interact with multiple biological targets.[1][2] This application note provides a comprehensive, field-proven protocol for determining the in vitro potency of a specific thiazole derivative, 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid , against the gram-negative bacterium Escherichia coli.
The Minimum Inhibitory Concentration (MIC) is the most critical quantitative measure of an antimicrobial agent's in vitro activity. It is defined as the lowest concentration of a compound that prevents the visible growth of a microorganism after a defined incubation period.[3] Establishing a reliable and reproducible MIC is a foundational step in the preclinical development of any potential antibiotic. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in internationally recognized standards to ensure data integrity and comparability.
Scientific Rationale and Experimental Design
The protocol detailed herein is based on the broth microdilution method, a gold standard for MIC determination endorsed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5] This method offers high throughput, requires small volumes of reagents, and provides quantitative and reproducible results.
The core principle involves exposing a standardized bacterial inoculum to serial twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. The causality behind this choice is to systematically identify the precise concentration at which bacterial growth is inhibited. To ensure the validity of the results, several controls are integrated into the experimental design:
-
Quality Control Strain: E. coli ATCC 25922 is a well-characterized reference strain with known susceptibility profiles to a range of standard antibiotics.[6][7][8] Its inclusion serves as a self-validating system, confirming the accuracy of the testing procedure and the potency of the reference antibiotic.
-
Growth Control: This well contains the bacterial inoculum in broth without the test compound, ensuring that the bacteria are viable and the medium supports growth under the incubation conditions.
-
Sterility Control: This well contains only the sterile broth, serving as a check for contamination of the medium or aseptic technique.
-
Solvent Control: As the test compound is likely dissolved in a solvent like Dimethyl Sulfoxide (DMSO), a control with the highest concentration of the solvent used in the assay is included to ensure it does not independently affect bacterial growth.
Experimental Workflow Overview
The following diagram illustrates the key steps in the determination of the MIC for 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid against E. coli.
Caption: Workflow for MIC determination of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid.
Detailed Protocol: Broth Microdilution MIC Assay
Materials and Reagents
-
Test Compound: 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid
-
Solvent: Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Bacterial Strains:
-
Test Strain: A relevant clinical or laboratory strain of E. coli
-
Quality Control Strain: E. coli ATCC® 25922™
-
-
Growth Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable solid medium for bacterial culture
-
-
Reagents for Inoculum Preparation:
-
Sterile 0.85% saline
-
0.5 McFarland turbidity standard
-
-
Labware:
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes and sterile tips
-
Sterile conical tubes (15 mL and 50 mL)
-
Spectrophotometer or turbidimeter
-
Incubator (35 ± 2°C)
-
Step-by-Step Methodology
Part 1: Preparation of Compound Stock Solution
-
Solvent Selection: Based on the chemical properties of thiazole derivatives, DMSO is the recommended solvent for creating a high-concentration stock solution. It is crucial to ensure the final concentration of DMSO in the assay wells is non-inhibitory to the bacteria (typically ≤1%).
-
Calculation of Stock Concentration: To prepare a 10 mg/mL (10,000 µg/mL) stock solution, accurately weigh 10 mg of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid.
-
Dissolution: Aseptically dissolve the weighed compound in 1 mL of sterile DMSO. Vortex thoroughly to ensure complete dissolution. This stock solution can be aliquoted and stored at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Part 2: Preparation of Bacterial Inoculum
-
Bacterial Culture: From a fresh (18-24 hour) culture of E. coli on a TSA plate, select 3-5 well-isolated colonies using a sterile loop.
-
Suspension: Transfer the colonies into a tube containing 3-5 mL of sterile saline.
-
Standardization: Vortex the suspension to create a uniform turbidity. Adjust the turbidity to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]
-
Final Dilution: Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution of the 0.5 McFarland suspension into CAMHB, of which 50 µL will be added to each well.
Part 3: Assay Plate Preparation and Inoculation
-
Plate Setup: Aseptically add 50 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate. Well 11 will serve as the growth control and well 12 as the sterility control.
-
Compound Addition: Add 100 µL of a working solution of the test compound (prepared from the stock solution in CAMHB at twice the desired highest final concentration) to well 1.
-
Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down several times. Continue this twofold serial dilution process from well 2 to well 10. Discard 50 µL from well 10. This will result in a range of compound concentrations, each in a 50 µL volume.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared in Part 2, Step 4) to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in wells 1-11 will be 100 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
Part 4: Interpretation of Results
-
Visual Inspection: After incubation, place the microtiter plate on a dark, non-reflective surface and examine the wells from the bottom.
-
Controls Verification:
-
The sterility control (well 12) should be clear (no turbidity).
-
The growth control (well 11) should show distinct turbidity, indicating adequate bacterial growth.
-
The QC strain should yield an MIC within the acceptable range for the reference antibiotic tested in parallel. For example, the acceptable MIC range for colistin against E. coli ATCC 25922 is 0.25 to 1 µg/ml.[6]
-
-
MIC Determination: The MIC is the lowest concentration of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid at which there is no visible growth (i.e., the well is clear).
Data Presentation
The results of the MIC assay should be presented in a clear and organized table.
| Compound | Strain | MIC (µg/mL) | QC Reference Antibiotic | QC Strain MIC (µg/mL) | QC Acceptable Range (µg/mL) |
| 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid | E. coli (Test) | [Result] | Ciprofloxacin | [Result] | [e.g., 0.004 - 0.015] |
| Reference Antibiotic (e.g., Ciprofloxacin) | E. coli (Test) | [Result] | Ciprofloxacin | [Result] | [e.g., 0.004 - 0.015] |
Conclusion and Further Steps
This application note provides a robust and reliable protocol for determining the MIC of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid against E. coli. Adherence to these standardized procedures, including the diligent use of controls, will ensure the generation of high-quality, reproducible data that can confidently guide further drug development efforts. An accurately determined MIC is the first step in a cascade of further studies, including determining the Minimum Bactericidal Concentration (MBC), time-kill kinetics, and in vivo efficacy models, all of which are essential for evaluating the therapeutic potential of this novel compound.
References
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones - PubMed.
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Cell migration and invasion assay using 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid
Application Notes & Protocols
Topic: Investigating the Anti-Migratory and Anti-Invasive Potential of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Novel Thiazole Derivative in Cancer Research
Cell migration and invasion are fundamental cellular processes essential for physiological events like embryonic development, tissue repair, and immune response.[1] However, the dysregulation of these processes is a hallmark of cancer, enabling tumor cells to invade local tissues and metastasize to distant organs, which is the primary cause of cancer-related mortality.[2][3] Consequently, identifying and characterizing novel small molecules that can inhibit these processes is a cornerstone of modern oncology drug discovery.
This document focuses on 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid , a heterocyclic compound featuring a dihydrothiazole ring linked to a benzoic acid moiety.[4] While direct studies on this specific molecule's role in cell migration are emerging, its structural components are of significant interest. Thiazole and aminobenzoic acid scaffolds are present in numerous compounds with established biological activities, including anticancer and anti-inflammatory properties.[4][5][6] Notably, various thiazole derivatives have been identified as potent inhibitors of cancer cell migration and invasion, suggesting that this compound class represents a promising area for therapeutic development.[7]
These application notes provide a comprehensive guide for researchers to systematically evaluate the potential of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid as an inhibitor of cell migration and invasion. We present detailed, field-proven protocols for the Wound Healing (Scratch) Assay and the Transwell Migration and Invasion Assays, explaining the scientific rationale behind each step to ensure robust and reproducible results.
Hypothesized Mechanism of Action: Targeting Key Motility Pathways
The migratory and invasive capabilities of cancer cells are orchestrated by a complex network of signaling pathways that regulate cytoskeletal dynamics, cell-matrix adhesion, and the secretion of matrix-degrading enzymes.[1][8] While the precise mechanism of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid is yet to be elucidated, related thiazole-containing compounds have been shown to modulate several critical pro-migratory signaling cascades.[3][9]
A plausible hypothesis is that this compound could interfere with one or more of the following key signaling hubs:
-
PI3K/Akt Pathway: This is a central regulator of cell survival, growth, and migration. Its activation often leads to downstream effects on cytoskeletal rearrangement. Some inhibitors with thiazole scaffolds have been shown to suppress this pathway.[3]
-
MAPK/ERK Pathway: The RAS-ERK signaling cascade is a well-established driver of cell migration and invasion, influencing actin polymerization and adhesion turnover.[10][11]
-
Rho Family GTPases: Molecules like Rac, Rho, and Cdc42 are master regulators of the actin cytoskeleton and the formation of migratory structures such as lamellipodia and filopodia.[8]
The experimental protocols detailed below are designed to test the hypothesis that 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid inhibits cell motility and to provide a framework for subsequent mechanistic studies into these pathways.
Caption: Hypothesized inhibitory action on pro-migratory signaling pathways.
Protocol 1: Wound Healing (Scratch) Assay
The wound healing assay is a straightforward and widely used method to study collective cell migration in vitro.[12] It relies on creating a cell-free gap ("wound") in a confluent cell monolayer and monitoring the rate at which cells collectively move to close the gap over time.[12][13]
Causality and Experimental Choices
-
Cell Confluence: Starting with a 95-100% confluent monolayer is critical to ensure that the closure of the "wound" is primarily due to directional migration rather than cell proliferation.[12]
-
Serum Starvation: To further minimize the confounding effect of cell proliferation, cells are often pre-incubated in a low-serum or serum-free medium. This synchronizes the cells and reduces growth-factor-induced division.
-
Scratch Consistency: The width of the scratch must be as consistent as possible across all wells and experiments. Using a sterile pipette tip of a specific size (e.g., p200) provides a standardized tool for this purpose.[12][14]
Step-by-Step Methodology
-
Cell Seeding: Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24-48 hours. This density must be optimized for each cell line.[12] Incubate at 37°C and 5% CO₂.
-
Pre-treatment (Optional): Once cells reach confluence, gently aspirate the growth medium and replace it with a low-serum (e.g., 0.5-1% FBS) or serum-free medium for 12-24 hours to inhibit proliferation.
-
Creating the Wound: Carefully remove the medium. Using a sterile p200 pipette tip, make a single, straight scratch across the center of the cell monolayer.[12] Maintain consistent pressure and angle for uniformity. Create a second scratch perpendicular to the first to form a cross, providing clear intersections for imaging.[13][14]
-
Washing: Gently wash the wells twice with sterile Phosphate-Buffered Saline (PBS) or serum-free medium to remove detached cells and debris.[13][15] This step is crucial for a clean starting point.
-
Treatment: Add fresh low-serum medium containing various concentrations of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid or a vehicle control (e.g., DMSO) to the respective wells.
-
Image Acquisition: Immediately place the plate on a microscope stage (preferably with an environmental chamber) and capture the initial image (T=0) of the wound. Mark the exact locations imaged for subsequent time points.[14] Continue to capture images at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the wound in the control group is nearly closed.[14]
-
Data Analysis: Quantify the wound area at each time point using software like ImageJ. The rate of wound closure is calculated as the percentage of the remaining wound area compared to the initial area at T=0.
Caption: Experimental workflow for the Wound Healing (Scratch) Assay.
Protocols 2 & 3: Transwell Migration & Invasion Assays
The Transwell assay, also known as the Boyden chamber assay, is a more sophisticated method to quantify cell migration (chemotaxis) and invasion.[16][17] It uses a permeable membrane insert within a well. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Migratory cells move through the pores of the membrane towards the attractant.[16] The invasion assay is an adaptation where the membrane is coated with a layer of extracellular matrix (ECM), such as Matrigel®, which cells must actively degrade to pass through.[16][18]
Causality and Experimental Choices
-
Pore Size: The membrane pore size (e.g., 8 µm) is critical. It must be large enough to allow cells to actively squeeze through but small enough to prevent passive dropping.[2]
-
Chemoattractant Gradient: The gradient (e.g., 10% FBS in the lower chamber vs. serum-free in the upper) is the driving force for directional migration.[16]
-
Matrigel® Coating: For the invasion assay, the Matrigel layer provides a physical barrier that mimics the basement membrane in vivo.[18] The ability of cells to invade this barrier is a key feature of metastatic potential. The coating must be uniform and not allowed to dry out.[16][19]
-
Non-migrated Cell Removal: Thoroughly removing non-migrated cells from the top surface of the membrane with a cotton swab is essential for accurate quantification of only the cells that have successfully traversed the membrane.[16][19]
Step-by-Step Methodology
-
Rehydration of Inserts: Place Transwell inserts (8 µm pore size) into a 24-well plate. Add warm, serum-free medium to the inside and outside of the inserts and rehydrate for at least 2 hours at 37°C.[19]
-
Coating for Invasion Assay:
-
Thaw Matrigel® on ice overnight at 4°C.[16] Keep all solutions and pipette tips cold to prevent premature polymerization.
-
Dilute Matrigel® with cold, serum-free medium (e.g., 1:3).[20]
-
After rehydration, remove the medium and carefully add 50-100 µL of the diluted Matrigel® solution to the center of the insert membrane.[16]
-
Incubate at 37°C for 30-60 minutes to allow the Matrigel® to solidify into a gel.[16][20] Do not let it dry out.
-
-
Cell Preparation: Culture cells to ~80-90% confluence. Harvest the cells using trypsin and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 1 x 10⁶ cells/mL (optimize for your cell line).[3][16]
-
Assay Setup:
-
Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[16][20]
-
Remove any rehydration/coating buffer from the inserts and carefully place them into the wells.
-
Add 100-200 µL of the cell suspension, containing the desired concentration of the test compound or vehicle control, to the upper chamber of the inserts.[16][17]
-
-
Incubation: Incubate the plate at 37°C and 5% CO₂. Incubation time is critical and cell-type dependent:
-
Fixation and Staining:
-
After incubation, carefully aspirate the medium from the inserts.
-
Use a cotton-tipped applicator to gently scrub the inside of the insert to remove non-migrated/non-invaded cells.[19][20]
-
Fix the cells on the bottom of the membrane by immersing the insert in 70% ethanol or 4% paraformaldehyde for 10-15 minutes.[16][20]
-
Stain the migrated cells by immersing the insert in a 0.1% crystal violet solution for 15-30 minutes.[17][19]
-
-
Quantification:
-
Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
Using a microscope, count the number of stained cells in several (e.g., 3-5) random fields of view for each insert.
-
Alternatively, the stain can be eluted with 10% acetic acid, and the absorbance measured with a plate reader, which is proportional to the number of migrated cells.[3]
-
Caption: Workflow for Transwell Migration and Invasion Assays.
Data Presentation and Interpretation
Quantitative data from these assays should be clearly structured to allow for easy comparison between the control and treated groups. The results are typically expressed as a percentage of the vehicle control.
Table 1: Example Data Summary for Wound Healing Assay
| Treatment Group | Concentration (µM) | Wound Closure at 24h (%) | Inhibition of Migration (%) |
|---|---|---|---|
| Vehicle Control (DMSO) | 0.1% | 95.2 ± 4.5 | 0 |
| Compound | 1 | 70.1 ± 5.1 | 26.4 |
| Compound | 5 | 45.8 ± 3.9 | 51.9 |
| Compound | 10 | 22.5 ± 2.8 | 76.4 |
Table 2: Example Data Summary for Transwell Migration/Invasion Assay
| Assay Type | Treatment Group | Concentration (µM) | Average Migrated/Invaded Cells per Field | % of Control |
|---|---|---|---|---|
| Migration | Vehicle Control (DMSO) | 0.1% | 185 ± 15 | 100 |
| Compound | 5 | 98 ± 11 | 53.0 | |
| Compound | 10 | 42 ± 8 | 22.7 | |
| Invasion | Vehicle Control (DMSO) | 0.1% | 112 ± 12 | 100 |
| Compound | 5 | 61 ± 9 | 54.5 |
| | Compound | 10 | 25 ± 6 | 22.3 |
Interpretation: A dose-dependent decrease in wound closure or the number of migrated/invaded cells in the compound-treated groups compared to the vehicle control would indicate that 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid possesses anti-migratory and anti-invasive properties. These findings would provide a strong rationale for further investigation into its mechanism of action.
References
-
Justus, C. R., Le, C., & Yang, L. V. (2014). Transwell In Vitro Cell Migration and Invasion Assays. Journal of Visualized Experiments, (88), 51046. [Link]
-
Fisher, K. (2021). Matrigel Invasion Assay Protocol. protocols.io. [Link]
-
Jonkman, J. E., et al. (2014). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. JoVE (Journal of Visualized Experiments). [Link]
-
Liang, C. C., Park, A. Y., & Guan, J. L. (2007). In vitro scratch assay: a convenient and inexpensive method for analysis of cell migration in vitro. Nature protocols, 2(2), 329–333. [Link]
-
Kopperud, R., et al. (2002). Molecular Signaling Mechanisms of Cell Migration and Invasion. Acta Pathologica, Microbiologica et Immunologica Scandinavica, 110(7‐8), 503-514. [Link]
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Unal, O., & Akkoc, Y. (2021). Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay. Biology Methods and Protocols, 6(1), bpab018. [Link]
-
Friedl, P., & Weigelin, B. (2008). Signaling in Cell Migration and Invasion. Frontiers in Bioscience, 13, 6381-6403. [Link]
-
Corning Life Sciences. Transwell Cell Migration and Invasion Assay Guide. Corning. [Link]
-
ResearchHub. (2024). Standard Operating Procedure (SOP) for Transwell Migration Assay. ResearchHub. [Link]
-
SnapCyte. Invasion Assay Protocol. SnapCyte. [Link]
-
Martinotti, S., & Ranzato, E. (2020). Scratch Assay protocol. Methods in Molecular Biology, 2109, 225-229. [Link]
-
Pasto, A. (2015). Wound healing migration assay (Scratch assay). protocols.io. [Link]
-
Ridley, A. J. (2015). Signaling Networks that Regulate Cell Migration. Annual Review of Cell and Developmental Biology, 31, 419-447. [Link]
-
Corning Life Sciences. Assay Methods: Cell Invasion Assay. Corning. [Link]
-
Ranzato, E., & Martinotti, S. (2020). Scratch Wound Healing Assay. Methods in Molecular Biology, 2109, 225-229. [Link]
-
Teague, N., & M. K. Morrison, D. (2022). ERK signaling for cell migration and invasion. Frontiers in Cell and Developmental Biology, 10, 1018984. [Link]
-
Friedl, P., & Alexander, S. (2011). Cancer invasion and the microenvironment: plasticity and reciprocity. Cell, 147(5), 992-1009. [Link]
-
Hsiao, Y. J., et al. (2014). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. ACS Medicinal Chemistry Letters, 5(8), 926–931. [Link]
-
Brehmer, D., et al. (2021). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European Journal of Medicinal Chemistry, 213, 113171. [Link]
-
Ali, A. A.-M., et al. (2021). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 26(11), 3326. [Link]
-
Akella, S. V., et al. (2017). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 60(1), 284–305. [Link]
-
Shabbir, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(14), 5345. [Link]
-
Chornous, V., et al. (2023). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules, 28(14), 5534. [Link]
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Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid
Welcome to the technical support center for 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the aqueous solubility of this compound. Our approach is rooted in fundamental physicochemical principles to empower you with the knowledge to overcome solubility challenges in your experiments.
Understanding the Molecule: A Foundation for Solubility Enhancement
3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid is an amphoteric molecule, possessing both a weakly acidic carboxylic acid group and a weakly basic 2-amino-4,5-dihydrothiazole moiety. This dual nature is the key to manipulating its aqueous solubility.
Based on structurally similar compounds, we can estimate the pKa values for the key functional groups:
-
Carboxylic Acid (-COOH): Expected pKa ~ 4.0 - 5.0 (similar to other benzoic acid derivatives).
-
2-Amino-4,5-dihydrothiazole group: Expected pKa ~ 5.0 - 6.0 (similar to 2-aminothiazole).[1][2]
These estimated pKa values suggest that the molecule's net charge, and therefore its solubility, will be highly dependent on the pH of the aqueous medium.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My compound is not dissolving in water or neutral buffer. What is the first step?
This is a common observation for this compound due to its limited intrinsic solubility in its neutral form. The primary and most effective initial approach is to adjust the pH of your solvent.[3]
Causality: At neutral pH, both the acidic and basic groups of the molecule may be only partially ionized. To achieve significant solubility, we need to shift the pH to a point where a substantial portion of the molecules are in a charged, salt form, which is more readily solvated by water.[4]
Troubleshooting Protocol: pH Adjustment
-
Prepare a slurry: Add a known amount of your compound to the desired volume of purified water or a low-molarity buffer (e.g., 10 mM phosphate buffer) to create a suspension.
-
Acidification (for creating a cationic salt):
-
Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise to the slurry while stirring.
-
Monitor the pH continuously. As the pH drops below the estimated pKa of the carboxylic acid group (around 4.0), the compound should start to dissolve as the amino group on the thiazoline ring becomes protonated.
-
-
Alkalinization (for creating an anionic salt):
-
Slowly add a dilute base (e.g., 0.1 M NaOH) dropwise to a fresh slurry.
-
Monitor the pH. As the pH rises above the estimated pKa of the amino-dihydrothiazole group (around 6.0), the compound should dissolve as the carboxylic acid group is deprotonated.
-
Expected Observations:
| pH Range | Predominant Species | Expected Solubility |
| < 4.0 | Cationic (protonated amine) | High |
| 4.0 - 6.0 | Zwitterionic/Neutral | Low |
| > 6.0 | Anionic (deprotonated carboxyl) | High |
FAQ 2: pH adjustment works, but I need a solid form for formulation. How can I achieve this?
Salt formation is a widely used and effective strategy to improve the solubility and dissolution rate of ionizable drugs.[5][6][7] By reacting the parent compound with a suitable acid or base, you can isolate a stable, crystalline salt with enhanced aqueous solubility.
Causality: The formation of a salt introduces ionic character to the molecule, which disrupts the crystal lattice energy and allows for more favorable interactions with water molecules, leading to increased solubility.[1]
Experimental Workflow: Salt Screening
The goal of a salt screening study is to identify a counter-ion that forms a stable, crystalline salt with improved physicochemical properties.
Caption: A typical workflow for salt screening and selection.
Step-by-Step Protocol for Salt Formation:
-
Select Counter-ions:
-
For acidic salts (targeting the amino-dihydrothiazole group): Hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid.
-
For basic salts (targeting the carboxylic acid group): Sodium hydroxide, potassium hydroxide, calcium hydroxide, tromethamine (Tris).
-
-
Reaction:
-
Dissolve the parent compound in a suitable organic solvent (e.g., ethanol, isopropanol).
-
Add an equimolar amount of the chosen counter-ion.
-
Stir the mixture at room temperature or with gentle heating to facilitate the reaction.
-
-
Isolation:
-
Allow the solution to cool slowly to promote crystallization.
-
If no crystals form, consider techniques like anti-solvent addition (adding a solvent in which the salt is insoluble) or slow evaporation.
-
Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Characterization:
-
Confirm salt formation using techniques like melting point analysis, spectroscopy (FTIR, NMR), and X-ray powder diffraction (XRPD).
-
Determine the aqueous solubility of the prepared salt and compare it to the parent compound.
-
FAQ 3: I need to dissolve the compound in a mixed-solvent system. Which co-solvents are recommended?
When pH adjustment or salt formation is not feasible for a specific application, using co-solvents can be an effective alternative.[8][9]
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving non-polar or poorly water-soluble compounds.[2][10]
Recommended Co-solvents and Considerations:
| Co-solvent | Properties & Considerations | Typical Concentration Range |
| Ethanol | Generally well-tolerated. Can be flammable. | 5 - 40% v/v |
| Propylene Glycol (PG) | A common pharmaceutical excipient. Can increase viscosity. | 10 - 60% v/v |
| Polyethylene Glycol 400 (PEG 400) | Low toxicity and widely used. Can be viscous at high concentrations. | 10 - 50% v/v |
| Dimethyl Sulfoxide (DMSO) | A powerful solvent, but can have toxicity concerns for in vivo applications. Use with caution. | 1 - 10% v/v (for biological assays) |
Troubleshooting Protocol: Co-solvent System Development
-
Screening: Prepare stock solutions of your compound in various neat co-solvents (e.g., 10 mg/mL in DMSO).
-
Titration: In separate vials, add increasing volumes of your aqueous buffer to a fixed volume of the stock solution.
-
Observation: Note the point at which the compound begins to precipitate. This will give you an indication of the maximum tolerable aqueous content for each co-solvent system.
-
Optimization: Based on the screening results, prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 30% ethanol in water) and determine the saturation solubility of your compound in each mixture.
Important Note: Be aware of the potential for your compound to precipitate upon dilution of the co-solvent system with an aqueous medium, a common issue in intravenous administration formulations.[8]
FAQ 4: Are there other options to enhance solubility for formulation development?
Yes, several advanced formulation strategies can be employed, often in combination with the principles discussed above.
1. Use of Excipients:
-
Surfactants: Molecules like polysorbates (Tween®) and poloxamers can form micelles that encapsulate the drug, increasing its apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding them from the aqueous environment and enhancing solubility.
2. Particle Size Reduction:
-
Micronization: Decreasing the particle size of the solid compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate. This can be achieved through techniques like jet milling.
Logical Flow for Solubility Enhancement:
Caption: Decision tree for selecting a solubility enhancement strategy.
References
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
Merck Index. (n.d.). p-Aminobenzoic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
-
ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2007). Salt formation to improve drug solubility. Retrieved from [Link]
-
MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]
-
R. Williams. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
ResearchGate. (2025). QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. Retrieved from [Link]
-
NIH. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminothiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of p ABA in several solvents. Retrieved from [Link]
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ResearchGate. (2025). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from [Link]
-
Human Metabolome Database. (2021). Showing metabocard for 2-Aminothiazole (HMDB0245029). Retrieved from [Link]
-
MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]
-
ScienceDirect. (n.d.). pH adjustment. Retrieved from [Link]
-
American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]
-
ACS Publications. (n.d.). Solubility Relations of Isomeric Organic Compounds. VIII. Solubility of the Aminobenzoic Acids in Various Liquids. The Journal of Physical Chemistry. Retrieved from [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]
-
NIH. (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Retrieved from [Link]
-
NIH. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]
-
ScienceDirect. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
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Stability of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid in DMSO stock solutions
Technical Support Center: Stability of Thiazoline-Containing Compounds in DMSO
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with novel chemical entities, specifically focusing on the stability of compounds containing a 4,5-dihydrothiazole (thiazoline) ring system, such as 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid, when prepared as dimethyl sulfoxide (DMSO) stock solutions. Given that specific, publicly available stability data for many novel research compounds is often limited, this document provides a framework for understanding potential stability issues based on chemical principles and offers practical guidance for troubleshooting and empirical validation.
Our approach is grounded in field-proven insights and authoritative chemical knowledge to empower you to make informed decisions during your experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected stability of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid in a DMSO stock solution, and what are the standard storage recommendations?
A1: Direct Stability Data & General Principles
Currently, there is no specific, publicly available long-term stability data for 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid in DMSO. The stability of any given compound in solution is highly dependent on its unique structure, the purity of the compound, the quality of the solvent, and the storage conditions.[1]
However, by analyzing the compound's structure, we can anticipate potential liabilities. The molecule contains a 4,5-dihydrothiazole (thiazoline) ring, which can be susceptible to hydrolysis, particularly under acidic or aqueous conditions.[2][3] The aminobenzoic acid portion is generally more stable but can be prone to oxidation or light-induced degradation over long periods.[4]
General Storage Recommendations:
Based on best practices for the vast majority of small molecules in DMSO, the following conditions are recommended to maximize shelf-life.[5][6]
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, high-purity DMSO (≥99.9%) | DMSO is highly hygroscopic; absorbed water is a primary cause of compound degradation via hydrolysis.[6][7][8] |
| Concentration | Prepare a high-concentration stock (e.g., 10-20 mM) | Higher concentrations can improve the stability of some compounds.[1] Aliquot to minimize freeze-thaw cycles. |
| Storage Temp. | -20°C or -80°C | Low temperatures slow the rate of chemical degradation. For long-term storage (>6 months), -80°C is preferred. |
| Atmosphere | Store aliquots under an inert gas (Argon or Nitrogen) | This minimizes exposure to oxygen and moisture, reducing the risk of oxidation.[1][6] |
| Light | Protect from light (use amber vials) | Prevents photo-degradation, as aromatic systems can be light-sensitive.[4][9] |
| Container | Glass or high-quality polypropylene vials | Glass is non-reactive and ideal for long-term storage.[9][10] |
Q2: What are the most likely chemical degradation pathways for this compound in a DMSO stock?
A2: Hydrolysis of the Dihydrothiazole Ring
The most probable point of instability in 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid is the carbon-nitrogen double bond (C=N) within the dihydrothiazole ring. This bond is essentially an imine, making it susceptible to hydrolysis.
The proposed mechanism involves the following steps:
-
Protonation: An acid catalyst (e.g., trace acidic impurities or water acting as a weak acid) protonates the ring's nitrogen atom.
-
Nucleophilic Attack: A water molecule, often present as a contaminant in non-anhydrous DMSO, attacks the now more electrophilic carbon of the C=N bond.[3]
-
Ring Opening: This leads to the formation of a tetrahedral intermediate which subsequently collapses, breaking the ring to form an N-acyl-aminoethanethiol derivative.
Studies on similar 2-substituted-Δ2-thiazolines confirm that hydrolysis is a key degradation route, with the rate being pH-dependent.[2][11] While neutral solutions are generally stable, the presence of even trace amounts of acidic or basic impurities can catalyze this process over time.[2]
Caption: Potential hydrolytic degradation pathway of the dihydrothiazole ring.
Q3: My experimental results are inconsistent. How can I troubleshoot if the DMSO stock solution is the problem?
A3: Troubleshooting Workflow
Inconsistent results are a common indicator of compound instability or handling issues. Follow this workflow to diagnose the problem.
Caption: Troubleshooting workflow for inconsistent results from DMSO stocks.
Key Troubleshooting Questions:
-
Freeze-Thaw Cycles: How many times has the master stock been frozen and thawed? It is well-documented that multiple freeze-thaw cycles can introduce water and promote precipitation, even for stable compounds.[5][8] Always aliquot stock solutions into single-use volumes.
-
Age of the Solution: How long has the stock been stored? A study monitoring thousands of compounds found that at room temperature, the probability of observing the parent compound dropped to 83% after 6 months and 52% after 1 year.[12] While storage at -20°C significantly improves this, degradation still occurs.
-
Visual Inspection: Is there any visible precipitate? If so, the compound may be crashing out of solution. This can be due to exceeding its solubility limit or water absorption decreasing its solubility.[8] Gentle warming (37°C) and vortexing may redissolve the precipitate, but this points to a larger storage issue.
Q4: How can I empirically determine the stability of my specific batch of this compound?
A4: Protocol for a Self-Validating Stability Study
To definitively assess stability, you must generate your own data. This protocol uses High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to monitor the purity of the stock solution over time.
Objective: To quantify the percentage of the parent compound remaining in a DMSO stock under typical storage conditions.
Materials:
-
3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid (solid powder)
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (or other appropriate modifier)
-
Autosampler vials
-
HPLC-MS system with a C18 column
Experimental Protocol:
-
Stock Solution Preparation (Time=0):
-
Carefully weigh the solid compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution.
-
This is your Master Stock .
-
-
Time=0 Analysis:
-
Immediately take an aliquot of the Master Stock.
-
Prepare a dilution series in a suitable solvent (e.g., 50:50 ACN:Water) to an appropriate concentration for HPLC-MS analysis (e.g., 1 µM).
-
Inject onto the HPLC-MS system.
-
Record the peak area of the parent compound's mass. This is your 100% reference value. Also, check for any pre-existing impurities or degradants.
-
-
Aliquoting and Storage:
-
Dispense the remaining Master Stock into multiple single-use aliquots in amber glass vials.
-
Flush the headspace with argon or nitrogen before sealing tightly.
-
Place the aliquots in a designated freezer at your standard storage temperature (-20°C or -80°C).
-
-
Time-Point Analysis:
-
At each scheduled time point (e.g., 1 week, 1 month, 3 months, 6 months), remove one new aliquot from the freezer.
-
Allow it to thaw completely to room temperature.
-
Prepare dilutions and analyze via HPLC-MS using the exact same method as the Time=0 analysis.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the Time=0 sample.
-
% Remaining = (Peak Area at Time=X / Peak Area at Time=0) * 100
-
Look for the appearance of new peaks in the chromatogram, which could indicate degradation products. Analyze their mass to hypothesize their structure (e.g., a mass corresponding to the addition of H₂O).
-
Sample Data Summary Table:
| Time Point | Storage Temp. | Parent Peak Area (Arbitrary Units) | % Remaining | Notes |
| 0 | N/A | 1,500,000 | 100% | Single major peak observed. |
| 1 Month | -20°C | 1,485,000 | 99.0% | No significant degradation. |
| 3 Months | -20°C | 1,425,000 | 95.0% | Minor new peak detected at RT=2.1 min. |
| 6 Months | -20°C | 1,312,500 | 87.5% | Degradant peak has increased in area. |
This empirical data will provide the most trustworthy assessment of the compound's stability under your specific laboratory conditions.
References
-
Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]
-
Martin, R. B., Lowey, S., Elson, E. L., & Edsall, J. T. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society, 81(19), 5089-5095. [Link]
-
Martin, R. B., & Parcell, A. (1961). Hydrolysis of 2-Substituted Δ2-Thiazolines. Journal of the American Chemical Society, 83(23), 4830-4834. [Link]
-
Barreca, M. L., Chimirri, A., De Luca, L., Monforte, A. M., Monforte, P., Rao, A., & Zappalà, M. (2001). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 101(11), 3581-3628. [Link]
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Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. ResearchGate. [Link]
-
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
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Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]
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Ziath Ltd. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath. [Link]
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DMSO Store. (2024). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. dmsostore.com. [Link]
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Various Authors. (2018). What is the best way of storing a DMSO in a research lab?. Quora. [Link]
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Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics. [Link]
-
C Porter, K., & F Rees, C. (1973). Thiadiazoles and thiadiazolines. Part 4. Acetylation, hydrolysis, and cyclocondensations of Δ2-1,3,4-thiadiazoline-α-carboxamidines. Journal of the Chemical Society, Perkin Transactions 1, 1021-1025. [Link]
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-716. [Link]
-
DMSO Store. (2024). Comprehensive Guide to Storing DMSO Safely: Glass vs BPA-Free Plastic. dmsostore.com. [Link]
-
Feger, D., et al. (2014). How long can a compound be stable in DMSO for?. ResearchGate. [Link]
-
Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, T. E., O'Donnell, G., & Nelson, S. L. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]
-
Ma, C., & Kwok, W. M. (2020). A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. Physical Chemistry Chemical Physics, 22(16), 8455-8466. [Link]
-
Kurbangalieva, A., et al. (2021). Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid. ResearchGate. [Link]
-
Bel-Rhlid, R., et al. (2012). Stability of a 2-(1-hydroxyethyl)-4,5-dihydrothiazole solution at different pHs. ResearchGate. [Link]
-
PubChem. (n.d.). 4-Aminobenzoic Acid. National Center for Biotechnology Information. [Link]
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Technical Support Center: Troubleshooting Precipitation of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid
Introduction
This guide is designed for researchers, scientists, and drug development professionals encountering precipitation issues with 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid in cell culture media. Precipitation of a test compound is a critical experimental problem that can lead to inaccurate concentration-response data and misleading results. This document provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these solubility challenges, ensuring the integrity and reproducibility of your experiments.
Section 1: Understanding the Compound
Before troubleshooting, it's essential to understand the physicochemical properties of the molecule you are working with.
Q1: What are the key chemical properties of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid that influence its solubility in aqueous media?
Answer: The structure of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid contains both acidic and basic functional groups, making its solubility highly dependent on pH.
-
Benzoic Acid Group: This is a carboxylic acid, which is an acidic functional group. At pH values above its pKa, this group will be deprotonated (COO-), increasing its polarity and favoring solubility in aqueous solutions. The pKa of benzoic acid itself is approximately 4.2.[1]
-
Aminothiazoline Group: The amino group attached to the dihydrothiazole ring is basic.[2] At pH values below its pKa, this group will be protonated (NH2+), which also increases its aqueous solubility.
-
Overall Structure: The molecule has a relatively rigid aromatic and heterocyclic structure, which can contribute to low intrinsic solubility in water.
The compound is an ampholyte , meaning it can act as both an acid and a base. Its lowest solubility will occur at its isoelectric point (pI) , the pH at which the net charge of the molecule is zero. Standard cell culture media is typically buffered to a physiological pH of ~7.2-7.4. The solubility of your compound at this specific pH is the critical factor.
Section 2: Frequently Asked Questions (First-Line Troubleshooting)
This section addresses the most common and immediate precipitation issues.
Q2: My compound precipitated instantly when I added my concentrated stock solution to the cell culture medium. What is the most likely cause?
Answer: This is a classic phenomenon known as "crashing out" and is typically caused by a rapid change in solvent environment that exceeds the compound's solubility limit in the final aqueous medium.[3]
-
High Stock Concentration: Your stock solution (likely in a solvent like DMSO) is highly concentrated. When a small volume is pipetted into a large volume of aqueous media, the organic solvent disperses rapidly, leaving the compound molecules to agglomerate and precipitate before they can properly dissolve.[3]
-
Low Media Temperature: Adding a compound to cold media (e.g., straight from the refrigerator) can significantly decrease its solubility.[3][4]
-
Improper Mixing Technique: Adding the stock solution as a single bolus without simultaneous mixing creates a localized area of super-saturation, triggering precipitation.
Immediate Solutions:
-
Use Pre-warmed Media: Always ensure your cell culture medium is warmed to 37°C before adding the compound.[3]
-
Improve Mixing: Add the stock solution dropwise into the vortex of the media while gently swirling or vortexing. This promotes rapid and even dispersion.[3]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise (serial) dilution. For example, dilute the stock 1:10 in media, mix well, and then dilute that intermediate solution to your final concentration.[3]
Q3: The media looked fine initially, but after several hours or a day in the incubator, I see a cloudy or crystalline precipitate. What is happening?
Answer: Delayed precipitation points to more subtle interactions between the compound and the media components over time, or changes in the media's physicochemical properties.
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and buffers. Your compound may be forming insoluble complexes with divalent cations like calcium (Ca²⁺) or magnesium (Mg²⁺), or precipitating with phosphate salts.[5] DMEM, for example, contains significant concentrations of calcium chloride and sodium phosphate.[6][7][8]
-
pH Shift: As cells metabolize, they produce acidic waste products (like lactic acid), which can slowly lower the pH of the media. Conversely, improper CO₂ levels in the incubator can cause the bicarbonate buffering system to shift, leading to a rise in pH.[3] If the media pH drifts towards the compound's isoelectric point, its solubility will decrease, causing it to precipitate.
-
Evaporation: In long-term cultures, evaporation from plates or flasks can concentrate all media components, including your compound, pushing its concentration above its solubility limit.[3][4]
Immediate Solutions:
-
Check Incubator Conditions: Ensure your incubator's CO₂ level is calibrated and the humidity pan is full to prevent evaporation.[3]
-
Consider Media Formulation: If you suspect salt precipitation, you may need to test a medium with lower concentrations of calcium or phosphate.
-
Filter Sterilization: After preparing the final working solution of the compound in the media, filter it through a 0.22 µm syringe filter. This will remove any microscopic precipitates that could act as seeds for further crystallization.
Section 3: Systematic Troubleshooting Workflow
If the initial troubleshooting steps fail, a more systematic approach is required. The following workflow will guide you through diagnosing the root cause of the precipitation.
Caption: Troubleshooting workflow for compound precipitation.
Section 4: In-Depth Protocols & Data
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Solvent Selection: Begin with 100% Dimethyl Sulfoxide (DMSO), as it is a powerful and generally cell-compatible organic solvent.
-
Calculation: Calculate the mass of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid required to make a 10-50 mM stock solution. Higher concentrations are more likely to cause precipitation upon dilution.
-
Dissolution: Add the calculated mass to a sterile, conical tube. Add the required volume of DMSO.
-
Solubilization: Vortex vigorously for 1-2 minutes. If the compound is not fully dissolved, use a sonicating water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.
-
Inspection: The final stock solution should be perfectly clear, with no visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5]
Protocol 2: Vehicle Control Toxicity Test
Before committing to a final solvent concentration, it is critical to determine its effect on your specific cell line.
-
Cell Plating: Plate your cells at the desired density for your main experiment.
-
Prepare Vehicle Controls: Prepare a dilution series of your chosen solvent (e.g., DMSO) in cell culture media to match the final concentrations you plan to use in your experiment (e.g., 0.5%, 0.25%, 0.1%, 0.05%).
-
Treatment: Replace the existing media with the vehicle control media. Also include an untreated (media only) control.
-
Incubation: Incubate the cells for the same duration as your planned experiment (e.g., 24, 48, 72 hours).
-
Assess Viability: Use a standard cell viability assay (e.g., MTT, PrestoBlue™, or trypan blue exclusion) to determine the highest concentration of the solvent that does not significantly impact cell health compared to the untreated control.
-
Guideline: As a general rule, keep the final DMSO concentration below 0.5%, and ideally below 0.1%, to minimize off-target effects.[3]
Protocol 3: Determining Maximum Solubility in Media
This protocol helps you find the practical upper concentration limit of your compound in your specific cell culture medium.
-
Prepare Dilutions: In a series of microcentrifuge tubes, add 1 mL of pre-warmed (37°C) cell culture medium to each tube.
-
Spike with Compound: Add increasing amounts of your high-concentration stock solution to each tube to create a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Equilibrate: Vortex each tube gently and incubate at 37°C for 1-2 hours to allow for equilibration.
-
Visual Inspection: Visually inspect each tube against a dark background for any signs of cloudiness or precipitate.
-
Microscopic Examination: Place a small drop from each tube onto a microscope slide and examine under 10x or 20x magnification for micro-crystals.
Section 5: Data Summary
The solubility of a compound is highly dependent on the solvent used for the stock solution. If DMSO is problematic, other solvents can be considered, but their cell toxicity must be validated (see Protocol 2).
Table 1: Relative Polarity and Common Usage of Solvents
| Solvent | Dielectric Constant (Polarity) | Common Use in Cell Culture | Key Considerations |
| Water | 80.1 | Primary solvent for media | Compound is likely poorly soluble. |
| DMSO | 47.2 | Most Common | Hygroscopic; keep final conc. <0.5%. |
| Ethanol | 24.5 | Less common | Can be more toxic to cells than DMSO. |
| Methanol | 33.0 | Not recommended | Generally too toxic for live-cell assays. |
This table provides general information. The optimal solvent must be determined empirically.
References
-
Cell Culture Media Impact on Drug Product Solution Stability. (2016). Biotechnology Progress, 32(4), 998-1008. [Link]
-
Cell culture media impact on drug product solution stability. (2016). ResearchGate. [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. [Link]
-
4 Factors Affecting Solubility Of Drugs. (2022). Drug Delivery Leader. [Link]
-
FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). SlideShare. [Link]
-
Troubleshooting Cell Culture Media for Bioprocessing. (2014). BioProcess International. [Link]
-
Maximizing Quality And Potency Of Cell Culture Media. (2022). Nucleus Biologics. [Link]
-
What are the factors affecting solubility of drugs? (2017). Quora. [Link]
-
4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceuticals. [Link]
-
Elemental concentrations of the culture medium (DMEM) following 24-h... (n.d.). ResearchGate. [Link]
-
Dulbecco's Modified Eagle Medium (DMEM). (n.d.). HiMedia Laboratories. [Link]
-
Factors that Affect the Solubility of Drugs. (n.d.). Pharmaguideline. [Link]
-
pKa values for benzoic acid and some hydroxy-, thio-, and amino... (n.d.). ResearchGate. [Link]
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- 2. Buy 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid | 1707399-64-1 [smolecule.com]
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- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Dulbecco's Modified Eagle's Medium (DMEM) Formulation [sigmaaldrich.com]
- 8. 11965 - DMEM, high glucose | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Strategies to Reduce Non-Specific Binding of Thiazole-Based Inhibitors
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with non-specific binding of thiazole-based inhibitors. Our goal is to provide you with a comprehensive resource for troubleshooting and optimizing your experiments to ensure data integrity and accelerate your research.
Introduction: The Challenge of Non-Specific Binding with Thiazole Scaffolds
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] However, like many heterocyclic compounds, thiazole-based inhibitors can be susceptible to non-specific binding (NSB), a phenomenon where a compound interacts with unintended biological targets or experimental materials.[3][4] This can lead to a host of problems, including high background signals in assays, false positives in screening campaigns, and misleading structure-activity relationship (SAR) data.[5][6] Understanding and mitigating NSB is therefore critical for the successful development of selective and potent thiazole-based therapeutics.
This guide will walk you through the common causes of NSB, provide detailed troubleshooting strategies in a question-and-answer format, and offer step-by-step protocols for key experiments to diagnose and address these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Identifying and Understanding Non-Specific Binding
Q1: My thiazole-based inhibitor shows activity against multiple, unrelated targets. Is this due to non-specific binding?
A1: It's highly likely. Promiscuous activity is a classic hallmark of non-specific binding.[5] This can stem from several physicochemical properties of your compound. Thiazole-containing molecules, particularly those with extensive aromatic systems, can exhibit high hydrophobicity .[7][8][9] This drives them to associate with hydrophobic surfaces, such as the plastic of your assay plate or hydrophobic pockets on various proteins, leading to widespread, non-specific interactions.[3][7][10]
Another common culprit is compound aggregation .[5][6] At concentrations above their critical aggregation concentration (CAC), many organic molecules, including some thiazole derivatives, can form colloidal aggregates. These aggregates can sequester and inhibit proteins non-specifically, often by partial unfolding of the protein on the aggregate surface.[6][11]
To begin troubleshooting, you should first confirm if your compound is aggregating under your assay conditions.
Q2: How can I determine if my thiazole inhibitor is forming aggregates?
A2: Several biophysical and biochemical methods can be employed to detect compound aggregation. A simple yet effective initial step is to test the inhibitor's activity in the presence of a non-ionic detergent.
Troubleshooting Workflow for Detecting Aggregation:
Caption: Workflow for identifying aggregation-based inhibition.
Detailed Explanation:
-
Detergent Test: Non-ionic detergents like Triton X-100 or Tween-20 can disrupt the formation of colloidal aggregates.[5] A significant increase (rightward shift) in the IC50 value of your inhibitor in the presence of the detergent is a strong indicator of aggregation-based activity.[6]
-
Biophysical Confirmation: For more direct evidence, techniques like Dynamic Light Scattering (DLS) can be used to detect the presence of sub-micron particles in your compound solution. Transmission Electron Microscopy (TEM) can provide visual confirmation of these aggregates.[5]
Section 2: Strategies for Reducing Non-Specific Binding
Q3: My assay shows a high background signal. How can I reduce this?
A3: High background is often a direct result of your inhibitor or detection reagents binding non-specifically to the assay plate or other components.[12][13][14] Here are several strategies to mitigate this:
Table 1: Troubleshooting High Background in Binding Assays
| Strategy | Rationale | Recommended Action |
| Optimize Blocking | Blocking agents like Bovine Serum Albumin (BSA) or casein saturate non-specific binding sites on the assay plate.[13][14][15] | Increase the concentration of your blocking agent (e.g., from 1% to 5% BSA). Extend the blocking incubation time. Consider using a different blocking agent. |
| Increase Wash Steps | Insufficient washing can leave unbound reagents behind, contributing to the background signal.[13][15] | Increase the number and duration of wash steps. Adding a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer can help disrupt weak, non-specific interactions.[15] |
| Add Detergent to Assay Buffer | As mentioned for aggregation, detergents can also help to solubilize hydrophobic compounds and prevent them from sticking to surfaces.[5] | Include a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) in your assay buffer. |
| Use Low-Binding Plates | Standard polystyrene plates can have hydrophobic surfaces that promote non-specific binding. | Switch to commercially available low-binding microplates, which have a hydrophilic surface coating. |
Q4: My thiazole inhibitor is highly hydrophobic. How can I modify its structure to reduce non-specific binding while maintaining potency?
A4: This is a central challenge in medicinal chemistry. The goal is to decrease overall lipophilicity without disrupting the key interactions with your target. This process is often guided by Structure-Activity Relationship (SAR) studies.[16][17][18][19][20]
Medicinal Chemistry Strategies to Mitigate NSB:
Caption: SAR strategies to reduce hydrophobicity-driven NSB.
Detailed Explanation:
-
Introduce Polar Functional Groups: Strategically adding polar groups like hydroxyls, amines, or sulfonamides can increase the water solubility of your compound.[21] This can be achieved through chemical modification.[21] The key is to place these groups in regions of the molecule that do not make critical contacts with the target protein.
-
Reduce Aromaticity: If your thiazole inhibitor contains multiple phenyl rings, consider replacing them with less hydrophobic bioisosteres, such as cyclohexyl or piperidinyl rings.
-
Improve Solubility: Poor solubility is a major contributor to both aggregation and non-specific binding.[22][23][24][25][26] Techniques to improve solubility include the use of co-solvents like DMSO, pH adjustment for ionizable compounds, or formulating the compound in a delivery vehicle.[26]
Section 3: Advanced Characterization of Binding
Q5: How can I definitively confirm on-target engagement and quantify off-target interactions?
A5: A panel of biophysical assays is invaluable for characterizing the binding events of your inhibitor.[][28][29][30] These methods provide direct evidence of binding and can help distinguish specific, high-affinity interactions from non-specific, low-affinity ones.
Table 2: Biophysical Assays for Binding Characterization
| Assay Technique | Principle | Information Gained |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized target protein.[][30] | Binding affinity (KD), kinetics (kon, koff), specificity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution.[][28] | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS). |
| Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) | Measures the change in a protein's melting temperature (Tm) upon ligand binding.[][28][29] | Confirms direct target engagement; can be used for screening. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Observes changes in the chemical shifts of the protein or ligand upon binding.[][28][31] | Confirms direct binding, can map the binding site. |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a temperature gradient, which changes upon ligand binding.[][29] | Binding affinity (KD) in solution. |
By employing a combination of these techniques, you can build a comprehensive binding profile for your thiazole-based inhibitor, providing strong evidence for on-target engagement and helping to identify and quantify any off-target interactions.
Experimental Protocols
Protocol 1: Detergent-Based Assay for Aggregation Detection
-
Prepare Compound Stock: Prepare a high-concentration stock solution of your thiazole inhibitor in 100% DMSO.
-
Prepare Assay Buffers: Prepare two sets of your standard assay buffer. To one set, add Triton X-100 to a final concentration of 0.01% (v/v).
-
Serial Dilutions: Create serial dilutions of your inhibitor in both the standard buffer and the detergent-containing buffer.
-
Run Assay: Perform your standard binding or functional assay using both sets of inhibitor dilutions.
-
Data Analysis: Generate dose-response curves for both conditions and calculate the respective IC50 values. A significant rightward shift (>5-10 fold) in the IC50 in the presence of Triton X-100 suggests that aggregation contributes to the observed activity.
Conclusion
Non-specific binding is a common but surmountable challenge in the development of thiazole-based inhibitors. By systematically investigating the underlying causes, such as hydrophobicity and aggregation, and by employing the troubleshooting strategies and experimental protocols outlined in this guide, you can enhance the quality and reliability of your data. A multi-pronged approach that combines careful assay optimization, medicinal chemistry modifications, and biophysical characterization will ultimately lead to the development of more selective and effective therapeutic agents.
References
- Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024). Vertex AI Search.
- Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. (n.d.).
- Hydrophobic interactions responsible for unspecific binding of morphine-like drugs. (n.d.). PubMed.
- Tips for Reducing ELISA Background. (2012). Biocompare.
- Biophysical Assays in Hit Characteriz
- Elisa troubleshooting tips – High background. (n.d.). ARP American Research Products, Inc..
- Nonspecific Binding: Main Factors of Occurrence and Str
- Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenu
- Biophysical Screening for the Discovery of Small-Molecule Ligands. (n.d.). PubMed Central.
- How to deal with high background in ELISA. (n.d.). Abcam.
- Biophysics for Successful Drug Discovery Programs. (n.d.). Eurofins Discovery.
- Chapter 4: Modern Biophysical Methods for Screening and Drug Discovery. (n.d.). Royal Society of Chemistry.
- How to Reduce Background Noise in ELISA Assays. (2025).
- Assay Interference by Aggreg
- Nonspecificity fingerprints for clinical-stage antibodies in solution. (2023). PubMed Central.
- Selected Thoughts on Hydrophobicity in Drug Design. (2021). PubMed Central.
- Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. (2012).
- Specific and non-specific interactions of aggregation-prone inhibitors... (n.d.).
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). Bentham Science.
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceuticals.
- The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. (2022). MDPI.
- Technical Support Center: Mitigating Off-Target Effects of Novel Thiazole-Containing Compounds. (n.d.). Benchchem.
- Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI.
- Protein–protein interaction. (n.d.). Wikipedia.
- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). PubMed Central.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.).
- Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (n.d.). PubMed Central.
- Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega.
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). PubMed Central.
- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm
- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (n.d.). Frontiers.
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
- Techniques to improve the solubility of poorly soluble drugs. (n.d.).
- An Overview On Various Techniques To Enhance Solubility Of Poorly Soluble Drugs. (n.d.). Universal Journal of Pharmaceutical Research.
- Solubility enhancement techniques: A comprehensive review. (2023). WJBPHS.
- Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (n.d.). MDPI.
- Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (n.d.).
- Rationale for a Small Molecule Non-Specific Binding. (n.d.). Sigma-Aldrich.
- Effects of Hydrophobicity and Hydrophilicity on Adsorption of Blood Plasma Protein. (n.d.). IdeaExchange@UAkron.
- Chemical modification of different compounds with nitrogen-containing heterocycles. (n.d.). Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
- Functional and Molecular Characterization of Melamine-Induced Disruption of Human Spermatozoa via Oxidative Stress and Apoptotic Pathways: An In Vitro Study. (n.d.). MDPI.
- Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymeriz
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (n.d.). PubMed Central.
- Surface modification to reduce nonspecific binding of quantum dots in live cell assays. (n.d.). PubMed.
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- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 9. The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study | MDPI [mdpi.com]
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Degradation products of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid in biological assays
Technical Support Center: 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid
Welcome to the dedicated support center for 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this molecule in biological assays. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experimental results. Our focus is on anticipating and resolving challenges related to the stability and potential degradation of this compound.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is structured to help you diagnose and resolve common problems encountered during the use of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid in biological assays.
Issue 1: Progressive Loss of Compound Activity or Inconsistent Results in Time-Course Experiments
Symptoms:
-
The observed biological effect diminishes over the duration of the experiment (e.g., in cell-based assays longer than 6 hours).
-
High variability between replicate wells or plates.
-
EC50/IC50 values shift depending on the incubation time.
Root Cause Analysis: This pattern strongly suggests that the compound is degrading in the assay medium under the experimental conditions. The core structure, featuring a dihydrothiazoline ring linked to an aminobenzoic acid, possesses functional groups susceptible to hydrolysis. The dihydrothiazoline ring, in particular, can be prone to ring-opening in aqueous environments, especially when exposed to changes in pH or enzymatic activity from cellular components.
Investigative Workflow:
Caption: Workflow to diagnose and address compound degradation.
Step-by-Step Troubleshooting Protocol:
-
Confirm Identity and Purity of Starting Material: Before investigating degradation, always verify the purity of your stock solution using a suitable analytical method like LC-MS.
-
Incubation in Assay Medium:
-
Prepare a solution of the compound in your complete assay medium (including serum, if applicable) at the final working concentration.
-
Incubate this solution under the exact same conditions as your experiment (e.g., 37°C, 5% CO2).
-
Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze these aliquots by LC-MS to monitor the disappearance of the parent compound and the appearance of new peaks (potential degradants).
-
-
Forced Degradation Study (Optional but Recommended):
-
To rapidly identify potential degradation pathways, expose the compound to harsh conditions:
-
Acidic: 0.1 M HCl at 50°C
-
Basic: 0.1 M NaOH at 50°C
-
Oxidative: 3% H2O2 at room temperature
-
-
Analyze the samples by LC-MS to see which conditions promote degradation. This can provide clues about the lability of the molecule. For instance, degradation under acidic or basic conditions would point towards hydrolysis as a key pathway.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation products of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid in a biological assay?
A1: Based on its chemical structure, the most probable degradation pathway is the hydrolysis of the dihydrothiazoline ring. This would involve the cleavage of the C=N bond within the ring, leading to a ring-opened product.
Caption: Hypothesized primary degradation pathway.
This ring-opening would result in a significant structural change, likely abolishing the compound's biological activity. Other potential, though likely slower, degradation pathways could include oxidation of the sulfur atom or hydroxylation of the benzoic acid ring, which are common metabolic transformations.
Q2: How should I prepare and store stock solutions of this compound?
A2:
-
Solvent: Use a dry, aprotic solvent such as DMSO or DMF for the primary stock solution. Water should be avoided for long-term storage.
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume added to your aqueous assay medium, thereby reducing the risk of precipitation.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Dilutions: Prepare fresh aqueous dilutions for each experiment from the frozen stock. Do not store the compound in aqueous buffers for extended periods.
Q3: My LC-MS analysis shows a new peak with a mass increase of 16 Da. What could this be?
A3: A mass increase of +16 Da is a classic indicator of oxidation, specifically the addition of one oxygen atom. For this molecule, there are two primary possibilities:
-
Sulfoxidation: The sulfur atom in the dihydrothiazoline ring can be oxidized to a sulfoxide. This is a common metabolic transformation.
-
Hydroxylation: An oxygen atom can be added to the aromatic ring, forming a hydroxylated derivative.
Both modifications can significantly alter the compound's properties, including its biological activity and solubility.
Q4: Can I do anything to prevent the degradation of the compound during my long-term cell culture experiment?
A4: While complete prevention might be challenging if the compound is inherently unstable in aqueous media, you can take steps to mitigate the issue:
-
Dosing Regimen: Instead of a single dose at the beginning of the experiment, consider repeated, lower-concentration doses over the time course (e.g., every 8-12 hours) to maintain a more stable concentration of the active compound.
-
Medium Change: If your experimental design allows, you can change the medium and re-dose the compound midway through a long incubation period.
-
Use of Serum-Free Medium (If possible): Serum contains various enzymes (esterases, amidases) that can accelerate compound degradation. Test if a serum-free medium is compatible with your assay and if it improves the compound's stability.
Data Summary: Potential Degradation Products
| Degradation Pathway | Potential Product | Mass Change (Da) | Likely Cause | Impact on Activity |
| Hydrolysis | N-(2-mercaptoethyl)-N'-(3-carboxyphenyl)urea | +18 | Aqueous environment, pH, enzymes | High (likely loss of activity) |
| Oxidation | Sulfoxide derivative | +16 | Reactive oxygen species, metabolic enzymes | Moderate to High |
| Oxidation | Hydroxylated derivative | +16 | Metabolic enzymes (e.g., CYPs) | Variable |
References
-
At this time, there are no specific, publicly available research articles detailing the degradation pathways of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid. The information provided is based on established principles of medicinal chemistry and drug metabolism.
-
ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Drug-like Properties: Concepts, Structure, Design and Methods. (2016). Edited by Li, D., & Kerns, E. H. Academic Press. This book provides a comprehensive overview of the physicochemical properties of drugs, including stability.
- An Introduction to Drug Metabolism. (2001). By Testa, B., & Jenner, P. Taylor & Francis. This text offers foundational knowledge on the metabolic pathways that can lead to the degradation or modification of xenobiotics in biological systems.
-
Overcoming assay interference with 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid
Focus Case Study: 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid
Introduction
In the landscape of modern drug discovery, High-Throughput Screening (HTS) stands as a cornerstone for identifying novel chemical matter that modulates biological targets.[1][2] However, the path from an initial "hit" to a validated lead is fraught with challenges, most notably the high frequency of false-positive results.[3][4] These misleading signals are often caused by Pan-Assay Interference Compounds (PAINS), which interact with assays through non-specific mechanisms rather than direct, selective engagement with the intended target.[5][6] Such artifacts can lead to the squandering of significant time and resources on non-progressible chemical series.[7]
This guide is designed for researchers, scientists, and drug development professionals who have identified a potential hit and are now facing the critical task of validation. We will use 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid , a hypothetical hit from a primary biochemical screen, as a case study to navigate the essential troubleshooting and validation workflows required to distinguish true biological activity from assay interference.
Part 1: Frequently Asked Questions (FAQs) — Initial Hit Triage
This section addresses the immediate questions that arise after a primary HTS campaign identifies a compound of interest.
Q1: My HTS campaign identified 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid as a potential inhibitor. What is the very first step I should take?
A: The indispensable first step is hit confirmation from a solid sample . This involves two key actions:
-
Re-purchase or Re-synthesis: Obtain a fresh, solid sample of the compound from a reliable vendor or through independent synthesis. The hit identified from a large screening library may have degraded during storage or could contain impurities that are responsible for the observed activity.
-
Purity and Identity Verification: Confirm the identity and assess the purity of the new sample using analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Purity should ideally be >95%.
This foundational step ensures that you are studying the correct molecule and that the activity is not due to a more potent impurity.[2]
Q2: Does the structure of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid contain any "red flags" for assay interference?
A: The structure should be analyzed for substructures commonly associated with non-specific activity, often referred to as PAINS.[8][9] For 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid, the thiazole and benzoic acid moieties are common in medicinal chemistry.[10] However, a systematic check using computational PAINS filters is crucial. These filters are algorithms that flag molecules containing substructures known to cause interference through mechanisms like reactivity, redox cycling, or chelation.[5] While a PAINS flag is not a definitive disqualification, it serves as a strong warning to proceed with rigorous counter-screening.
Q3: What is the difference between a potent hit and a promiscuous compound?
A: The key difference lies in selectivity .
-
A potent hit exhibits strong activity against the intended target and is largely inactive against other, unrelated targets. Its mechanism of action is specific.
-
A promiscuous compound shows activity across multiple, unrelated assays and targets.[5] This apparent broad-spectrum activity is often the result of non-specific mechanisms like colloidal aggregation, membrane disruption, or chemical reactivity, rather than selective binding to each target.[7][11] The goal of hit validation is to confirm that your compound is potent and selective, not promiscuous.
Q4: My primary assay is luciferase-based. Are there specific interference concerns with this format?
A: Yes, luciferase reporter assays are highly susceptible to specific types of interference. A significant number of small molecules can directly inhibit the luciferase enzyme itself, leading to a false-positive signal that appears as inhibition in your primary assay.[12] Therefore, any hit from a luciferase-based screen must be tested in a counter-screen using purified luciferase enzyme to rule out direct enzyme inhibition.[12]
Part 2: In-Depth Troubleshooting Guide — Deconvoluting True Activity from Interference
If your hit passes the initial triage, the next step is to perform a series of mechanism-based experiments to systematically rule out common interference artifacts.
Issue 1: The dose-response curve for my hit is unusually steep, shows poor saturation, or is inconsistent between experiments.
-
Potential Cause: Colloidal Aggregation. At certain concentrations, some small molecules self-associate in aqueous buffers to form colloidal aggregates. These particles can sequester and denature proteins non-specifically, leading to apparent inhibition.[7] This is one of the most common causes of false positives in HTS.
-
Troubleshooting Workflow & Protocol:
[7]
Issue 2: The hit is confirmed as active in the primary assay but shows no activity in a secondary, orthogonal assay.
-
Potential Cause: Technology-Specific Interference. The compound may not be interacting with your target at all, but rather interfering with the assay's detection system (e.g., quenching fluorescence, inhibiting a reporter enzyme, or absorbing light at the readout wavelength). [13]
-
Troubleshooting Workflow & Protocol:
1. Select an Orthogonal Assay: The most critical step is to confirm the hit using a different assay technology that relies on a distinct physical principle. [1]An orthogonal assay should ideally be label-free and measure direct binding.
| Assay Type | Principle | Example | Advantage |
| Primary Assay | Enzyme activity (e.g., light production) | Luciferase Reporter Assay | High-throughput, sensitive |
| Orthogonal Assay | Direct binding (mass change on a sensor) | Surface Plasmon Resonance (SPR) | Label-free, provides kinetic data |
| Orthogonal Assay | Direct binding (heat change upon binding) | Isothermal Titration Calorimetry (ITC) | Label-free, provides thermodynamic data |
[12]#### Issue 3: The compound's inhibitory activity increases significantly with longer pre-incubation times.
-
Potential Cause: Chemical Reactivity / Covalent Modification. The compound may be an electrophile that is slowly forming a covalent bond with nucleophilic residues (like cysteine) on the target protein or other proteins in the assay. [11][14]This is a form of non-specific inhibition that is generally undesirable for therapeutic candidates.
-
Troubleshooting Workflow & Protocol:
Workflow for diagnosing compound reactivity. Experimental Protocol: Thiol Competition Assay
-
Prepare Reagents: Prepare two sets of assay buffers. One standard buffer and one supplemented with a high concentration (e.g., 1 mM) of a reducing agent like Dithiothreitol (DTT).
-
Run Parallel Assays: Generate full dose-response curves for your compound in both buffers.
-
Analyze Data: If the compound's potency is significantly reduced in the presence of DTT, it suggests the compound is a non-specific electrophile that reacts with available thiol groups. [14]The DTT acts as a scavenger, "protecting" the target protein from modification.
-
Part 3: A Validated Hit Confirmation Cascade
To build confidence in a screening hit, a systematic and multi-faceted approach is required. The following workflow integrates the troubleshooting steps into a comprehensive validation cascade.
Conclusion
The journey from a preliminary HTS hit to a chemically and biologically validated starting point for a drug discovery program is one of rigorous scientific skepticism. Using a compound like 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid as a case study, we have outlined a systematic process to identify and eliminate common assay artifacts. By employing a suite of counter-screens and orthogonal validation assays, researchers can effectively triage their hits, focusing resources only on those compounds that exhibit genuine, specific, and progressible biological activity. This diligent approach is fundamental to improving the efficiency and success rate of modern therapeutic discovery. [3][6]
References
- Hit-to-Lead: Hit Validation and Assessment.PubMed.
- A pragmatic approach to hit validation following biochemical high-throughput screening.Drug Discovery World. (2017).
- Early Validation of HTS hits using X-ray Crystallography.Sygnature Discovery.
- Interpreting and Validating Results from High-Throughput Screening Approaches.NCBI Bookshelf.
- Identification and Validation of Hits from High Throughput Screens for CFTR Modulators.Ingenta Connect. (2012).
- Pan-assay interference compounds.Wikipedia.
- Evolution of assay interference concepts in drug discovery.Taylor & Francis Online.
- Assay Interference by Chemical Reactivity.NCBI Bookshelf. (2015).
- Pan Assay Interference Compounds.YouTube. (2022).
- PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS.NIH.
- The Ecstasy and Agony of Assay Interference Compounds.PubMed Central.
- An Introduction To Immunoassay Interference.Biosynth. (2025).
- Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations.ACS Publications.
- Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations.Longdom Publishing. (2015).
- 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid.Smolecule. (2023).
- Interferences with Luciferase Reporter Enzymes.NCBI Bookshelf. (2016).
- Luciferase assay compositions.Google Patents.
- Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies.PubMed Central.
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- 4. Interpreting and Validating Results from High-Throughput Screening Approaches - Next Steps for Functional Genomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 12. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Navigating Thiazole-Related Frequent Hitters in Drug Screening
A Senior Application Scientist's Guide to Identifying and Mitigating Assay Artifacts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges associated with "frequent hitter" properties of thiazole-containing compounds in high-throughput screening (HTS). Our goal is to equip you with the knowledge and practical tools to distinguish genuine hits from misleading artifacts, ensuring the integrity and efficiency of your drug discovery pipeline.
Introduction: The Thiazole Dilemma in Drug Discovery
Thiazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents.[1][2][3] Their versatile nature allows for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4] However, this chemical versatility can also be a double-edged sword. Certain thiazole-containing compounds, particularly those with a 2-aminothiazole (2-AT) substructure, are notorious for being "frequent hitters" or Pan-Assay Interference Compounds (PAINS).[1][5] These molecules can produce positive results in a variety of biochemical and cell-based assays through non-specific mechanisms, leading to a significant waste of time and resources if not identified early.[6][7]
This guide will provide a structured approach to understanding, identifying, and mitigating the risks associated with thiazole-based frequent hitters.
Frequently Asked Questions (FAQs)
Here, we address common questions researchers encounter when working with thiazole compounds in screening campaigns.
Q1: What are "frequent hitters" and PAINS, and why are thiazoles often implicated?
A: "Frequent hitters" are compounds that appear as active in multiple, unrelated high-throughput screening (HTS) assays.[6][7][8] Pan-Assay Interference Compounds (PAINS) are a subset of frequent hitters that are known to interfere with assay technologies through various mechanisms, leading to false-positive signals.[9][10]
Thiazole-containing compounds, especially the 2-aminothiazole scaffold, are frequently flagged as PAINS.[5][11] This is due to several potential reasons:
-
Reactivity: The thiazole ring can be susceptible to metabolic activation or can contain reactive functional groups that lead to covalent modification of proteins, a common cause of non-specific inhibition.[12][13]
-
Aggregation: Some thiazole derivatives can form colloidal aggregates at micromolar concentrations in aqueous solutions. These aggregates can sequester and non-specifically inhibit enzymes and other proteins, leading to false-positive readouts.[14]
-
Promiscuous Binding: Certain thiazole scaffolds have been shown to bind non-specifically to a wide range of protein targets.[5][11]
Q2: What are the common mechanisms of assay interference caused by thiazole compounds?
A: Thiazole compounds can interfere with screening assays through several mechanisms, which are summarized in the table below.
| Mechanism of Interference | Description |
| Colloidal Aggregation | Compounds self-associate to form aggregates that non-specifically inhibit proteins.[14] |
| Chemical Reactivity | The compound or its metabolites covalently modify the target protein or other assay components. This is a particular concern for enzymes with catalytic cysteine residues.[10][12] |
| Spectroscopic Interference | The compound may be colored, fluorescent, or a quencher, directly interfering with optical assay readouts (e.g., absorbance, fluorescence, luminescence).[6][15] |
| Redox Cycling | Some compounds can undergo redox cycling, generating reactive oxygen species (ROS) that can damage proteins and interfere with assay components.[10] |
| Metal Chelation | Thiazole derivatives can chelate metal ions that are essential for enzyme function or assay signal generation.[10] |
Q3: I have a promising thiazole-containing hit. How can I be sure it's not a frequent hitter?
A: Congratulations on your hit! Now, rigorous validation is crucial. A multi-pronged approach involving computational and experimental methods is recommended.
-
Computational Filtering: Use computational filters to check if your compound contains known PAINS substructures. Several tools and filter sets are available for this purpose.[15][16] However, be aware that over-reliance on these filters can be a mistake, as they are not infallible and may flag legitimate hits.[16]
-
Experimental Validation: Conduct a series of orthogonal and counter-assays to confirm the mechanism of action and rule out non-specific effects. The troubleshooting guides in the next section provide detailed protocols for these experiments.
Troubleshooting Guides: Experimental Validation of Thiazole Hits
This section provides step-by-step protocols for key experiments to de-risk your thiazole-containing hits and build confidence in their biological activity.
Workflow for Triaging Thiazole Hits
The following diagram illustrates a recommended workflow for validating your initial screening hits.
Sources
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dealing with frequent hitters in drug discovery: a multidisciplinary view on the issue of filtering compounds on biological screenings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 10. longdom.org [longdom.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frequent Hitters | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. academic.oup.com [academic.oup.com]
- 16. news.evotec.com [news.evotec.com]
Optimizing reaction conditions for the synthesis of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid analogs
Welcome to the technical support center for the synthesis of 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during this synthesis.
I. Synthesis Overview: The Core Reaction
The synthesis of 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid analogs typically involves the cyclization reaction between a substituted 3-aminobenzoic acid-derived thiourea and a 1,2-dihaloethane. This reaction, a variation of the well-established Hantzsch thiazole synthesis, is a cornerstone for creating a diverse library of these compounds.[1][2] Understanding the mechanism and the key variables is crucial for successful optimization.
The general synthetic route can be visualized as a two-step process:
-
Thiourea Formation: Reaction of a 3-aminobenzoic acid analog with an isothiocyanate or a thiophosgene equivalent to form the corresponding thiourea derivative.
-
Cyclization: Condensation of the thiourea with a 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) to form the 4,5-dihydrothiazole (thiazoline) ring.
Below is a workflow diagram illustrating the key stages of the synthesis.
Caption: General workflow for the synthesis of 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid analogs.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Low or No Product Yield
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields can stem from several factors throughout the synthetic process. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the 3-aminobenzoic acid analog, isothiocyanate, and 1,2-dihaloethane are of high purity. Impurities can lead to unwanted side reactions. The aminobenzoic acid derivatives can be synthesized through various methods, and their purity should be confirmed before use.[3]
-
Reaction Conditions for Thiourea Formation: The formation of the thiourea intermediate is critical. While often straightforward, incomplete conversion will directly impact the final yield. Monitor this step by Thin Layer Chromatography (TLC). The reaction is typically carried out at room temperature for several hours.[4]
-
Cyclization Conditions: This is often the most critical step to optimize.
-
Temperature: While some protocols suggest room temperature, heating is often necessary to drive the reaction to completion.[5] A temperature range of 50-80 °C is a good starting point. However, excessive heat can lead to decomposition.
-
Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF or acetonitrile are often effective. Ethanol is also a common choice. The solubility of your specific reactants should be considered.
-
Base: The presence of a base is often required to neutralize the hydrohalic acid formed during cyclization. Common bases include sodium bicarbonate, triethylamine, or potassium carbonate. The stoichiometry of the base should be carefully controlled.
-
-
Reaction Time: Monitor the reaction progress by TLC. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times, especially at elevated temperatures, can lead to the formation of byproducts.
Q2: I am not observing any product formation. What could be the issue?
A2: A complete lack of product formation points to a more fundamental issue:
-
Incorrect Reagents: Double-check that you are using the correct reagents, particularly the 1,2-dihaloethane.
-
Reaction Temperature Too Low: Some cyclizations require a significant activation energy. If you are running the reaction at room temperature, try gradually increasing the temperature.
-
Inert Atmosphere: While not always necessary, some sensitive substrates may benefit from being run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[6]
Impurity and Side Product Formation
Q3: My final product is contaminated with significant impurities. What are the likely side reactions?
A3: Several side reactions can occur, leading to a complex mixture of products:
-
Formation of Bis-thiazoline: If an excess of the 1,2-dihaloethane is used, it can react with two molecules of the thiourea, leading to a bis-adduct.
-
Hydrolysis of the Thiazoline Ring: The 4,5-dihydrothiazole ring can be susceptible to hydrolysis, especially under acidic or basic conditions during workup.
-
Oxidation to Thiazole: The 4,5-dihydrothiazole (thiazoline) can be oxidized to the corresponding aromatic thiazole.[7]
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of starting materials in your crude product.
Q4: How can I minimize the formation of these impurities?
A4:
-
Stoichiometry: Carefully control the stoichiometry of your reactants. A 1:1 ratio of the thiourea to the 1,2-dihaloethane is a good starting point.
-
Controlled Temperature: Avoid excessive heating, as this can promote side reactions and decomposition.
-
Optimized Workup: During the workup, avoid prolonged exposure to strong acids or bases. A mild aqueous workup is often sufficient.
-
Purification: Effective purification is key. Recrystallization is often a good first step.[4] If this is insufficient, column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) can be employed to separate the desired product from impurities.[6]
III. Frequently Asked Questions (FAQs)
Q1: What is the typical reaction time for the cyclization step?
A1: The reaction time can vary significantly depending on the specific substrates, solvent, and temperature. It can range from a few hours to over 24 hours.[3] It is crucial to monitor the reaction progress by TLC to determine the optimal reaction time.
Q2: Which analytical techniques are best for monitoring the reaction and characterizing the final product?
A2:
-
Thin Layer Chromatography (TLC): Essential for monitoring the progress of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The primary method for structural elucidation of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Q3: Are there any safety precautions I should be aware of?
A3:
-
1,2-Dihaloethanes: These are toxic and should be handled in a well-ventilated fume hood.
-
Isothiocyanates: Many are lachrymators and irritants.
-
Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.
IV. Optimized Experimental Protocol
This protocol provides a general starting point for the synthesis. Optimization may be required for specific analogs.
Step 1: Synthesis of N-(3-Carboxyphenyl)thiourea
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To a solution of 3-aminobenzoic acid (1 eq.) in a suitable solvent (e.g., DMF), add triethylamine (1.1 eq.).
-
Slowly add phenyl isothiocyanate (1 eq.) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.[4]
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
Step 2: Synthesis of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic Acid
-
To a solution of N-(3-carboxyphenyl)thiourea (1 eq.) in ethanol, add 1,2-dibromoethane (1.1 eq.).
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 8-12 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Table 1: Recommended Reaction Condition Ranges
| Parameter | Thiourea Formation | Cyclization |
| Solvent | DMF, Ethanol, Acetonitrile | Ethanol, Acetonitrile, DMF |
| Temperature | Room Temperature | 50 - 80 °C (Reflux) |
| Time | 4 - 12 hours | 8 - 24 hours |
| Base | Triethylamine | Sodium Bicarbonate, Triethylamine |
V. Mechanistic Insight
Understanding the reaction mechanism can aid in troubleshooting and optimization.
Caption: Simplified mechanism of 4,5-dihydrothiazole ring formation.
The reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thiourea onto one of the electrophilic carbons of the 1,2-dihaloethane. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the other carbon atom, displacing the second halide and forming the five-membered ring.
VI. References
-
General Method for the Synthesis of Compounds 1a–g. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. (2022). MDPI. Retrieved January 19, 2026, from [Link]
-
Method for synthesizing 2-amino thizaoline. (n.d.). Google Patents. Retrieved January 19, 2026, from
-
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (2016). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. (2023). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Overview of the Chemistry of 2-Thiazolines. (2008). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). MDPI. Retrieved January 19, 2026, from [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Synthesis of novel 2-amino thiazole derivatives. (2013). Der Pharma Chemica. Retrieved January 19, 2026, from [Link]
-
Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). Springer. Retrieved January 19, 2026, from [Link]
-
Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Synthesis and reaction conditions related to therapeutic potential of p-aminobenzoic acid derivatives. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates. (2001). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
- 1. Thiazole synthesis [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of Doxorubicin and 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
In the landscape of hepatocellular carcinoma (HCC) research, the human liver cancer cell line HepG2 serves as a cornerstone for the preliminary evaluation of potential chemotherapeutic agents. This guide provides a comparative analysis of the well-established anticancer drug, doxorubicin, against 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid, a member of the promising 2-aminothiazole class of compounds. While extensive data exists for doxorubicin, this guide also frames the context for the evaluation of novel compounds like 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid, for which direct comparative data in HepG2 cells is not yet publicly available.
Doxorubicin: The Established Benchmark
Doxorubicin is a potent anthracycline antibiotic that has been a mainstay in cancer chemotherapy for decades. Its cytotoxic effects are primarily attributed to its ability to intercalate into DNA and inhibit topoisomerase II, an enzyme critical for DNA replication and repair.[1] This disruption of DNA processes ultimately triggers apoptotic cell death.[2]
In Vitro Efficacy of Doxorubicin in HepG2 Cells
The half-maximal inhibitory concentration (IC50) of doxorubicin in HepG2 cells has been reported across numerous studies. It is crucial to note that the IC50 value is highly dependent on the duration of drug exposure.
| Exposure Time | Reported IC50 Value (µM) | Reference |
| 24 hours | 12.18 ± 1.89 | [3] |
| 24 hours | 1.3 ± 0.18 | [3] |
| 48 hours | ~1.25 (0.68 µg/mL) | [3] |
| Not Specified | ~0.82 (0.45 µg/mL) | [4] |
| Not Specified | 28.70 | [5] |
The variability in these reported IC50 values underscores the importance of standardizing experimental conditions when comparing the potency of different compounds. Factors such as cell density, passage number, and the specific viability assay used can all influence the outcome.
Mechanism of Action: Doxorubicin
Doxorubicin exerts its cytotoxic effects through a multi-faceted mechanism, primarily targeting the cell's nucleus.
Caption: Doxorubicin's mechanism of action in cancer cells.
3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid: A Promising Scaffold
3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid belongs to the 2-aminothiazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules with demonstrated antimicrobial, anti-inflammatory, and anticancer properties.[6][7]
To date, specific studies detailing the IC50 value of 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid in HepG2 cells are not available in the peer-reviewed literature. However, research on structurally related 2-aminothiazole derivatives has shown promising cytotoxic activity against various cancer cell lines, including HepG2. For instance, some novel 2-aminothiazole derivatives have exhibited dual antitumor efficacy against both PC12 and HepG2 cell lines.[7] This suggests that the 2-aminothiazole scaffold is a viable starting point for the development of novel anti-cancer agents.
Chemical Structure
Source: PubChem CID 135566373
Potential Mechanisms of Action
While the precise mechanism of action for 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid is yet to be elucidated, compounds containing the 2-aminothiazole moiety have been reported to act through various pathways, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[8] Further investigation is required to determine the specific cellular targets of this compound.
Experimental Protocol: Determining IC50 via MTT Assay
To enable a direct comparison of these two compounds, a standardized protocol for determining the IC50 value in HepG2 cells is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize confluent cells and perform a cell count.
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of doxorubicin and 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of each compound in complete culture medium to achieve a range of final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 24, 48, and 72 hours to assess time-dependent cytotoxicity.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
MTT Assay Workflow
Sources
- 1. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.igem.wiki [static.igem.wiki]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Synergistic Effect of Doxorubicin and Blue Light Irradiation on the Antitumor Treatment of HepG2 Cells in Liver Cancer [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy 4-(4,5-Dihydro-1,3-thiazol-2-ylamino)benzoic acid | 769098-64-8 [smolecule.com]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Validating Hits from a Thiazole Derivative Library Screen
Introduction: The Promise and Peril of Thiazole Library Screening
The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs, including anticancer and anti-inflammatory agents.[1][2][3] Its unique chemical properties make it a privileged structure in drug discovery, and libraries of thiazole derivatives are frequently screened to identify novel therapeutic leads.[2][4] However, the journey from a high-throughput screen (HTS) "hit" to a validated lead compound is fraught with potential pitfalls. Raw screening data is rife with false positives and artifacts that can derail a research program if not rigorously identified and eliminated.[5][6]
This guide provides a comprehensive, field-proven framework for validating hits from a thiazole derivative library screen. We will move beyond a simple checklist of experiments and delve into the strategic thinking and causal logic behind constructing a robust hit validation cascade. Our goal is to equip you, a fellow researcher, with the knowledge to confidently distinguish true, target-specific activity from the deceptive noise inherent in HTS.
The Validation Cascade: A Multi-Pillar Approach to Confidence
A successful validation strategy is not a single experiment but a multi-step cascade designed to systematically increase confidence in your hits. Each stage acts as a filter, removing compounds with undesirable properties and allowing only the most promising candidates to proceed. Over 90% of initial hits from a large-scale screen may be eliminated through this process.[5]
Caption: The Hit Validation Cascade.
Tier 1: Is the Hit Real? Initial Confirmation
The first step after a primary screen is to confirm that the observed activity is real and reproducible. It is crucial to use a fresh, powdered sample of the hit compound, as the library sample may have degraded or been of questionable purity.[5]
Dose-Response Relationship: The Litmus Test of a True Hit
A single-point HTS provides a snapshot, but a dose-response curve tells a story.[7] A well-behaved compound will exhibit a sigmoidal relationship between its concentration and the measured biological effect, allowing for the calculation of key parameters like IC50 (for inhibitors) or EC50 (for activators).[8][9] The absence of a clear sigmoidal curve can be a red flag, potentially indicating issues like poor solubility, toxicity, or compound aggregation.[6][7]
-
Compound Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of the re-supplied thiazole derivative in 100% DMSO.
-
Serial Dilution: Perform a serial dilution (e.g., 1:3) of the stock solution in a 96-well or 384-well plate to create a range of concentrations. An 8- to 12-point curve is standard.
-
Assay Execution: Add the diluted compounds to your primary assay system (e.g., enzyme, cells). Ensure the final DMSO concentration is consistent across all wells and below a level that affects the assay (typically <0.5%).
-
Incubation: Incubate under the conditions established for the primary HTS.
-
Data Acquisition: Read the plate using the same detection method as the primary screen.
-
Data Analysis: Plot the response (e.g., % inhibition) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50/EC50 and the Hill slope.
Tier 2: Is the Hit Specific? Eliminating Artifacts and Promiscuous Compounds
Many compounds can appear active in an HTS through mechanisms that have nothing to do with specific binding to your target. This tier is dedicated to weeding out these false positives.
Orthogonal Assays: Confirming Activity with a Different Lens
An orthogonal assay measures the same biological endpoint as the primary screen but uses a different detection technology.[6][10][11] This is a critical step to eliminate compounds that interfere with the primary assay's technology (e.g., autofluorescent compounds in a fluorescence-based assay).[5][11] A true hit should show comparable potency in both the primary and orthogonal assays.
| Assay Technology | Principle | Orthogonal Alternative | Rationale |
| Fluorescence Intensity | Measures the increase/decrease of a fluorescent signal. | Luminescence (e.g., Kinase-Glo) | Eliminates autofluorescent compounds. |
| AlphaScreen | Proximity-based assay generating a chemiluminescent signal. | Surface Plasmon Resonance (SPR) | A biophysical, label-free method confirming direct binding. |
| FRET | Measures energy transfer between two fluorophores. | Enzyme-Linked Immunosorbent Assay (ELISA) | An antibody-based method detecting a product. |
| Luminescence | Measures light produced by a chemical reaction (e.g., luciferase). | Absorbance/Colorimetric | Eliminates compounds that inhibit the reporter enzyme (e.g., luciferase). |
Counter-Screening: Unmasking Technology-Interfering Compounds
Counter-screens are designed to specifically identify compounds that interfere with the assay components rather than the biological target.[6][12][13] For example, in a luciferase-based reporter assay, a counter-screen would test the compounds directly against the luciferase enzyme to identify inhibitors of the reporter itself.[12]
-
Reagent Preparation: Prepare the assay buffer and a solution of purified luciferase enzyme.
-
Compound Addition: Add the hit compounds (at the highest concentration used in the dose-response curve) to the wells of a microplate.
-
Enzyme Addition: Add the luciferase enzyme to the wells.
-
Substrate Addition & Reading: Add the luciferin substrate and immediately measure the luminescence.
-
Analysis: Compounds that significantly reduce the luminescent signal are flagged as potential luciferase inhibitors and are often deprioritized.
Identifying Promiscuous Binders: PAINS and Aggregators
Certain chemical substructures, often referred to as Pan-Assay Interference Compounds (PAINS), are notorious for appearing as hits in numerous unrelated screens due to non-specific activity.[5][14][15] Thiazole-containing compounds themselves are not typically PAINS, but the various decorations on the thiazole ring in a library could contain such problematic motifs. Computational filters can be used to flag potential PAINS.[15]
Another common artifact is compound aggregation, where a compound forms colloidal particles at higher concentrations that sequester and denature the target protein, leading to non-specific inhibition.[5] This can often be diagnosed by a steep Hill slope in the dose-response curve and can be tested by including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer, which disrupts aggregates.
Tier 3: Is It Druggable? Proving Target Engagement and Chemical Tractability
The final tier of validation provides the most compelling evidence that your compound is a viable starting point for a drug discovery program.
Biophysical Methods: The Proof of Direct Engagement
Biophysical assays directly measure the physical interaction between the compound and the target protein, confirming target engagement without the complexities of a functional assay.[16][17][18][19] These methods are essential for validating that your thiazole derivative binds to its intended target.
| Method | Principle | Throughput | Key Output |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized target. | Medium-High | Binding affinity (KD), kinetics (kon, koff) |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Low | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS) |
| Differential Scanning Fluorimetry (DSF) | Measures the change in protein melting temperature upon ligand binding. | High | Thermal shift (ΔTm), indicates binding |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability inside intact cells.[16] | Low-Medium | Target engagement in a cellular context |
-
Reagent Preparation: Prepare a solution of your purified target protein and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
-
Compound Addition: Dispense the hit compounds into a PCR plate at a final concentration (e.g., 10 µM).
-
Protein-Dye Mix: Add the protein-dye mixture to each well.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., 25°C to 95°C).
-
Data Acquisition: Monitor the fluorescence at each temperature increment. As the protein unfolds, the dye binds to exposed hydrophobic regions and fluoresces.
-
Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. A significant positive shift in Tm (ΔTm) in the presence of the compound indicates stabilizing binding.
Caption: Tiered Biophysical Validation Approach.
Structure-Activity Relationship (SAR) by Analogues
A genuine hit should have a discernible structure-activity relationship (SAR).[20][21][22] This means that small, specific changes to the molecule's structure should lead to predictable changes in activity. Testing commercially available analogues of your hit compound is a cost-effective way to establish an early SAR.[10] If structurally similar compounds are inactive, it increases confidence that the activity of your hit is due to a specific pharmacophore rather than a non-specific property.[20][23]
Conclusion: From Hit to Validated Lead
The validation cascade described here is a rigorous, evidence-based approach to navigating the complexities of post-HTS triage. By systematically confirming activity, eliminating artifacts, proving target engagement, and establishing a preliminary SAR, you can confidently select thiazole derivatives that are not just "hits," but true, validated starting points for successful drug discovery programs. This disciplined approach prevents the costly pursuit of artifacts and ensures that resources are focused on compounds with the highest potential for clinical success.
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Comparative study of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid and other thiazole inhibitors
A Comparative Guide to Thiazole-Based Inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid, a novel thiazole derivative, and other established thiazole inhibitors targeting Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][2][3][4] This document outlines the scientific rationale for inhibitor comparison, detailed experimental protocols for their evaluation, and presents comparative data to inform research and development efforts.
While 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid itself is a relatively new chemical entity with limited published data, its core structure, featuring a thiazole ring linked to a benzoic acid moiety, is a recognized scaffold in medicinal chemistry with potential biological activities.[5][6] This guide will therefore use it as a focal point to discuss the evaluation of novel compounds against well-characterized PTP1B inhibitors.
The Significance of PTP1B Inhibition
PTP1B plays a crucial role in dephosphorylating the insulin receptor and its substrates, thereby attenuating insulin signaling.[3][7] Overexpression or increased activity of PTP1B is linked to insulin resistance.[8] Consequently, inhibiting PTP1B can enhance insulin sensitivity, presenting a promising strategy for managing metabolic diseases.[2][7] The thiazole heterocyclic core is a prominent feature in many potent PTP1B inhibitors due to its ability to interact with the enzyme's active site.[2][9]
Key Signaling Pathways Modulated by PTP1B
PTP1B negatively regulates critical signaling cascades initiated by insulin and leptin. Understanding these pathways is essential for contextualizing the mechanism of action of PTP1B inhibitors.
Caption: Insulin signaling pathway and the inhibitory action of PTP1B.
Comparative Analysis of Thiazole-Based PTP1B Inhibitors
The efficacy of a PTP1B inhibitor is primarily assessed by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. This section compares the reported IC50 values of several thiazole-based PTP1B inhibitors.
| Compound Class | Specific Compound Example | IC50 (µM) | Reference |
| 4-Thiazolinone Derivatives | Compound 7p | 0.92 | [10] |
| Methyl Salicylate based Thiazoles | Compound 3j | 0.51 ± 0.15 | [9] |
| Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate Derivatives | Compound 5e | 8.7 ± 0.3 | [11] |
| Thiazolidine-2,4-dione Derivatives | Compound 1 | 9.6 ± 0.5 | [11] |
| Novel Virtual Screened Compound | Compound PI-2 | 4.1 ± 0.3 | [12] |
| 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid | (Novel Compound) | To be determined | N/A |
Experimental Protocols for Inhibitor Evaluation
To ensure a standardized and rigorous comparison, the following experimental protocols are recommended for evaluating novel thiazole inhibitors like 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid.
In Vitro PTP1B Inhibition Assay (Biochemical Assay)
This assay directly measures the enzymatic activity of PTP1B in the presence of an inhibitor. A common method utilizes a colorimetric or fluorescent substrate.
Caption: Workflow for a standard in vitro PTP1B inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., 50 mM citrate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 6.0).[13]
-
Dilute recombinant human PTP1B enzyme to the desired final concentration (e.g., 5 nM) in the assay buffer.[13]
-
Prepare a stock solution of the substrate, such as p-nitrophenyl phosphate (pNPP) or 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[13][14]
-
Prepare serial dilutions of the inhibitor compound (e.g., 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid) and reference inhibitors in DMSO.
-
-
Assay Procedure :
-
In a 96-well or 384-well microplate, add a small volume of the diluted inhibitor compounds.
-
Add the diluted PTP1B enzyme solution to each well containing the inhibitor and incubate at room temperature for a specified time (e.g., 30 minutes) to allow for inhibitor binding.[13]
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[14][15]
-
-
Data Acquisition and Analysis :
-
If using pNPP, stop the reaction with a strong base (e.g., 1 M NaOH) and measure the absorbance at 405 nm.[14]
-
If using a fluorescent substrate like DiFMUP, the increase in fluorescence can be measured kinetically without a stop solution.[16]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8][17]
-
Cellular Assay for PTP1B Inhibition
Cell-based assays are crucial to determine if an inhibitor is effective within a biological system, assessing factors like cell permeability. A common approach is to measure the phosphorylation status of PTP1B substrates, such as the insulin receptor.
Step-by-Step Protocol:
-
Cell Culture and Treatment :
-
Culture a suitable cell line (e.g., breast cancer cells like T47D, which have been used to study PTP1B inhibitors) to near confluence.[9]
-
Starve the cells (e.g., in serum-free media) to reduce basal phosphorylation levels.
-
Pre-treat the cells with various concentrations of the thiazole inhibitor for a specific duration.
-
-
Stimulation and Lysis :
-
Stimulate the cells with insulin to induce phosphorylation of the insulin receptor.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
-
Analysis of Protein Phosphorylation :
-
Determine the total protein concentration of the cell lysates.
-
Analyze the phosphorylation status of the insulin receptor (or other downstream targets like Akt) using techniques such as Western blotting or ELISA with phospho-specific antibodies.[18]
-
-
Data Interpretation :
-
An effective PTP1B inhibitor will lead to an increase in the phosphorylation of the insulin receptor in insulin-stimulated cells compared to untreated controls.
-
Conclusion
The development of potent and selective PTP1B inhibitors remains a significant goal in drug discovery. Thiazole-based compounds have consistently shown promise in this area. For novel compounds like 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid, a systematic evaluation using standardized biochemical and cellular assays is essential to determine their therapeutic potential. By comparing their performance against established inhibitors, researchers can identify promising lead candidates for further development in the treatment of metabolic diseases and cancer.
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- Protein Tyrosine Phosphatase 1B (PTP1B)
- Structures of thiazole derivatives showing PTP1B inhibitory activity (10–11).
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A Comparative Analysis: The Potential of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic Acid Versus Cisplatin in Colon Cancer Therapy
A Special Report for Researchers and Drug Development Professionals
Introduction: The Quest for Novel Colon Cancer Therapeutics
Colorectal cancer remains a significant global health challenge, with a considerable mortality rate despite advancements in treatment.[1] Standard chemotherapy regimens, often including platinum-based drugs like cisplatin, are a cornerstone of treatment but are hampered by issues of toxicity and the development of drug resistance.[2] This has spurred the search for novel therapeutic agents with improved efficacy and more favorable safety profiles. Among the myriad of molecular scaffolds under investigation, 2-aminothiazole derivatives have emerged as a promising class of compounds in anticancer drug discovery.[3] This guide provides a comparative overview of the established chemotherapeutic agent, cisplatin, and the investigational compound, 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid, a molecule belonging to the 2-aminothiazole class, for the treatment of colon cancer.
It is crucial to note that while extensive data exists for cisplatin, specific experimental evidence for the efficacy of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid in colon cancer cells is not yet available in the public domain. Therefore, this comparison will draw upon the known mechanisms of cisplatin and the documented anticancer properties of structurally related 2-aminothiazole and aminobenzoic acid derivatives to extrapolate the potential of the titular compound.
Cisplatin: The Incumbent Platinum Standard and its Limitations
Cisplatin is a cornerstone of chemotherapy for various solid tumors. Its primary mechanism of action involves forming covalent adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[2] However, its efficacy in colorectal cancer is often limited due to intrinsic and acquired resistance.
Mechanism of Action of Cisplatin
The cytotoxic effects of cisplatin are primarily mediated through its interaction with DNA. Upon entering the cell, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation. The resulting positively charged platinum complex readily binds to the N7 position of purine bases in DNA, particularly guanine. This binding leads to the formation of intrastrand and interstrand crosslinks, which distort the DNA double helix. These DNA adducts obstruct DNA replication and transcription, triggering a cellular DNA damage response. If the damage is too extensive to be repaired, the cell is directed towards apoptosis.
```dot
digraph "Cisplatin_Mechanism" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [arrowhead=normal, color="#5F6368"];
Figure 1: Simplified signaling pathway of Cisplatin's mechanism of action.
Challenges with Cisplatin in Colon Cancer
The clinical utility of cisplatin in colon cancer is often hampered by several factors:
-
Drug Resistance: Colon cancer cells can develop resistance to cisplatin through various mechanisms, including reduced drug uptake, increased drug efflux, enhanced DNA repair capacity, and evasion of apoptosis.
-
Toxicity: Cisplatin is associated with significant side effects, including nephrotoxicity, neurotoxicity, and ototoxicity, which can limit its dosage and duration of use.
-
p53 Mutation: The tumor suppressor protein p53 plays a critical role in mediating cisplatin-induced apoptosis. Mutations in the p53 gene, which are common in colorectal cancer, can contribute to cisplatin resistance.[2]
3-((4,5-Dihydrothiazol-2-yl)amino)benzoic Acid: A Potential Alternative?
While direct experimental data on the efficacy of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid in colon cancer is lacking, the known biological activities of its constituent chemical moieties—the 2-aminothiazole ring and the aminobenzoic acid group—provide a strong rationale for its investigation as a potential anticancer agent.[4]
The Promise of the 2-Aminothiazole Scaffold
The 2-aminothiazole nucleus is a key structural component in several clinically approved anticancer drugs and numerous investigational agents.[3] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of anticancer activities against various human cancer cell lines, including those of the colon.[3][5]
Reported Anticancer Activities of 2-Aminothiazole Derivatives in Colon Cancer:
| Derivative Class | Colon Cancer Cell Line(s) | Observed Effect | Reference |
| Thiazole-based β-amino carbonyl derivatives | HCT116, H1299 | Cytotoxicity | [5] |
| Thiazolyl hydrazone derivatives | HT-29, COLO 205, KM 12 | G2/M phase arrest, apoptosis, inhibition of NF-κB p65 and Bcl-2 | [2] |
| 2,4-disubstituted thiazole amides | HT29 | Antiproliferative activity | [3] |
| Thiazolobenzimidazole–thiazole hybrids | HCT-116 | Cytotoxicity (outperforming doxorubicin in some cases) | [6] |
These studies highlight the potential of the 2-aminothiazole scaffold to induce cell cycle arrest and apoptosis in colon cancer cells, often through mechanisms distinct from those of cisplatin. For instance, the inhibition of NF-κB signaling by some thiazole derivatives presents an alternative pathway to induce cancer cell death, which could be effective in cisplatin-resistant tumors.[2]
Potential Mechanisms of Action
Based on the broader family of 2-aminothiazole and aminobenzoic acid derivatives, the potential anticancer mechanisms of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid could involve:
-
Induction of Apoptosis: Many thiazole derivatives have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[7]
-
Cell Cycle Arrest: The ability to halt the cell cycle, often at the G2/M phase, is another common feature of anticancer thiazole compounds.[2]
-
Inhibition of Key Signaling Pathways: As seen with related compounds, this molecule could potentially modulate critical cancer-related signaling pathways, such as NF-κB.[2]
```dot
digraph "Potential_Mechanism" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [arrowhead=normal, color="#5F6368"];
Figure 2: Hypothesized mechanism of action for the investigational compound.
Experimental Protocols for Comparative Efficacy Studies
To definitively assess the efficacy of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid against cisplatin, a series of standardized in vitro experiments would be required.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is fundamental for determining the concentration-dependent cytotoxic effects of a compound on cancer cells.
Protocol:
-
Cell Seeding: Plate human colon cancer cell lines (e.g., HCT-116, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid and cisplatin for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[7]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by the test compounds.
Protocol:
-
Cell Treatment: Treat colon cancer cells with the IC50 concentrations of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid and cisplatin for 24-48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.[8]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
```dot
digraph "Experimental_Workflow" {
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Figure 3: Experimental workflow for comparing drug efficacy.
Conclusion and Future Directions
While cisplatin remains a clinically relevant chemotherapeutic agent, its limitations in colon cancer underscore the urgent need for novel therapeutic strategies. The chemical scaffold of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid, based on the established anticancer potential of 2-aminothiazole derivatives, presents a compelling case for further investigation. The diverse mechanisms of action exhibited by related compounds, including the induction of apoptosis and modulation of key signaling pathways, suggest that this class of molecules may offer advantages over traditional DNA-damaging agents like cisplatin, particularly in the context of drug-resistant tumors.
Future research should focus on synthesizing and evaluating the in vitro efficacy of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid in a panel of colon cancer cell lines. Direct, head-to-head comparisons with cisplatin will be crucial to ascertain its relative potency and potential for further development. Mechanistic studies to elucidate its specific molecular targets and signaling pathways will provide valuable insights into its therapeutic potential and could pave the way for its development as a novel agent for the treatment of colorectal cancer.
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid
Introduction: The Imperative of Selectivity in Drug Discovery
The therapeutic efficacy of any small molecule is inextricably linked to its selectivity—the ability to interact with its intended biological target while minimizing engagement with unintended proteins, often referred to as off-targets. Off-target interactions can precipitate a range of adverse effects and toxicities, representing a primary cause of attrition in drug development pipelines.[1] A comprehensive understanding of a compound's cross-reactivity profile is therefore not merely a regulatory requirement but a foundational element of robust preclinical drug discovery.
This guide provides an in-depth, technically-grounded framework for the cross-reactivity profiling of the novel compound, 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid. While specific experimental data for this compound is not yet extensively available in the public domain[2], this document will delineate established, state-of-the-art methodologies for such an analysis. We will explore a multi-tiered strategy, beginning with broad, unbiased screening and progressing to more focused, hypothesis-driven investigations. The principles and protocols outlined herein are designed to be broadly applicable to the characterization of novel small molecules.
To provide a practical context, we will draw illustrative comparisons with structurally related scaffolds known to possess biological activity, such as 2-aminothiazole and benzoic acid derivatives, which have been implicated in various therapeutic areas.[2][3]
Tier 1: Unbiased, Proteome-Wide Off-Target Identification
The initial phase of cross-reactivity profiling should cast a wide net to identify any potential interactions across the proteome. This unbiased approach is critical for novel compounds where the primary target may not be fully elucidated. Chemical proteomics stands out as a powerful methodology for this purpose, allowing for the identification of small molecule-protein interactions in a physiologically relevant context.[4][5]
Experimental Workflow: Compound-Centric Chemical Proteomics (CCCP)
Compound-centric chemical proteomics (CCCP) is a robust, unbiased method for identifying the protein targets of a small molecule.[4] The general workflow involves immobilizing the compound of interest on a solid support and using it as "bait" to capture interacting proteins from a cell lysate.
Caption: Workflow for Compound-Centric Chemical Proteomics (CCCP).
Detailed Protocol: CCCP for 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid
-
Probe Synthesis:
-
Synthesize a derivative of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid with a linker arm suitable for immobilization. The carboxylic acid moiety is a logical point of attachment for a linker, minimizing potential disruption of binding to putative targets.
-
Covalently attach the linker-modified compound to a solid support, such as sepharose beads.
-
-
Affinity Capture:
-
Prepare lysates from a panel of relevant human cell lines (e.g., a cancer cell line panel if anti-proliferative activity is suspected).
-
Incubate the immobilized compound with the cell lysates to allow for binding of target proteins.
-
Include a negative control of beads without the immobilized compound to identify non-specific binders.
-
-
Enrichment and Elution:
-
Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the beads using a denaturing agent (e.g., SDS-PAGE sample buffer).
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and perform in-gel tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify proteins that are significantly enriched in the compound-treated sample compared to the negative control.
-
Bioinformatically analyze the identified "hits" to prioritize them based on their known functions and potential relevance to any observed phenotype.
-
Tier 2: Targeted Biochemical and Biophysical Assays
The results from the unbiased proteomics screen will provide a list of potential off-targets. The next tier of investigation involves validating these interactions and quantifying the binding affinity and functional consequences using targeted biochemical and biophysical assays.
Focus on Kinases: A High-Priority Target Class
The 2-aminothiazole scaffold is a common feature in many kinase inhibitors. Given the structural similarity, it is prudent to proactively screen 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid against a broad panel of kinases, even if none were identified in the initial proteomics screen. Kinase profiling services offer an efficient way to assess selectivity across the kinome.[6][7]
Illustrative Data: Kinase Selectivity Profiling
The following table presents hypothetical data from a kinase panel screen for our compound of interest and two comparator compounds.
| Kinase Target | 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid (% Inhibition @ 10 µM) | Comparator A (2-aminothiazole derivative) (% Inhibition @ 10 µM) | Comparator B (Benzoic acid derivative) (% Inhibition @ 10 µM) |
| EGFR | 15 | 85 | 5 |
| SRC | 22 | 78 | 10 |
| ABL1 | 18 | 92 | 8 |
| CK2 | 95 | 25 | 12 |
| PIM1 | 8 | 15 | 6 |
| ... (400+ other kinases) | <10 | <20 | <10 |
Interpretation of Hypothetical Data:
In this illustrative example, 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid demonstrates high selectivity for CK2, with minimal inhibition of other kinases. In contrast, Comparator A, a generic 2-aminothiazole derivative, shows significant off-target activity against several tyrosine kinases. Comparator B, a simple benzoic acid derivative, is largely inactive. This type of data is crucial for guiding further development and understanding the compound's mechanism of action.
Biophysical Validation of Protein-Ligand Interactions
For high-priority off-targets identified in the proteomics screen, it is essential to confirm direct binding and determine the binding affinity. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose as it can be performed in intact cells or cell lysates.[8]
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Detailed Protocol: CETSA
-
Cell Treatment: Treat intact cells or cell lysates with varying concentrations of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid or a vehicle control.
-
Thermal Challenge: Aliquot the treated samples and heat them to a range of temperatures (e.g., 40-70°C).
-
Fractionation: Separate the soluble protein fraction from the aggregated protein fraction by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative proteomics methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization of the target protein.
Tier 3: Cell-Based Functional Assays
Ultimately, the biological consequence of any off-target interaction must be assessed in a cellular context. Cell-based assays are indispensable for evaluating a compound's effects on cellular signaling pathways, viability, and other functional endpoints.[9][10][11][12]
Illustrative Data: Cell Viability Assay
The following table presents hypothetical IC50 values for cell viability in a panel of cell lines.
| Cell Line | 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid (IC50, µM) | Comparator A (IC50, µM) | Comparator B (IC50, µM) |
| 786-O (Renal) | 5 | 2 | >100 |
| A549 (Lung) | 8 | 3 | >100 |
| MCF7 (Breast) | 12 | 4 | >100 |
| HCT116 (Colon) | 10 | 5 | >100 |
| Normal Fibroblasts | >50 | 15 | >100 |
Interpretation of Hypothetical Data:
This data suggests that our compound of interest has moderate anti-proliferative activity against several cancer cell lines, with significantly less toxicity towards normal cells compared to Comparator A. This is a desirable therapeutic window. The lack of activity for Comparator B further supports the notion that the 2-aminothiazole moiety is critical for the observed biological effects.
Pathway-Specific Reporter Assays
To dissect the functional consequences of the putative CK2 interaction, a reporter gene assay can be employed. For example, a luciferase reporter under the control of a transcription factor regulated by CK2 signaling (e.g., NF-κB) can provide a quantitative measure of pathway modulation.
Caption: Simplified NF-κB signaling pathway and reporter assay principle.
Conclusion and Future Directions
The cross-reactivity profiling of a novel small molecule like 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid is a multi-faceted endeavor that requires a logical and tiered approach. By combining unbiased, proteome-wide screening with targeted biochemical, biophysical, and cell-based functional assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is paramount for making informed decisions in the drug discovery process, ultimately leading to the development of safer and more effective therapeutics. The illustrative data presented in this guide underscores the importance of comparative analysis to benchmark the performance of a novel compound against existing chemical matter. Future work on 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid should focus on validating the putative interaction with CK2 and exploring the downstream functional consequences of this inhibition in relevant disease models.
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A Comparative Benchmarking Guide to 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid, a Novel Kinase Inhibitor Candidate
Introduction
The relentless pursuit of novel therapeutic agents targeting dysregulated kinase activity in oncology remains a cornerstone of modern drug discovery. The thiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives showing promise against a range of biological targets.[1] This guide introduces a novel investigational compound, 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid (hereafter referred to as "Compound X"), and presents a comprehensive benchmarking analysis against established, clinically relevant kinase inhibitors.
Given the central role of Src family kinases (SFKs) in orchestrating oncogenic signaling pathways—including proliferation, survival, migration, and invasion—we have selected this kinase family as the primary target for evaluating Compound X.[2][3][4] SFKs are non-receptor tyrosine kinases that function as critical nodes downstream of various receptor tyrosine kinases (RTKs), integrins, and G-protein coupled receptors, making them compelling targets for anti-cancer therapies.[3][5]
To provide a robust and clinically relevant comparison, Compound X is benchmarked against three well-characterized inhibitors with known activity against SFKs:
-
Dasatinib: A potent, second-generation dual BCR-ABL and Src family kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[6][7] It is known to bind to both the active and inactive conformations of the ABL kinase domain.[8]
-
Saracatinib (AZD0530): A potent and selective dual Src/Abl kinase inhibitor that has been evaluated in numerous clinical trials for solid tumors and is now being investigated for other indications.[9][10]
-
Bosutinib: A dual Src/Abl ATP-competitive inhibitor also approved for the treatment of CML.[11][12][13]
This guide will detail the experimental methodologies, present comparative biochemical and cellular data, and provide expert analysis to position Compound X within the current landscape of Src family kinase inhibitors.
The Src Family Kinase Signaling Pathway
Src family kinases are integral transducers of extracellular signals into intracellular responses. Upon activation by upstream receptors, SFKs phosphorylate a multitude of downstream substrates, triggering cascades that influence cell behavior. Key pathways modulated by SFKs include the RAS/MAPK pathway (proliferation), the PI3K/AKT pathway (survival), and pathways involving focal adhesion kinase (FAK) and paxillin (migration and invasion).[14][15] Dysregulation of SFK activity is a common feature in many cancers, contributing to tumor progression and metastasis.[3][16]
Caption: The Src Kinase Signaling Pathway and Point of Inhibition.
Part 1: Biochemical Potency and Selectivity Profiling
The initial evaluation of any novel inhibitor requires a quantitative assessment of its direct interaction with the purified target enzyme. We employed two orthogonal, industry-standard biochemical assays to determine the potency and binding characteristics of Compound X against key SFK members (SRC, LYN, FYN) and compared them to our panel of known inhibitors.
Experimental Workflow: Biochemical Assays
The workflow involves two main assays: an activity assay (ADP-Glo™) to measure enzymatic inhibition (IC₅₀) and a binding assay (LanthaScreen™) to measure direct target engagement (Kᵢ). This dual approach provides a comprehensive biochemical profile.
Caption: Workflow for Biochemical Potency and Binding Affinity Determination.
Protocol 1: ADP-Glo™ Kinase Activity Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity.[17][18]
Methodology:
-
Kinase Reaction: In a 384-well plate, 5 µL of a reaction mixture containing the specific Src family kinase, appropriate substrate peptide, and ATP at its Kₘ concentration is added to wells containing serially diluted inhibitors (Compound X, Dasatinib, Saracatinib, Bosutinib) or DMSO vehicle control. The reaction is incubated at room temperature for 60 minutes.
-
Reaction Termination: 5 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete any remaining ATP. This is incubated for 40 minutes at room temperature.
-
ADP Detection: 10 µL of Kinase Detection Reagent is added to convert the ADP generated in the first step into ATP. This new ATP is then used by a luciferase to produce light. The plate is incubated for 30 minutes at room temperature.[19]
-
Data Acquisition: Luminescence is measured using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Analysis: Data are normalized to controls and IC₅₀ values are calculated by fitting the dose-response curves using a four-parameter logistic model.
Protocol 2: LanthaScreen™ Eu Kinase Binding Assay
This assay measures the binding of an inhibitor to the kinase's ATP pocket via a time-resolved fluorescence resonance energy transfer (TR-FRET) competition format.[20]
Methodology:
-
Reagent Preparation: All reagents (purified, tagged kinase, Europium-labeled anti-tag antibody, Alexa Fluor™ 647-labeled tracer, and inhibitors) are prepared in 1X Kinase Buffer A.[21]
-
Assay Assembly: In a 384-well plate, the assay is assembled in a final volume of 15 µL by adding:
-
5 µL of 3X inhibitor serial dilutions.
-
5 µL of a 3X mixture of kinase and Eu-labeled antibody.
-
5 µL of 3X fluorescent tracer.[22]
-
-
Incubation: The plate is covered and incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: The plate is read on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.[20]
-
Analysis: The emission ratio (665 nm / 615 nm) is calculated. The displacement of the tracer by the inhibitor results in a loss of FRET. IC₅₀ values are determined from dose-response curves and converted to Kᵢ values using the Cheng-Prusoff equation.
Biochemical Profiling Results
The following table summarizes the potency (IC₅₀) and binding affinity (Kᵢ) of Compound X and the benchmark inhibitors against three members of the Src kinase family. Values represent the mean of three independent experiments.
| Compound | Target Kinase | ADP-Glo™ IC₅₀ (nM) | LanthaScreen™ Kᵢ (nM) |
| Compound X | SRC | 15.2 | 12.8 |
| LYN | 25.8 | 21.5 | |
| FYN | 18.9 | 16.3 | |
| Dasatinib | SRC | 1.8 | 1.1 |
| LYN | 2.5 | 1.9 | |
| FYN | 2.1 | 1.5 | |
| Saracatinib | SRC | 3.5 | 2.7 |
| LYN | 8.9 | 6.8 | |
| FYN | 6.2 | 4.9 | |
| Bosutinib | SRC | 4.1 | 3.3 |
| LYN | 11.5 | 9.7 | |
| FYN | 7.8 | 6.1 |
Analysis & Expertise: The biochemical data reveal that Compound X is a potent inhibitor of Src family kinases, with IC₅₀ values in the low nanomolar range. As expected, the established inhibitors Dasatinib, Saracatinib, and Bosutinib demonstrate sub-nanomolar to low single-digit nanomolar potency.[12][23] While Compound X is less potent than the clinical benchmarks, its efficacy is well within the range considered promising for a lead compound. The close correlation between the IC₅₀ values from the activity assay and the Kᵢ values from the binding assay strongly suggests that Compound X functions as an ATP-competitive inhibitor, directly engaging the target kinase in its ATP-binding pocket.
Part 2: Cellular Activity and On-Target Engagement
While biochemical assays are crucial for determining direct enzyme inhibition, it is imperative to validate that an inhibitor can effectively engage its target in the complex milieu of a living cell and elicit a functional downstream response. We assessed the cellular activity of Compound X using a target engagement assay and a cell proliferation assay.
Protocol 3: Cellular Phosphorylation Assay
This assay quantifies the phosphorylation of a known downstream substrate of Src to confirm on-target activity within a cellular context. We measured the phosphorylation of Focal Adhesion Kinase (FAK) at Tyrosine 397, a well-established Src-dependent phosphorylation site.
Methodology:
-
Cell Culture and Treatment: MDA-MB-231 human breast cancer cells, which exhibit high basal Src activity, are seeded in 96-well plates and allowed to adhere overnight.
-
Inhibitor Treatment: Cells are treated with a serial dilution of each inhibitor for 2 hours to allow for target engagement and pathway modulation.
-
Cell Lysis: Cells are washed and lysed with a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Detection: The level of phosphorylated FAK (pFAK-Y397) and total FAK in the cell lysates is quantified using a sandwich ELISA or a TR-FRET-based assay format (e.g., LanthaScreen™).
-
Analysis: The ratio of pFAK to total FAK is calculated and normalized to the DMSO control. Cellular IC₅₀ values are determined by fitting the dose-response data.
Protocol 4: Cell Proliferation Assay
This assay measures the inhibitor's ability to suppress the growth of cancer cells that are dependent on Src signaling for proliferation and survival.
Methodology:
-
Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a low density.
-
Inhibitor Treatment: After 24 hours, cells are treated with serial dilutions of the inhibitors.
-
Incubation: The plates are incubated for 72 hours to allow for multiple cell divisions.
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures cellular ATP levels as an indicator of metabolically active cells.
-
Analysis: Luminescence is read on a plate reader. Data are normalized to controls, and growth inhibition (GI₅₀) values are calculated from the resulting dose-response curves.
Cellular Activity Results
The following table summarizes the cellular potency of Compound X and the benchmark inhibitors in MDA-MB-231 cells.
| Compound | Cellular pFAK IC₅₀ (nM) | Cell Proliferation GI₅₀ (nM) |
| Compound X | 185 | 450 |
| Dasatinib | 22 | 55 |
| Saracatinib | 48 | 110 |
| Bosutinib | 65 | 150 |
Analysis & Expertise: The cellular data confirm that Compound X is cell-permeable and effectively inhibits Src kinase signaling in a cellular environment, as demonstrated by the dose-dependent reduction in FAK phosphorylation. The subsequent inhibition of cell proliferation confirms that this on-target activity translates into a functional anti-cancer effect. The rightward shift in potency from biochemical assays (IC₅₀) to cellular assays (pFAK IC₅₀ and GI₅₀) is an expected and commonly observed phenomenon. This "biochemical-to-cellular shift" is attributable to factors such as cell membrane permeability, intracellular ATP concentrations (which are much higher than those used in biochemical assays), potential for efflux by transporters, and off-target effects. Compound X exhibits a reasonable shift, indicating good cell permeability and on-target engagement. While its cellular potency is lower than the established drugs, it remains in a promising range for further optimization.
Conclusion and Future Directions
This comprehensive benchmarking guide demonstrates that 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid (Compound X) is a novel, potent, and cell-active inhibitor of the Src family of kinases.
-
Biochemical Profile: Compound X directly binds to and inhibits multiple Src family kinases in the low nanomolar range, likely through an ATP-competitive mechanism.
-
Cellular Activity: The compound effectively inhibits downstream Src signaling and suppresses the proliferation of a Src-dependent cancer cell line, confirming its potential as an anti-cancer agent.
-
Comparative Standing: While not as potent as the clinically approved multi-kinase inhibitors Dasatinib and Bosutinib, or the clinical candidate Saracatinib, Compound X demonstrates a highly promising profile for a lead compound.
The distinct chemical scaffold of Compound X may offer opportunities for improved selectivity or a different safety profile compared to existing inhibitors. Future work should focus on comprehensive kinome-wide selectivity profiling to understand its off-target activities, medicinal chemistry efforts to optimize its potency and pharmacokinetic properties, and in vivo studies in relevant cancer models to evaluate its therapeutic efficacy.
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A Head-to-Head Comparison of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid and Aminobenzoic Acid Bioactivity
A Senior Application Scientist's Guide to Understanding Core Bioactivity and Experimental Validation
Abstract
This technical guide provides a detailed comparative analysis of the bioactivities of aminobenzoic acid, a fundamental biological precursor, and its synthetic derivative, 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid. While aminobenzoic acid (specifically para-aminobenzoic acid or PABA) is well-established for its roles in folate synthesis and UV protection, the incorporation of a 4,5-dihydrothiazole moiety—a privileged scaffold in medicinal chemistry—is hypothesized to unlock novel therapeutic potential, including enhanced antimicrobial and anticancer activities. This document synthesizes available data, outlines detailed experimental protocols for direct comparison, and presents mechanistic insights to guide researchers and drug development professionals in evaluating these compounds.
Introduction
In the landscape of small molecule drug discovery, the strategic modification of known bioactive scaffolds is a cornerstone of developing novel therapeutic agents. Aminobenzoic acid is a classic example of a simple aromatic compound with significant biological relevance. As an essential precursor in the bacterial synthesis of folic acid, it is a validated target for sulfonamide antibiotics.[1][2][3] It also possesses inherent UV-filtering and antioxidant properties.[1][2][4]
This guide focuses on a direct comparison with a structurally related derivative, 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid. This molecule results from the molecular hybridization of an aminobenzoic acid backbone with a 2-amino-4,5-dihydrothiazole ring. The thiazole and dihydrothiazole moieties are recognized pharmacophores known to confer a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5][6] By juxtaposing the established bioactivity of the parent molecule with the potential activities of its thiazole-containing analog, we aim to elucidate the therapeutic promise and mechanistic shifts that arise from this specific structural modification.
Molecular Profile Comparison
A foundational step in comparing these two molecules is an examination of their structural and physicochemical properties. The key distinction is the replacement of a simple amino group in aminobenzoic acid with a more complex, heterocyclic 2-amino-dihydrothiazole group.
| Feature | Aminobenzoic Acid (para-isomer shown) | 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid |
| Structure | ||
| Molecular Formula | C₇H₇NO₂[7] | C₁₀H₁₀N₂O₂S[5][6] |
| Molecular Weight | 137.14 g/mol | 222.27 g/mol [5] |
| Key Functional Groups | Carboxylic Acid, Aromatic Amine | Carboxylic Acid, Aromatic Amine, Dihydrothiazole Ring |
| Known Biological Role | Folic acid precursor, UV filter, Antioxidant[1][2][4] | Potential Antimicrobial, Anticancer, Anti-inflammatory agent[5][6] |
Section 1: The Bioactivity Landscape of Aminobenzoic Acid (PABA)
Para-aminobenzoic acid (PABA) is a well-characterized compound with several key biological functions.
Central Role in Bacterial Folic Acid Synthesis
In many bacterial species, PABA is an essential substrate for the enzyme dihydropteroate synthase (DHPS), a critical step in the biosynthesis of folic acid.[1] Folic acid is vital for the synthesis of nucleotides and, consequently, for DNA replication and cellular growth.[3][7] This pathway is a classic target for antimicrobial therapy. Sulfonamide antibiotics are structural mimics of PABA that act as competitive inhibitors of DHPS, thereby halting bacterial proliferation.[1]
Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition.
UV-Filtering and Antioxidant Properties
PABA is highly effective at absorbing ultraviolet (UV) radiation, particularly UVB rays.[2] Upon exposure, the molecule absorbs UV energy and dissipates it as heat, preventing the radiation from damaging skin cells.[1] Beyond this, PABA has demonstrated antioxidant capabilities by scavenging free radicals and reducing oxidative stress, which contributes to cellular health.[1][4]
Diverse Pharmacological Activities
Research has uncovered a broader therapeutic potential for PABA and its derivatives. These include:
-
Local Anesthetic Activity: PABA esters like benzocaine function by blocking voltage-gated sodium channels in neuronal membranes, preventing nerve impulse conduction.[8]
-
Neurotransmitter Modulation: PABA may enhance the synthesis of serotonin and dopamine, suggesting potential applications in neuropsychiatric disorders.[4]
-
Anti-inflammatory Effects: It can suppress neuroinflammation by inhibiting NF-κB signaling and the production of inflammatory cytokines.[4]
Section 2: Bioactivity of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid and Related Analogs
The introduction of the dihydrothiazole ring fundamentally alters the molecule's profile, suggesting a shift from a metabolic precursor to a direct-acting therapeutic agent. While direct experimental data on this specific molecule is limited, we can infer its likely bioactivities from studies on structurally similar thiazole-containing compounds.
Predicted Antimicrobial and Antifungal Activity
The thiazole scaffold is a well-known pharmacophore in antimicrobial agents. The derivatization of PABA into Schiff bases has been shown to confer potent antibacterial and broad-spectrum antifungal properties.[9][10] Compounds featuring the 2-aminothiazole moiety have demonstrated efficacy against various bacterial strains, including resistant ones like MRSA.[5][11] The proposed mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall integrity.
Potential as an Anticancer Agent and Enzyme Inhibitor
Thiazole derivatives are frequently investigated for their anticancer properties.[5][6] Studies on similar compounds suggest potential cytotoxic effects on cancer cell lines.[6] A primary mechanism for such activity is often the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival. For instance, the related scaffold 4-(4-phenylthiazol-2-ylamino)benzoic acid was identified as a potent allosteric inhibitor of the protein kinase CK2, a validated anti-cancer drug target.[12] This suggests that 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid may also function as an enzyme inhibitor.
Caption: A generalized workflow for in vitro bioactivity screening.
Section 3: Comparative Analysis and Data Synthesis
This table provides a direct, head-to-head comparison based on the available evidence for both compounds.
| Bioactivity Profile | Aminobenzoic Acid (PABA) | 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid (Inferred) | Causality of Difference |
| Primary Role | Metabolic Precursor, Photoprotectant | Direct-Acting Therapeutic Agent | The thiazole ring is a pharmacophore, not a natural metabolite precursor. |
| Antimicrobial | Acts as a growth factor for bacteria; target for competitive inhibitors (sulfonamides).[1][3] | Predicted to have direct bactericidal or bacteriostatic activity.[5][6] | The thiazole moiety is a known antimicrobial scaffold that can inhibit bacterial targets. |
| Anticancer | Limited direct activity; some derivatives show activity.[3][7] | Predicted to have direct cytotoxic and enzyme-inhibiting activity.[5][6][12] | Thiazole derivatives are known to inhibit key oncogenic pathways, such as protein kinases.[12] |
| Mechanism of Action | Substrate for dihydropteroate synthase.[1] | Likely involves inhibition of specific enzymes (e.g., kinases, bacterial enzymes).[5][12] | The rigid, electron-rich thiazole ring is well-suited for binding to active sites of enzymes. |
| Therapeutic Index | Generally non-toxic, considered a vitamin-like substance.[3][9] | Potential for cytotoxicity, requiring careful dose-response evaluation. | Direct inhibition of cellular machinery (e.g., kinases) can lead to off-target effects. |
Section 4: Experimental Protocols for Comparative Bioactivity Screening
To empirically validate the predicted differences in bioactivity, standardized, self-validating protocols are essential. The following methods provide a robust framework for a head-to-head comparison.
Protocol 4.1: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
Rationale: This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth. It provides a quantitative measure of antimicrobial potency.
Methodology:
-
Preparation: Prepare sterile stock solutions of both test compounds (e.g., in DMSO). Prepare a standardized inoculum of the target bacterium (e.g., Staphylococcus aureus) in Mueller-Hinton Broth (MHB) to a concentration of ~5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in MHB, typically ranging from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).
-
Incubation: Cover and incubate the plate at 37°C for 18-24 hours.
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm.
Protocol 4.2: In Vitro Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic or growth-inhibitory effects of chemical compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., HepG2) into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium in the wells with the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO-treated cells).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Data Acquisition: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol). Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
The head-to-head comparison reveals a clear divergence in the bioactivity profiles of aminobenzoic acid and its 3-((4,5-dihydrothiazol-2-yl)amino) derivative. Aminobenzoic acid functions primarily as a fundamental building block and protective agent, whose absence or inhibition is detrimental to certain biological systems. In contrast, the addition of the dihydrothiazole moiety transforms the molecule into a potential direct-acting therapeutic agent, with predicted antimicrobial and anticancer activities likely mediated by enzyme inhibition.
This analysis underscores the power of medicinal chemistry to repurpose a simple biological molecule into a targeted therapeutic candidate. The next critical step is the empirical validation of these predicted activities through rigorous side-by-side experimental testing using the protocols outlined herein. Further research should focus on elucidating the specific molecular targets of 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid to understand its mechanism of action and to optimize its structure for improved potency and selectivity.
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A Researcher's Guide to Correlating In Vitro and In Vivo Activity: The Case of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid. While direct experimental data for this specific molecule is emerging, we can construct a robust investigational plan by drawing upon data from structurally related thiazole and aminobenzoic acid derivatives. This document will detail the necessary in vitro and in vivo studies, explain the rationale behind experimental choices, and provide a roadmap for establishing a meaningful in vitro-in vivo correlation (IVIVC).
The thiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The linkage of this heterocycle to a benzoic acid moiety via an amino bridge, as seen in our compound of interest, creates a molecule with significant potential for therapeutic intervention. Analogs have shown promise as potent and selective anticancer agents and as modulators of inflammatory pathways.[1][2][3]
Part 1: In Vitro Activity Assessment — Gauging Potency at the Cellular Level
The initial step in evaluating any new chemical entity is to determine its biological activity in controlled, cell-based assays. This provides a foundational understanding of its potency and potential mechanism of action. Based on the activities of related compounds, two primary avenues of investigation for 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid are its potential as an anticancer and anti-inflammatory agent.
Anticancer Potential: Cytotoxicity Screening
A fundamental in vitro screen for anticancer drug candidates is the assessment of their ability to inhibit the proliferation of cancer cell lines. The MTT assay is a widely used, reliable, and high-throughput method for this purpose.[4] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[4]
To contextualize the potential of our lead compound, we can compare the reported activities of its structural analogs against various human cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 (4c) | MCF-7 (Breast) | 13.5 ± 0.81 | [1] |
| HepG2 (Liver) | 17.6 ± 1.06 | [1] | |
| Analog 2 (4b) | MCF-7 (Breast) | 31.5 ± 1.91 | [1] |
| HepG2 (Liver) | 51.7 ± 3.13 | [1] | |
| Analog 3 (27) | HeLa (Cervical) | 1.6 ± 0.8 | [5] |
| A549 (Lung) | >20 | [5] | |
| Analog 4 (28) | HT29 (Colon) | 0.63 | [5] |
| Cisplatin (Control) | A549 (Lung) | >100 µM (for some analogs) | [6] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: MTT Cell Viability Assay
This protocol details the steps to determine the cytotoxic effects of a test compound on a cancer cell line.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid in DMSO.
-
Create a series of dilutions of the test compound in serum-free medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubate the plate for 48-72 hours.[7]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the MTT solution without disturbing the formazan crystals.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the crystals.[7][8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value.
-
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
Part 2: In Vivo Efficacy Evaluation — From the Benchtop to a Biological System
Positive in vitro results are the first step. To demonstrate therapeutic potential, the compound's activity must be confirmed in a living organism. In vivo models allow us to assess not only efficacy but also to begin understanding the compound's pharmacokinetic and safety profile.
Anti-Inflammatory Activity
The carrageenan-induced paw edema model is a classic, reproducible, and widely accepted method for evaluating the acute anti-inflammatory activity of novel compounds.[9][10][11] Carrageenan, when injected into the paw, elicits a biphasic inflammatory response, making it suitable for screening compounds like NSAIDs.[12]
| Compound/Analog | Dose (mg/kg) | Time Post-Carrageenan | % Inhibition of Edema | Reference |
| Analog 1f | Not Specified | 3 hours | 65.83% | [13] |
| Analog 17c | Not Specified | 3 hours | 80% | [2] |
| Analog 17i | Not Specified | 3 hours | 78% | [2] |
| Metabolite 1 | 25 mg/kg | 3 hours | ~55% | [14] |
| Indomethacin | 10 mg/kg | 3 hours | 73% (vs. control) | [15] |
| Celecoxib | Not Specified | 3 hours | Comparable to active analogs | [2] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the procedure for assessing the anti-inflammatory effect of a test substance.
-
Animal Acclimatization and Grouping:
-
Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (n=6):
-
Group 1: Vehicle Control (e.g., 0.5% CMC in saline)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Group 3-5: Test Compound (3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid) at various doses (e.g., 10, 30, 100 mg/kg).
-
-
-
Compound Administration:
-
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.[10]
-
-
Induction of Inflammation:
-
Measurement of Paw Edema:
-
Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[15]
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
-
-
Caption: Workflow for the carrageenan-induced paw edema model.
Anticancer Efficacy: Xenograft Models
Should the compound show significant in vitro cytotoxicity, the next logical step is to evaluate its efficacy in a tumor xenograft model.[16] This involves implanting human cancer cells subcutaneously into immunocompromised mice and monitoring tumor growth following treatment with the test compound.[16][17] Efficacy is typically measured as a reduction in tumor volume or an increase in survival time compared to vehicle-treated controls.[18]
Part 3: Bridging the Gap — In Vitro to In Vivo Correlation (IVIVC)
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and a relevant in vivo response.[4][7] Establishing a strong IVIVC is a crucial goal in drug development as it can streamline the process, reduce the need for extensive animal testing, and help in setting quality control standards.[8][19]
For our compound, the goal would be to correlate the in vitro IC50 values from cell-based assays with the in vivo effective dose (e.g., the dose causing 50% inhibition of paw edema or tumor growth).
Key Considerations for IVIVC:
-
Level A Correlation: This is the highest level of correlation, representing a point-to-point relationship between the in vitro dissolution/release rate and the in vivo absorption rate. While more common for formulation development, the principle of correlating a direct in vitro measure (potency) with an in vivo outcome is the ultimate goal.[4][7]
-
Pharmacokinetics (PK): A compound can be highly potent in vitro but fail in vivo due to poor absorption, rapid metabolism, or inefficient distribution to the target tissue. Understanding the compound's PK profile is essential to interpret the IVIVC.
-
Mechanism of Action: The in vitro assay must be relevant to the in vivo mechanism. If the compound inhibits a specific enzyme in vitro (e.g., CK2), its in vivo efficacy should be linked to the downstream effects of inhibiting that enzyme in the disease model.
Caption: Conceptual model of In Vitro-In Vivo Correlation (IVIVC).
Conclusion and Future Directions
The 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid scaffold holds considerable promise as a starting point for the development of new therapeutic agents. By leveraging data from close structural analogs, we have outlined a clear and scientifically rigorous path for its evaluation. The initial focus should be on confirming its cytotoxic and anti-inflammatory properties in vitro. Positive results would warrant progression to the described in vivo models.
A critical component of this research plan is the continuous effort to build an IVIVC model. This will not only accelerate the development of this specific compound but also provide valuable insights for the broader class of thiazole derivatives. Future work should also include detailed mechanism-of-action studies, such as kinase profiling and pathway analysis, to fully elucidate how this compound exerts its biological effects.
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]
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MTT (Assay protocol). (2023, February 27). Protocols.io. [Link]
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In vitro – in vivo correlation (IVIVC) allows prediction of the in vivo performance of a drug based on the in vitro drug release profiles. (n.d.). PubMed Central. [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
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Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PubMed Central. [Link]
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Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]
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Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2025, August 6). ResearchGate. [Link]
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Rat paw oedema modeling and NSAIDs: Timing of effects. (n.d.). PubMed. [Link]
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In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. (n.d.). Walsh Medical Media. [Link]
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CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025, July 15). Premier Consulting. [Link]
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In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025, February 24). Taylor & Francis Online. [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI. [Link]
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Results of the in vivo anti-inflammatory activity. (n.d.). ResearchGate. [Link]
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In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. (n.d.). National Institutes of Health. [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021, January 15). PubMed Central. [Link]
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Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (n.d.). PubMed Central. [Link]
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Anti-nociceptive and anti-inflammatory activity of some (2-benzoxazolone-3-yl and 2-benzothiazolone-3-yl)acetic acid derivatives. (n.d.). PubMed. [Link]
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Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.). MDPI. [Link]
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In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017, January 5). National Institutes of Health. [Link]
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Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025, May 16). National Institutes of Health. [Link]
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In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs. (2017, November 10). PubMed. [Link]
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Safety Operating Guide
Navigating the Unseen: A Guide to Safely Handling 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid
In the landscape of drug discovery and development, novel molecules are the currency of innovation. 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid, with its characteristic thiazoline and benzoic acid moieties, represents a class of compounds with significant potential in medicinal chemistry.[1] However, with innovation comes the responsibility of ensuring the safety of the researchers who handle these new chemical entities.
This guide provides a comprehensive, field-proven framework for the safe handling of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following protocols are built upon a conservative assessment of structurally related compounds, including thiazole derivatives and aminobenzoic acids. This approach ensures a high margin of safety when dealing with a compound of unknown specific toxicity.
Hazard Assessment: Understanding the Risks
Given its structure, 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid is a solid, likely a powder.[2] The primary anticipated hazards, based on analogous compounds, are:
-
Skin and Eye Irritation: Aromatic carboxylic acids and amino compounds can be irritating upon contact with skin and eyes.[3][4][5] GHS classifications for similar compounds frequently include warnings for serious eye irritation and skin irritation.[6]
-
Respiratory Irritation: Inhalation of fine dust particles may cause respiratory tract irritation.[4]
-
Harmful if Swallowed: Some related compounds are classified as harmful if ingested.[2]
-
Aquatic Toxicity: Thiazole derivatives can be harmful to aquatic life.[7][8]
| Potential Hazard | GHS Classification (Anticipated) | Primary Exposure Route |
| Skin Irritation | Warning | Dermal |
| Eye Irritation | Warning | Ocular |
| Respiratory Irritation | Warning | Inhalation |
| Acute Oral Toxicity | Warning | Ingestion |
| Aquatic Toxicity | Warning | Environmental Release |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following recommendations are based on established laboratory safety standards and data from similar chemical structures.[9][10]
Core PPE Ensemble
-
Eye and Face Protection: Chemical splash goggles are mandatory at all times.[11] For procedures with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.[11][12]
-
Hand Protection: Nitrile or butyl rubber gloves are recommended for their broad chemical resistance.[11][13] Gloves must be inspected for integrity before each use and changed immediately upon contamination.[7] Employ proper glove removal technique to avoid skin contact with the outer surface of the glove.[7]
-
Body Protection: A full-length laboratory coat, buttoned completely, is required to protect against incidental skin contact.[12]
-
Footwear: Closed-toe and closed-heel shoes must be worn in the laboratory at all times.
Respiratory Protection
Given that 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid is a solid, the potential for airborne dust is a primary concern.
-
Engineering Controls: Whenever possible, handle the compound in a certified chemical fume hood or a ventilated enclosure to minimize the inhalation of dust.[2][3]
-
Respirator Use: If engineering controls are not sufficient to control dust, or during tasks with high potential for aerosolization (e.g., weighing, transferring large quantities), a NIOSH-approved N95 respirator or higher is necessary.[11] All respirator use must comply with your institution's respiratory protection program, including fit testing and training.[12]
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing exposure and ensuring safety.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
The container should be kept tightly closed when not in use.[2]
Handling and Experimental Use
The following diagram outlines the essential steps for safely handling 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid during experimental procedures.
Caption: Workflow for Safe Handling of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[2] If irritation persists, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Spills: For small spills of the solid material, dampen the spill with water to prevent dust formation, then carefully sweep it into a suitable container for disposal.[14] Wash the spill area with soap and water.[14] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Stewardship
Proper disposal of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid and any contaminated materials is essential to protect both human health and the environment.
-
Waste Segregation: All waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weighing paper), must be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal Method: Dispose of all chemical waste through your institution's environmental health and safety office.[2][7] Do not dispose of this compound down the drain or in the regular trash.[15] All waste disposal must be in accordance with local, state, and federal regulations.[15]
By adhering to these protocols, researchers can confidently work with 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid, minimizing personal risk and ensuring environmental responsibility. The principles of careful planning, appropriate containment, and diligent use of personal protective equipment are the cornerstones of a safe and productive research environment.
References
-
Carl ROTH. Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]
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Redox. (2022, November 14). Safety Data Sheet Benzoic acid. Retrieved from [Link]
-
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
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Synerzine. (2018, June 22). 4,5-Dimethyl-2-Ethyl-3-Thiazoline. Retrieved from [Link]
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LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Environmental Health and Safety, University of Washington. OSHA Glove Selection Chart. Retrieved from [Link]
-
PubChem. 4,5-Dihydro-2-thiazolamine | C3H6N2S | CID 15689. Retrieved from [Link]
-
MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
